molecular formula C13H24N6O3 B1672662 Ficellomycin CAS No. 59458-27-4

Ficellomycin

Cat. No.: B1672662
CAS No.: 59458-27-4
M. Wt: 312.37 g/mol
InChI Key: DGIHWRUPUISVIZ-UHFFFAOYSA-N
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Description

Ficellomycin is a dipeptide antibiotic containing an azabicyclohexane ring system that exhibits potent in vitro activity against Penicillium oxalicum and Staphylococcus aureus. It inhibits semi-conservative DNA replication by causing accumulation of 34S DNA species. It has a role as an antibacterial agent, a DNA synthesis inhibitor and a bacterial metabolite. It is a dipeptide, a member of pyrrolidines, a member of aziridines and an alkaloid. It contains a guanidino group and a L-valine.
This compound has been reported in Streptomyces ficellus with data available.
from Streptomyces ficellus

Properties

CAS No.

59458-27-4

Molecular Formula

C13H24N6O3

Molecular Weight

312.37 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-2-[4-(diaminomethylideneamino)-1-azabicyclo[3.1.0]hexan-2-yl]acetic acid

InChI

InChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17)

InChI Key

DGIHWRUPUISVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ficellomycin;  Antibiotic U 47929;  U 47929

Origin of Product

United States

Foundational & Exploratory

The Discovery of Ficellomycin: A Technical Guide to an Aziridine Antibiotic from Streptomyces ficellus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin, a novel aziridine-containing dipeptide antibiotic, was first isolated from the fermentation broth of Streptomyces ficellus. This compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. Its unique mechanism of action, which involves the impairment of semiconservative DNA replication, distinguishes it from many clinically used antibiotics and presents a promising avenue for the development of new antibacterial agents. This technical guide provides an in-depth overview of the discovery of this compound, including its production, isolation, biological activity, and the elucidation of its biosynthetic pathway and mechanism of action. Detailed, reconstructed experimental protocols are provided to facilitate further research and development.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this challenge. Streptomyces, a genus of Gram-positive bacteria, is a well-known source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. This compound, produced by Streptomyces ficellus, is one such compound that has garnered interest due to its potent antibacterial activity and distinct mode of action.[1][2][3] This guide will delve into the technical details of this compound's discovery and characterization.

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Streptomyces ficellus. While the original detailed protocol by Argoudelis et al. (1976) is not fully available, a reconstructed general procedure based on common practices for Streptomyces fermentation and antibiotic extraction is outlined below.

Fermentation of Streptomyces ficellus (Reconstructed Protocol)

A seed culture of S. ficellus is first prepared by inoculating a suitable agar slant into a vegetative medium. This seed culture is then used to inoculate a larger production medium for fermentation.

Table 1: Reconstructed Fermentation Media for Streptomyces ficellus

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soy Flour1015
Yeast Extract55
NaCl55
CaCO₃12
pH7.0-7.27.0-7.2

The fermentation is typically carried out in a stirred-tank fermenter under aerobic conditions at a controlled temperature (e.g., 28-30°C) for a period of 5-7 days. The production of this compound is monitored throughout the fermentation process using a suitable bioassay or chromatographic methods.

Extraction and Purification of this compound (Reconstructed Protocol)

Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. This compound, being a basic compound, can be extracted and purified using a combination of solvent extraction and chromatography.

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification A Fermentation Broth B Centrifugation/Filtration A->B C Mycelial Cake (discarded) B->C D Filtered Broth (Supernatant) B->D E Adsorption on Cation Exchange Resin D->E F Elution with Acidic Solvent E->F G Solvent Extraction (e.g., n-butanol) F->G H Concentration of Extract G->H I Chromatography (e.g., Silica Gel) H->I J Further Purification (e.g., HPLC) I->J K Pure this compound J->K

Caption: Reconstructed workflow for the extraction and purification of this compound.

Biological Activity of this compound

This compound demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy has been evaluated both in vitro and in vivo.

In Vitro Antibacterial Spectrum

Table 2: Reported In Vitro and In Vivo Activity of this compound

ParameterOrganism/ModelValueReference
In vitro activityStaphylococcus aureusPotentArgoudelis et al., 1976
In vivo efficacy (CD₅₀)Experimental S. aureus infection in mice~7.6 mg/kgHe et al., 2018
Methodology for Determining Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Impairment of DNA Replication

This compound exhibits a unique mechanism of action by selectively impairing semiconservative DNA replication in bacteria.[1][4] This is characterized by the accumulation of 34S DNA fragments, which are intermediates in DNA replication that fail to be integrated into the larger chromosomal DNA.[1][4]

Experimental Elucidation of the Mechanism of Action (Reconstructed Protocol)

The effect of this compound on DNA replication can be investigated using techniques such as sucrose density gradient centrifugation to analyze DNA fragmentation.

Experimental Workflow for DNA Fragmentation Analysis

DNA_Fragmentation_Analysis A Bacterial Culture (e.g., E. coli) B Treatment with this compound A->B C Control (Untreated) A->C D Lysis of Bacteria B->D C->D E Layering of Lysate on Sucrose Gradient D->E F Ultracentrifugation E->F G Fraction Collection F->G H Analysis of DNA in Fractions (e.g., Radioactivity, Electrophoresis) G->H I Accumulation of 34S DNA Fragments in This compound-treated sample H->I Ficellomycin_Mechanism A DNA Replication Fork B Synthesis of Okazaki Fragments (e.g., 34S DNA fragments) A->B D Inhibition of Ligation/Integration B->D F Formation of Complete Chromosomal DNA B->F Normal Process C This compound C->D E Accumulation of 34S DNA Fragments D->E G Impaired DNA Replication E->G Ficellomycin_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly A Primary Metabolites B L-Valine A->B C 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG) precursor A->C F Activation and Thioesterification of Precursors B->F D Aziridine ring formation enzymes C->D D->F E NRPS Machinery (fic genes) E->F G Peptide Bond Formation and Condensation F->G H Release and Cyclization G->H I This compound H->I

References

Ficellomycin: A Technical Guide to an Aziridine Alkaloid with Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin is a structurally unique aziridine-containing dipeptide antibiotic produced by the bacterium Streptomyces ficellus. First reported in 1976, its complete stereostructure was later elucidated in 1989. This compound exhibits notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by a distinct mechanism of action involving the inhibition of DNA replication. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, including its structure, physicochemical properties, biological activity, and proposed mechanism of action. Detailed experimental methodologies, where publicly available, are also presented.

Core Structure and Physicochemical Properties

This compound is a dipeptide composed of L-valine and a non-proteinogenic amino acid containing a 1-azabicyclo[3.1.0]hexane ring system with a guanidyl group. The definitive structure was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₄N₆O₃[2]
Molecular Weight 312.37 g/mol [2]
Appearance Basic antibiotic[2]
Solubility Information not publicly available
Structural Data

Detailed quantitative NMR and mass spectrometry data for this compound are not fully available in the public domain. The following tables summarize the available information.

Table 2: Mass Spectrometry Data for this compound

Ionm/zMethodSource
[M+H]⁺313.1970LC-MS[3]

Table 3: NMR Spectroscopic Data for this compound

Data TypeDetails
¹H NMRComplete peak list with chemical shifts (ppm), multiplicity, and coupling constants (Hz) is not publicly available.
¹³C NMRComplete peak list with chemical shifts (ppm) is not publicly available.

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria.[2] Its unique mode of action distinguishes it from many commercially available antibiotics.

Antibacterial Spectrum

While extensive minimum inhibitory concentration (MIC) data against a broad panel of bacteria is not compiled in publicly accessible documents, its activity against Staphylococcus aureus is well-documented.[2][4]

Table 4: Antibacterial Activity of this compound

OrganismStrainActivity MetricValueSource
Staphylococcus aureusNot specifiedMICData not publicly available[2][4]
In vivo (murine model)Staphylococcus aureus infectionCD₅₀ (subcutaneous)~7.6 mg/kg[4]
Mechanism of Action

This compound's primary mechanism of action is the impairment of semiconservative DNA replication in bacteria.[4] This is achieved by inducing the accumulation of 34S DNA fragments, which are intermediates in DNA replication, and preventing their ligation into the high-molecular-weight bacterial chromosome.[4] This leads to a bactericidal effect.

Ficellomycin_Mechanism This compound This compound enters bacterial cell Inhibition Inhibition of Ligation This compound->Inhibition induces DNA_Replication Normal DNA Replication Intermediate_Fragments Formation of 34S DNA fragments DNA_Replication->Intermediate_Fragments Ligation Ligation of fragments into chromosome Intermediate_Fragments->Ligation Accumulation Accumulation of 34S DNA fragments Intermediate_Fragments->Accumulation Chromosome Intact Bacterial Chromosome Ligation->Chromosome Inhibition->Ligation Inhibition->Accumulation leads to Cell_Death Bacterial Cell Death Accumulation->Cell_Death

Caption: Proposed mechanism of action of this compound.

Biosynthesis

The biosynthetic gene cluster for this compound has been identified in Streptomyces ficellus.[3][5] The pathway involves non-ribosomal peptide synthetase (NRPS) machinery for the assembly of the dipeptide core. The formation of the characteristic aziridine ring is a key step in the biosynthesis.

Ficellomycin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_nrps NRPS Assembly cluster_tailoring Post-NRPS Tailoring L_Valine L-Valine NRPS_Activation Activation of Amino Acids L_Valine->NRPS_Activation Amino_Acid_Precursor Precursor for Azabicyclo-glycine Amino_Acid_Precursor->NRPS_Activation Peptide_Bond Peptide Bond Formation NRPS_Activation->Peptide_Bond Dipeptide_Intermediate Thioester-linked Dipeptide Peptide_Bond->Dipeptide_Intermediate Aziridine_Formation Aziridine Ring Formation Dipeptide_Intermediate->Aziridine_Formation Guanidinylation Guanidinylation Aziridine_Formation->Guanidinylation Release Release from NRPS Guanidinylation->Release This compound This compound Release->this compound

Caption: Generalized workflow for the biosynthesis of this compound.

Experimental Protocols

Isolation of this compound from Streptomyces ficellus

A general protocol for the isolation of a secondary metabolite from a Streptomyces fermentation would typically involve the following steps:

  • Fermentation: Culturing of Streptomyces ficellus in a suitable liquid medium to promote the production of this compound.

  • Extraction: Separation of the biomass from the culture broth by centrifugation or filtration. Extraction of the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).

  • Purification: Concentration of the crude extract under reduced pressure. The residue is then subjected to a series of chromatographic techniques, which may include:

    • Column chromatography on silica gel or other stationary phases.

    • Size-exclusion chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and MS.

Isolation_Workflow Start Streptomyces ficellus Fermentation Broth Centrifugation Centrifugation / Filtration Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Cake Centrifugation->Mycelia Solvent_Extraction Solvent Extraction Supernatant->Solvent_Extraction Mycelia->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: General workflow for the isolation of this compound.

Total Synthesis

A detailed, publicly available protocol for the total synthesis of this compound has not been identified. The synthesis would be a complex, multi-step process focusing on the stereoselective construction of the unique azabicyclo[3.1.0]hexane amino acid and its subsequent coupling with L-valine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound remains a compelling natural product due to its unique chemical structure and its mechanism of action against Gram-positive bacteria. The presence of the aziridine ring is crucial for its biological activity. While detailed quantitative data and experimental protocols are not fully accessible in the public domain, the foundational knowledge of its structure and function provides a strong basis for further research. Future studies could focus on the total synthesis of this compound and its analogs to explore structure-activity relationships, as well as more in-depth investigations into its mechanism of action to identify potential new drug targets. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the potential of this compound as a lead compound for novel antibacterial agents.

References

An In-depth Technical Guide to the Mechanism of Action of Ficellomycin on DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Ficellomycin, an aziridine alkaloid antibiotic, exerts its inhibitory effects on bacterial DNA replication. This document synthesizes the available scientific literature to offer a detailed resource for researchers in microbiology, oncology, and drug development.

Executive Summary

This compound is a potent antibiotic produced by Streptomyces ficellus with significant activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. Its unique mechanism of action distinguishes it from many commercially available antibiotics. This compound impairs semiconservative DNA replication by inducing the accumulation of aberrant 34S DNA fragments that are incapable of being integrated into the bacterial chromosome.[1][2][3][4] This activity is attributed to the DNA alkylating properties of its characteristic aziridine moiety.[1][4] This guide will delve into the specifics of this mechanism, present available quantitative data, detail the key experimental protocols used to elucidate its action, and provide visual representations of the relevant molecular and experimental pathways.

Core Mechanism of Action

This compound's primary mode of action is the disruption of the final stages of semiconservative DNA replication in bacteria.[2][3] Unlike many antibiotics that target the enzymatic machinery of replication (e.g., DNA polymerases or gyrases), this compound does not inhibit the initial phases of DNA synthesis.[1][4] Instead, its mechanism can be summarized in the following key points:

  • DNA Alkylation: The highly reactive aziridine ring of the this compound molecule is believed to function as an alkylating agent.[1][4] This allows the compound to form covalent bonds with the DNA, creating adducts that disrupt the normal structure and function of the genetic material.

  • Impairment of DNA Maturation: The formation of these DNA adducts leads to the accumulation of a specific type of DNA intermediate, identified as a 34S DNA species in toluenized Escherichia coli cells.[3]

  • Inhibition of Fragment Ligation: These 34S DNA fragments are deficient and cannot be integrated into larger, complete DNA molecules.[1][2][3] This suggests that this compound interferes with the ligation or maturation steps that follow the synthesis of Okazaki-like fragments.

  • Selective Inhibition: this compound's action is specific to semiconservative DNA replication. It does not appear to affect DNA repair synthesis, indicating a targeted mechanism against the replicative process.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts DNA replication.

Ficellomycin_Mechanism cluster_replication Bacterial DNA Replication Fork cluster_this compound This compound Action ReplicationFork Replication Fork LeadingStrand Leading Strand Synthesis ReplicationFork->LeadingStrand Continuous LaggingStrand Lagging Strand Synthesis (Okazaki Fragments) ReplicationFork->LaggingStrand Discontinuous Ligation Ligation of Fragments LaggingStrand->Ligation Fragments Accumulation of Deficient 34S DNA Fragments LaggingStrand->Fragments Forms aberrant fragments Chromosome Mature Chromosome Ligation->Chromosome This compound This compound Alkylation DNA Alkylation This compound->Alkylation Alkylation->LaggingStrand Targets DNA Block Blockage of Integration Fragments->Block Block->Ligation Prevents

Caption: Proposed mechanism of this compound on DNA replication.

Quantitative Data

The available literature on this compound is largely qualitative in its description of the mechanism of action. Rigorous quantitative data such as IC50 values for specific enzyme inhibition or binding constants are not readily found in published studies, likely due to the age of the primary research and the focus on the unique phenotypic effect rather than specific enzyme kinetics. The primary quantitative measure of this compound's efficacy comes from in vivo studies.

ParameterValueSpecies/SystemSource
CD50 (Curative Dose, 50%) ~7.6 mg/kgMice infected with S. aureus (subcutaneous treatment)[4]

Key Experimental Protocols

The foundational research into this compound's mechanism of action utilized a toluenized bacterial cell system. This technique renders the bacterial cell membrane permeable to small molecules, such as nucleotides and antibiotics, while keeping the larger cellular machinery, including the DNA replication apparatus, intact.

Analysis of DNA Synthesis in Toluenized E. coli

This protocol is based on the methodology described in the seminal 1977 paper by F. Reusser, which first identified the accumulation of 34S DNA fragments.

Objective: To measure the effect of this compound on semiconservative DNA replication and identify the nature of the DNA products formed.

Materials:

  • E. coli strain (e.g., a DNA polymerase I-deficient mutant to distinguish between replication and repair)

  • Growth medium (e.g., Luria-Bertani broth)

  • Toluene

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one radiolabeled (e.g., [³H]dTTP)

  • ATP (adenosine triphosphate)

  • This compound

  • Lysis buffer (containing SDS and EDTA)

  • Sucrose gradients (e.g., 5-20%) for ultracentrifugation

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Toluene Treatment:

    • Grow E. coli to mid-log phase.

    • Harvest cells by centrifugation and wash with buffer.

    • Resuspend the cell pellet in a buffer and treat with a low concentration of toluene to permeabilize the cells.

    • Incubate briefly and then store on ice.

  • In Vitro DNA Synthesis Assay:

    • Prepare reaction mixtures containing the toluenized cells, reaction buffer, ATP, and all four dNTPs (including the radiolabeled nucleotide).

    • Add varying concentrations of this compound to the experimental tubes. Include a no-drug control.

    • Incubate the reactions at a temperature optimal for E. coli DNA synthesis (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a cold solution of EDTA and SDS.

  • DNA Isolation and Analysis:

    • Lyse the cells completely.

    • Carefully layer the cell lysate onto a pre-formed sucrose gradient.

    • Perform ultracentrifugation for a sufficient time to separate DNA fragments based on their sedimentation coefficient (S value).

    • Fractionate the gradient from the bottom of the tube.

    • Measure the radioactivity in each fraction using a scintillation counter.

  • Data Interpretation:

    • Plot the radioactivity (counts per minute) against the fraction number.

    • In the control sample, a significant portion of the radioactivity should be found in the high molecular weight DNA region.

    • In the this compound-treated samples, an accumulation of radioactivity in the fractions corresponding to a 34S sedimentation value will be observed, with a corresponding decrease in the high molecular weight DNA peak.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the analysis of this compound's effect on DNA synthesis in toluenized bacteria.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay DNA Synthesis Assay cluster_analysis Analysis A 1. E. coli Culture (Mid-log phase) B 2. Harvest and Wash Cells A->B C 3. Toluene Treatment (Permeabilization) B->C D 4. Prepare Reaction Mix (Toluenized cells, dNTPs with [3H]dTTP, ATP) C->D E 5. Add this compound (Dose-response) D->E F 6. Incubate at 37°C E->F G 7. Stop Reaction (SDS/EDTA) F->G H 8. Cell Lysis G->H I 9. Sucrose Gradient Ultracentrifugation H->I J 10. Fractionate Gradient I->J K 11. Scintillation Counting J->K L 12. Analyze Data (Plot CPM vs. Fraction) K->L

Caption: Workflow for analyzing this compound's effect on DNA.

Relationship to Cellular Signaling

The current body of research does not indicate that this compound directly targets or modulates specific cellular signaling pathways as its primary mechanism of action. Instead, its effect is a direct consequence of DNA damage through alkylation. However, it is logical to conclude that the cellular DNA damage response (DDR) pathways, such as the SOS response in bacteria, would be activated as a secondary consequence of this compound-induced DNA lesions.

Logical Relationship Diagram

The diagram below illustrates the logical cause-and-effect relationship between this compound treatment and the activation of the cellular DNA damage response.

Signaling_Logic A This compound Treatment B DNA Alkylation & Formation of Adducts A->B Direct Action C Stalled Replication Forks & Accumulation of 34S Fragments B->C Primary Consequence D Activation of DNA Damage Response (e.g., SOS Response) C->D Triggers E Cell Cycle Arrest & Attempted DNA Repair D->E Leads to F Bacterial Cell Death (Apoptosis-like pathways or lysis) E->F If damage is irreparable

Caption: Logical flow from this compound to cell death.

Conclusion and Future Directions

This compound represents a unique class of antibiotics that targets the maturation phase of DNA replication through alkylation, leading to the accumulation of non-viable DNA fragments. This mechanism is distinct from that of many frontline antibiotics, making it a valuable subject for the development of new therapeutics, particularly against resistant bacterial strains.

Future research should focus on:

  • Quantitative Analysis: Performing modern biochemical and biophysical assays to determine the specific kinetics of DNA alkylation by this compound and to identify the precise DNA sequences it preferentially targets.

  • Enzymatic Targets: While direct inhibition of polymerases has been ruled out, investigating the effect of this compound-induced DNA adducts on the activity of DNA ligases and other enzymes involved in the final stages of replication could provide a more detailed mechanistic understanding.

  • Structural Biology: Obtaining crystal structures of this compound bound to DNA would offer invaluable insights into the nature of the covalent adducts and the structural distortions it causes.

  • Analogue Development: The synthesis and testing of this compound analogues could lead to compounds with improved efficacy, better pharmacokinetic properties, and a broader spectrum of activity.

References

An In-depth Technical Guide to the Ficellomycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin, an aziridine-containing peptide antibiotic produced by Streptomyces ficellus, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, involving the impairment of semiconservative DNA replication, makes it a compelling candidate for novel antibiotic development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and proposed chemical transformations. The guide is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces ficellus. The cluster spans approximately 30 kb of DNA and comprises 26 open reading frames (ORFs), as identified and characterized by Liu et al. (2017).[1] The complete sequence of the this compound BGC is accessible via GenBank under the accession number KY454693.1. The functions of the putative genes within the cluster are summarized in the table below, categorized by their proposed roles in biosynthesis, regulation, transport, and resistance.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions
Gene (ORF)Proposed FunctionCategory
fic1Hypothetical proteinOther
fic2Hypothetical proteinOther
fic3Hypothetical proteinOther
fic4Hypothetical proteinOther
fic5Hypothetical proteinOther
fic6Acyl-CoA dehydrogenase-like proteinPrecursor Biosynthesis
fic7Enoyl-CoA hydratase/isomerasePrecursor Biosynthesis
fic83-hydroxyacyl-CoA dehydrogenasePrecursor Biosynthesis
fic9Acetyl-CoA acetyltransferasePrecursor Biosynthesis
fic10Acyl carrier protein (ACP)Precursor Biosynthesis
fic11ABC transporter ATP-binding proteinTransport
fic12ABC transporter permeaseTransport
fic13LmbE family proteinPrecursor Biosynthesis
fic14Major Facilitator Superfamily (MFS) transporterTransport
fic15SAM-dependent methyltransferaseTailoring
fic16Cytochrome P450Tailoring
fic17Sulfate adenylyltransferase subunit 2 (CysD)Aziridine Ring Formation
fic18Sulfate adenylyltransferase subunit 1 (CysN)Aziridine Ring Formation
fic19Adenylylsulfate kinase (CysC)Aziridine Ring Formation
fic20Hypothetical proteinOther
fic21Peptidyl carrier protein (PCP)Peptide Assembly
fic22Non-ribosomal peptide synthetase (NRPS)Peptide Assembly
fic23Transcriptional regulator, LuxR familyRegulation
fic24Hypothetical proteinOther
fic25SulfotransferaseAziridine Ring Formation
fic26ATP-grasp family proteinPrecursor Biosynthesis

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three key stages: the formation of the unique non-proteinogenic amino acid precursor, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG); the non-ribosomal peptide synthesis of the dipeptide backbone; and subsequent tailoring reactions.

Biosynthesis of the 2-GAHG Precursor and Aziridine Ring Formation

A distinctive feature of this compound is the presence of an aziridine ring within the 2-GAHG moiety. The formation of this strained ring is a complex enzymatic process.[2] A proposed pathway involves the following key steps:

  • Sulfate Activation: The enzymes Fic17 (sulfate adenylyltransferase subunit 2) and Fic18 (sulfate adenylyltransferase subunit 1) likely catalyze the formation of adenosine-5'-phosphosulfate (APS) from ATP and inorganic sulfate.

  • Phosphorylation: Fic19, an adenylylsulfate kinase, is proposed to phosphorylate APS to generate 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Sulfonation: The sulfotransferase, Fic25, then utilizes PAPS as a sulfuryl group donor to sulfate a hydroxyl group on a precursor molecule. This sulfonation creates an excellent leaving group.

  • Intramolecular Cyclization: The final step in aziridine ring formation is an intramolecular nucleophilic attack by an adjacent amino group, displacing the sulfate and forming the aziridine ring.

The biosynthesis of the carbamoylated and cyclized portions of the 2-GAHG precursor is less well understood but is thought to involve several other enzymes encoded within the cluster, including those with homology to acyl-CoA dehydrogenases, enoyl-CoA hydratases, and acetyltransferases.

Ficellomycin_Aziridine_Formation cluster_precursor Precursor Modification cluster_paps PAPS Biosynthesis Precursor Hydroxylated Precursor Sulfated_Precursor Sulfated Precursor Precursor->Sulfated_Precursor Fic25 (Sulfotransferase) PAPS Aziridine_Ring Aziridine Ring (in 2-GAHG) Sulfated_Precursor->Aziridine_Ring Intramolecular Cyclization ATP_Sulfate ATP + Sulfate APS APS ATP_Sulfate->APS Fic17/Fic18 PAPS PAPS APS->PAPS Fic19 Ficellomycin_NRPS_Workflow NRPS_Module Adenylation Peptidyl Carrier Protein Condensation Fic22 Dipeptide This compound Dipeptide NRPS_Module:C->Dipeptide Condensation Valine L-Valine Valine->NRPS_Module:A Activation GAHG 2-GAHG GAHG->NRPS_Module:A Activation Streptomyces_Regulatory_Cascade Environmental_Signals Environmental Signals (e.g., nutrient limitation, cell density) Global_Regulators Global Regulators Environmental_Signals->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators Cluster_Specific_Regulator Cluster-Specific Regulator (e.g., Fic23 - LuxR family) Pleiotropic_Regulators->Cluster_Specific_Regulator Ficellomycin_BGC This compound Biosynthetic Genes Cluster_Specific_Regulator->Ficellomycin_BGC + Ficellomycin_Production This compound Production Ficellomycin_BGC->Ficellomycin_Production

References

Unveiling the Genetic Blueprint of Ficellomycin: A Technical Guide to Gene Cluster Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the identification and analysis of the ficellomycin biosynthetic gene cluster. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key data in a structured format, and offers detailed experimental protocols to facilitate further research into this potent antibiotic.

This compound, an aziridine-containing peptide antibiotic produced by Streptomyces ficellus, exhibits significant activity against Gram-positive bacteria.[1] Its unique mode of action and complex structure make it a compelling target for antibiotic development. Understanding the genetic basis of its production is paramount for harnessing its therapeutic potential.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The complete biosynthetic gene cluster for this compound has been identified and sequenced, spanning approximately 30 kilobases (kb) of contiguous DNA and containing 26 open reading frames (ORFs).[1] The functions of these genes, as proposed by Liu et al. (2017), are integral to the assembly, regulation, and transport of this compound, as well as the biosynthesis of its unique precursor, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (2-GAHG).[1]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster
Gene/ORFProposed Function
fic1L-arginine:glycine amidinotransferase
fic2Acyl-CoA dehydrogenase
fic3Enoyl-CoA hydratase/isomerase
fic43-hydroxyacyl-CoA dehydrogenase
fic5Acetyl-CoA acetyltransferase
fic6Hydroxyglutaryl-CoA dehydratase
fic73-methylglutaconyl-CoA hydratase
fic8HMG-CoA lyase
fic9Acetoacetyl-CoA reductase
fic103-hydroxybutyryl-CoA dehydratase
fic11Crotonyl-CoA carboxylase/reductase
fic12Glutamate-1-semialdehyde 2,1-aminomutase
fic135-aminolevulinate synthase
fic14L-allo-isoleucine aminotransferase
fic15Branched-chain amino acid aminotransferase
fic16Valine dehydrogenase
fic17Kynurenine-oxoglutarate transaminase
fic18Tryptophan 2,3-dioxygenase
fic19Kynurenine formamidase
fic20Anthranilate synthase component I
fic21Anthranilate synthase component II
fic22Chorismate mutase
fic23Prephenate dehydrogenase
fic24Arogenate dehydrogenase
fic25Non-ribosomal peptide synthetase (NRPS)
fic26Thioesterase

Quantitative Analysis of this compound Production

Liquid chromatography-mass spectrometry (LC-MS) analysis is a critical tool for quantifying this compound production in both wild-type and mutant strains of S. ficellus. While specific production yields are not extensively reported in the available literature, the methodology allows for the relative quantification of this compound, as demonstrated by the analysis of fermentation broths.[2] The extracted ion chromatogram for this compound ([M+H]⁺ at m/z 313.1970) provides a clear metric for comparing production levels.[3]

Experimental Protocols

Identification of the this compound Gene Cluster

This protocol outlines the general steps for identifying a biosynthetic gene cluster, such as the one for this compound, in a producing organism like Streptomyces ficellus.

Workflow for Gene Cluster Identification

G cluster_0 Genomic DNA Extraction cluster_1 Genomic Library Construction cluster_2 Library Screening cluster_3 Sequence Analysis a Culture S. ficellus b Isolate high-quality genomic DNA a->b c Partially digest gDNA b->c d Ligate into fosmid/cosmid vector c->d e Package into phage and transfect E. coli d->e f Design degenerate primers for NRPS e->f g Perform PCR on pooled clones f->g h Identify positive clones g->h i Sequence positive clones h->i j Assemble sequence data i->j k Annotate ORFs and predict functions j->k

Caption: Workflow for identifying the this compound gene cluster.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces ficellus.

  • Genomic Library Construction: The genomic DNA is partially digested and ligated into a suitable vector (e.g., fosmid or cosmid) to create a genomic library in E. coli.

  • Library Screening: The library is screened using PCR with degenerate primers designed to target conserved domains of non-ribosomal peptide synthetases (NRPS), which are key enzymes in this compound biosynthesis.

  • Sequencing and Analysis: Positive clones are sequenced, and the resulting sequences are assembled and annotated to identify the complete gene cluster and predict the function of each ORF.

Targeted Gene Disruption

This protocol provides a methodology for creating targeted gene disruptions within the this compound biosynthetic gene cluster to confirm gene function.

Workflow for Targeted Gene Disruption

G cluster_0 Construct Disruption Vector cluster_1 Conjugation cluster_2 Selection of Mutants cluster_3 Verification a Amplify upstream & downstream flanking regions of target gene b Clone flanking regions into a suicide vector with a resistance marker a->b c Introduce disruption vector into E. coli donor strain b->c d Conjugate E. coli with S. ficellus c->d e Select for exconjugants containing the integrated vector d->e f Screen for double-crossover events (loss of vector backbone) e->f g Confirm gene disruption by PCR and sequencing f->g h Analyze fermentation broth by LC-MS for loss of this compound production g->h

Caption: Workflow for targeted gene disruption in S. ficellus.

  • Construction of the Disruption Vector: A suicide vector is constructed containing homologous regions upstream and downstream of the target gene, flanking a selectable antibiotic resistance marker.

  • Intergeneric Conjugation: The disruption vector is transferred from an E. coli donor strain to S. ficellus via conjugation.

  • Selection of Mutants: Exconjugants are selected based on antibiotic resistance. Subsequent screening identifies mutants that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: The gene disruption is confirmed by PCR and sequencing. The resulting mutant strain is then cultured, and the fermentation broth is analyzed by LC-MS to confirm the cessation of this compound production.[2]

LC-MS Analysis of this compound

This protocol details the liquid chromatography-mass spectrometry method for the detection and relative quantification of this compound from fermentation broths.

  • Sample Preparation:

    • Centrifuge the S. ficellus fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).

    • Evaporate the organic solvent to dryness and resuspend the residue in a small volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

    • Flow Rate: A standard flow rate for analytical LC is around 0.2-0.5 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Monitor for the protonated molecule of this compound ([M+H]⁺) at an m/z of 313.1970.[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes that construct the unique 2-GAHG precursor.

Proposed this compound Biosynthetic Pathway

G cluster_0 Precursor Biosynthesis cluster_1 NRPS Assembly cluster_2 Final Product Glutamate Glutamate Intermediate A Intermediate A Glutamate->Intermediate A fic1-12 2-GAHG 2-GAHG Intermediate A->2-GAHG fic13-24 This compound Precursor This compound Precursor 2-GAHG->this compound Precursor fic25 (NRPS) This compound This compound This compound Precursor->this compound fic26 (Thioesterase) Valine Valine Valine->this compound Precursor

Caption: Proposed biosynthetic pathway of this compound.

This technical guide provides a foundational understanding of the this compound gene cluster and the experimental approaches used for its characterization. Further research, including detailed enzymatic assays and structural biology studies, will be crucial to fully elucidate the intricacies of this compound biosynthesis and to engineer novel analogs with enhanced therapeutic properties.

References

The Chemical Synthesis of Ficellomycin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin is a potent aziridine-containing antibiotic produced by Streptomyces ficellus. Its unique structural feature, a 1-azabicyclo[3.1.0]hexane ring system, is believed to be responsible for its mechanism of action, which involves the impairment of semiconservative DNA replication.[1][2] The complex architecture and potent biological activity of this compound have made it an attractive target for chemical synthesis. This technical guide provides an in-depth overview of the synthetic strategies toward this compound and its analogs, focusing on the construction of its core bicyclic structure. Detailed experimental protocols from key literature, quantitative data, and workflow visualizations are presented to aid researchers in the development of novel antibiotics based on the this compound scaffold.

Introduction

This compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[3] The structure of this compound was elucidated as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[4] The presence of the strained aziridine ring within the bicyclic system is a key structural alert for its biological activity, likely acting as an alkylating agent for biological macromolecules.[5] Despite its promising antimicrobial profile, the total chemical synthesis of this compound remains a formidable challenge and, to date, a complete total synthesis has not been reported in a full peer-reviewed publication. However, significant progress has been made in the synthesis of its core 1-azabicyclo[3.1.0]hexane structure and simplified analogs. This guide will detail these synthetic endeavors.

Biosynthesis of this compound

Understanding the natural biosynthetic pathway of this compound can provide valuable insights for chemical synthesis strategies. The gene cluster responsible for this compound biosynthesis in Streptomyces ficellus has been identified and characterized.[6][7] The biosynthesis of the crucial 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG) precursor is a complex enzymatic process. A key step involves the formation of the aziridine ring, which is catalyzed by a sulfotransferase. This enzyme activates a hydroxyl group by sulfation, facilitating an intramolecular nucleophilic attack by an adjacent amine to form the three-membered ring.[8]

Chemical Synthesis of the this compound Core and Analogs

The primary challenge in the chemical synthesis of this compound lies in the stereocontrolled construction of the 1-azabicyclo[3.1.0]hexane ring system. Various synthetic strategies have been explored to address this challenge.

Synthesis of the Azabicyclo[3.1.0]hexane Ring Core

A detailed synthetic route toward the core bicyclic structure of this compound has been described by McMechen (2016).[1] This approach utilizes a convergent pathway featuring a Lewis acid-promoted double cyclization. The overall synthetic workflow is depicted below.

G A Glyoxylic Acid Monohydrate B Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate A->B Dehydration & Esterification C Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate B->C Chlorination & Phosphorylation D Methyl (E)-2-(((benzyloxy)carbonyl)amino)hepta-2,6-dienoate C->D Horner-Wadsworth-Emmons Reaction E Methyl (E)-7-azido-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhept-2-enoate D->E Epoxidation & Azide Opening F Azabicyclo[3.1.0]hexane Core E->F Staudinger Reaction & Double Cyclization

Figure 1. Synthetic workflow for the azabicyclo[3.1.0]hexane core of this compound.

Step 1: Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate To a solution of glyoxylic acid monohydrate in methanol, benzyl carbamate is added. The mixture is stirred at room temperature until dehydration is complete, followed by esterification to yield the desired product.

Step 2: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate The methoxyacetate from the previous step is subjected to a one-pot chlorination and phosphorylation reaction to afford the corresponding phosphorylacetate.

Step 3: Methyl (E)-2-(((benzyloxy)carbonyl)amino)hepta-2,6-dienoate A Horner-Wadsworth-Emmons reaction between the phosphorylacetate and pent-4-enal in the presence of a base yields the dienoate.

Step 4: Methyl (E)-7-azido-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhept-2-enoate The dienoate undergoes epoxidation, followed by regioselective ring-opening with an azide source to give the azido alcohol.

Step 5: Azabicyclo[3.1.0]hexane Core Formation The final azide alcohol is treated with triphenylphosphine in toluene. This initiates a Staudinger reaction to form an aziridine intermediate, which then undergoes an intramolecular cyclization to furnish the desired azabicyclo[3.1.0]hexane core.

Table 1: Summary of Yields for the Synthesis of the this compound Core [1]

StepProductAverage Overall Yield
1Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate80%
2Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate56%
3Methyl (E)-2-(((benzyloxy)carbonyl)amino)hepta-2,6-dienoate46%
4Methyl (E)-7-azido-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhept-2-enoate30% (from dienoate)
5Azabicyclo[3.1.0]hexane CoreNot reported

Note: Purification of the final product was reported to be ongoing.

Synthesis of a Simplified this compound Analog

A simplified analog of this compound, containing the core azabicyclic ring, has been synthesized by Paumier et al. and is described in a review by He et al. (2018).[2][9] This approach involves the epoxidation of an olefin, followed by azide-mediated ring opening and subsequent cyclization.

G A Olefin Precursor B Epoxide Intermediate A->B 1. m-CPBA/CH2Cl2 C Azido Alcohol B->C 2. NaN3, NH4Cl/EtOH D Simplified this compound Analog C->D 3. tri- or di-Phenylphosphine

Figure 2. Synthetic pathway for a simplified this compound analog.

Step 1: Epoxidation The olefin precursor is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield the corresponding epoxide.

Step 2: Azide Opening The epoxide is then reacted with sodium azide and ammonium chloride in ethanol to afford the azido alcohol.

Step 3: Cyclization The final cyclization to the azabicyclic core is achieved by treating the azido alcohol with triphenylphosphine or diphenylphosphine.

Biological Activity of this compound and Analogs

This compound has demonstrated potent in vitro activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are in the low microgram per milliliter range for many susceptible organisms. The development of synthetic analogs aims to improve the stability and pharmacokinetic properties of the natural product while retaining or enhancing its antibacterial potency. A comprehensive comparative analysis of the biological activity of a wide range of synthetic analogs is not yet available in the literature, highlighting an area for future research.

Table 2: Reported In Vitro Antibacterial Activity of this compound

OrganismMIC (µg/mL)Reference
Staphylococcus aureus0.31 - 20[1]
Penicillium oxalicumPotent[6]
Methicillin-resistant S. aureus (MRSA)Potent[3]

Future Perspectives

The chemical synthesis of this compound and its analogs remains a compelling area of research. The development of a robust and scalable total synthesis would enable detailed structure-activity relationship (SAR) studies, leading to the design of new antibiotics with improved therapeutic potential. Key areas for future investigation include:

  • Completion of the total synthesis of this compound.

  • Development of more efficient and stereoselective methods for the construction of the 1-azabicyclo[3.1.0]hexane core.

  • Synthesis and biological evaluation of a diverse library of this compound analogs to probe the SAR and identify candidates with enhanced stability and efficacy.

  • Investigation of the detailed molecular mechanism of action of this compound and its analogs.

Conclusion

While the total synthesis of this compound is yet to be fully realized, the synthetic strategies developed for its core structure and simplified analogs provide a strong foundation for future work in this area. The detailed experimental protocols and synthetic workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The unique structural and biological properties of this compound ensure that it will remain a significant target for synthetic and medicinal chemists for years to come.

References

An In-depth Technical Guide to the Mode of Action of Ficellomycin as a DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin is a unique aziridine-containing peptide antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus resistant to other antibiotics. The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis. Unlike many other DNA synthesis inhibitors that target enzymes such as DNA polymerases or topoisomerases, this compound acts through a distinct mechanism. It is proposed to function as a DNA alkylating agent, leading to the disruption of semiconservative DNA replication. This disruption manifests as the accumulation of intermediate DNA fragments, specifically 34S Okazaki fragments, which fail to ligate into the mature bacterial chromosome, ultimately leading to cell death. This guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams.

Proposed Mode of Action

This compound's mode of action as a DNA synthesis inhibitor is a multi-step process initiated by its interaction with bacterial DNA. The key structural feature responsible for its activity is the highly strained aziridine ring.[1][2]

  • DNA Alkylation: The aziridine moiety of this compound is an electrophilic group that is thought to covalently bind to nucleophilic sites on the DNA bases. This alkylation event is the critical initiating step in its mechanism of action.[1]

  • Replication Fork Stalling: The resulting this compound-DNA adducts are bulky lesions that physically obstruct the progression of the DNA replication fork.

  • Inhibition of Ligation: During lagging strand synthesis, DNA is initially synthesized as short Okazaki fragments. The presence of this compound-DNA adducts is believed to interfere with the final step of joining these fragments.

  • Accumulation of 34S DNA Fragments: This interference leads to the accumulation of unligated Okazaki fragments, which have been identified as 34S DNA species in experimental models using toluenized Escherichia coli.[1][2]

  • Inhibition of Chromosomal Maturation: These deficient 34S DNA fragments are incapable of being integrated into the larger, complete bacterial chromosome.[1][2]

  • Cell Death: The inability to complete DNA replication and maintain chromosomal integrity ultimately leads to bacterial cell death.

Notably, this compound does not appear to directly inhibit the DNA polymerases themselves or the initial stages of DNA replication.[1] There is also evidence to suggest that DNA polymerase I may be involved in the repair of this compound-induced DNA damage.[1]

Ficellomycin_Mode_of_Action cluster_cell Bacterial Cell This compound This compound DNA Bacterial DNA This compound->DNA Alkylation Alkylated_DNA Alkylated DNA (this compound-DNA Adduct) This compound->Alkylated_DNA Covalent Binding Replication_Fork Replication Fork DNA->Replication_Fork Replication Alkylated_DNA->Replication_Fork Stalls Progression Okazaki_Fragments 34S Okazaki Fragments Replication_Fork->Okazaki_Fragments Lagging Strand Synthesis Ligation_Failure Failure of Ligation Replication_Fork->Ligation_Failure Interference Okazaki_Fragments->Ligation_Failure Ligation_Failure->Okazaki_Fragments Accumulation Chromosome Mature Chromosome Ligation_Failure->Chromosome Prevents Integration Cell_Death Cell Death Chromosome->Cell_Death Incomplete Replication Leads to

Caption: Proposed mode of action for this compound as a DNA synthesis inhibitor.

Quantitative Data

The available quantitative data for this compound is limited. While specific IC50 values for the inhibition of DNA synthesis in biochemical assays are not readily found in the literature, its biological activity has been quantified through in vivo efficacy and in vitro antibacterial susceptibility testing.

ParameterValueOrganism/SystemDescription
CD50 ~7.6 mg/kgStaphylococcus aureus (in mice)The curative dose required to protect 50% of mice from a lethal infection, administered subcutaneously.[1]
Activity Spectrum ActiveGram-positive bacteriaThis compound shows notable activity against various Gram-positive bacteria, including multi-drug resistant strains of S. aureus.[1][2]
Activity Spectrum InactiveGram-negative bacteriaThe inability to penetrate the outer membrane of Gram-negative species is a likely reason for the lack of activity.[1]

Key Experimental Protocols

The foundational experiments that elucidated this compound's mode of action involved assessing its impact on DNA synthesis in bacterial cells made permeable to nucleotides. The following is a representative protocol reconstructed from the methodologies of that era for a semiconservative DNA synthesis assay in toluenized E. coli.

Semiconservative DNA Synthesis Assay in Toluenized E. coli

Objective: To measure the effect of this compound on ATP-dependent semiconservative DNA replication by monitoring the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into acid-insoluble DNA.

Materials:

  • Escherichia coli strain (e.g., a DNA polymerase I-deficient mutant to reduce background repair synthesis)

  • Tris-HCl buffer (pH 7.8)

  • Potassium phosphate buffer

  • Toluene

  • Magnesium chloride (MgCl2)

  • Adenosine triphosphate (ATP)

  • Deoxynucleoside triphosphates: dATP, dGTP, dCTP

  • Radiolabeled [3H]dTTP (tritiated deoxythymidine triphosphate)

  • This compound stock solution

  • Trichloroacetic acid (TCA), ice-cold (10% w/v)

  • Ethanol (95%)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Preparation:

    • Grow E. coli cells in a suitable broth medium to mid-log phase (e.g., OD600 of ~0.5).

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with Tris-HCl buffer.

    • Resuspend the cells in potassium phosphate buffer to a high concentration.

  • Toluenization:

    • Add 1% toluene to the cell suspension.

    • Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking to make the cells permeable to nucleotides.

    • Chill the toluenized cells on ice.

  • DNA Synthesis Reaction:

    • Prepare reaction tubes on ice. Each tube should contain:

      • Tris-HCl buffer

      • MgCl2

      • ATP

      • dATP, dGTP, dCTP

      • [3H]dTTP

      • Toluenized E. coli cell suspension

    • Add varying concentrations of this compound (or a vehicle control) to the respective tubes.

    • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Stopping the Reaction and Precipitation:

    • At specified time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot from each reaction tube.

    • Spot the aliquot onto a glass fiber filter.

    • Immediately immerse the filter in ice-cold 10% TCA to precipitate the DNA and stop the reaction.

  • Washing and Counting:

    • Wash the filters extensively with cold TCA, followed by a wash with 95% ethanol to remove unincorporated [3H]dTTP.

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized DNA.

  • Data Analysis:

    • Plot the CPM values against time for each this compound concentration.

    • Calculate the rate of DNA synthesis and determine the concentration of this compound required to inhibit the synthesis by 50% (IC50), if applicable.

Analysis of DNA Products (Sucrose Gradient Centrifugation): To determine the size of the DNA products, the reaction can be stopped with EDTA, and the cells lysed. The resulting DNA is then layered onto a sucrose gradient (e.g., 5-20%) and centrifuged at high speed. Fractions are collected and their radioactivity is measured. In the presence of this compound, an accumulation of radioactivity in the fractions corresponding to the 34S sedimentation coefficient would be observed.

Experimental_Workflow cluster_workflow Workflow: Toluenized E. coli DNA Synthesis Assay A 1. E. coli Culture (Mid-log phase) B 2. Harvest & Wash Cells A->B C 3. Toluene Treatment (Permeabilization) B->C D 4. Prepare Reaction Mix (Buffers, MgCl2, ATP, dNTPs, [3H]dTTP) C->D Add Cells to Mix E 5. Add this compound (Test Concentrations) D->E F 6. Incubate at 37°C (Initiate DNA Synthesis) E->F G 7. Stop Reaction & Precipitate DNA (TCA Precipitation on Filters) F->G At Time Points H 8. Wash Filters & Dry G->H I 9. Measure Radioactivity (Liquid Scintillation Counting) H->I J 10. Analyze Data (Rate of DNA Synthesis vs. [this compound]) I->J

Caption: Experimental workflow for the this compound DNA synthesis inhibition assay.

Conclusion and Future Directions

This compound's unique mode of action, which involves the alkylation of DNA and the subsequent stalling of replication fork progression and inhibition of Okazaki fragment ligation, distinguishes it from many clinically used antibiotics. This mechanism makes it a valuable lead compound for the development of new antibacterial agents, particularly for combating drug-resistant Gram-positive pathogens.

Future research should focus on several key areas:

  • Precise Alkylation Sites: Identifying the specific nucleobases on the DNA that are targeted by this compound.

  • Quantitative Inhibition Data: Determining the IC50 values for DNA synthesis inhibition in various bacterial species.

  • Structure-Activity Relationship (SAR): Synthesizing and testing this compound analogs to optimize its antibacterial activity and pharmacological properties.

  • Resistance Mechanisms: Investigating potential mechanisms by which bacteria could develop resistance to this compound.

A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound into new and effective treatments for bacterial infections.

References

The Structural Elucidation of Ficellomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin, an antibiotic produced by the bacterium Streptomyces ficellus, presents a unique chemical architecture, centered around a rare 1-azabicyclo[3.1.0]hexane ring system.[1][2] Its structure has been definitively established as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine through a combination of spectroscopic and chemical methods.[1][3] This document provides a comprehensive overview of the structural elucidation of this compound, detailing the available analytical data, outlining the experimental methodologies employed, and visualizing the key scientific workflows. The unique mode of action of this compound, which involves the impairment of semiconservative DNA replication, underscores its potential as a lead compound for the development of novel therapeutics.[4][5]

Chemical Structure

The definitive structure of this compound (1) was determined through extensive analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical derivatization studies.[1]

Structure:

Wherein the core structure (2) is: 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine

A significant revision to the initially proposed stereochemistry resulted in the current structural model, which features a boat conformation for the bicyclic system.

Spectroscopic and Analytical Data

The structural determination of this compound relied heavily on the interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was instrumental in determining the elemental composition and fragmentation patterns of this compound.

Table 1: Mass Spectrometry Data for this compound

Ion ModeMass to Charge (m/z)Ion Type
ESI+313.1970[M+H]⁺

Note: This data is based on available public information. The full fragmentation data from the original elucidation is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original full-text publication containing the detailed NMR data was not accessible, the abstracts of key publications indicate that extensive 1D and 2D NMR studies were conducted to determine the connectivity and stereochemistry of this compound.[1][3] These studies would have included experiments such as ¹H-¹H COSY, HSQC, and HMBC to establish the proton and carbon frameworks and their correlations.

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants is not available in the publicly accessible literature.)

Experimental Protocols

The following sections outline the general experimental procedures that would have been employed in the isolation, purification, and structural elucidation of this compound, based on standard practices in natural product chemistry.

Fermentation and Isolation
  • Cultivation: Streptomyces ficellus is cultured in a suitable nutrient-rich medium under optimal conditions for the production of this compound.

  • Extraction: The fermentation broth is harvested and the supernatant is separated from the mycelia. This compound, being a polar molecule, is typically extracted from the aqueous supernatant using liquid-liquid extraction with a suitable organic solvent or by using solid-phase extraction (SPE) with a resin that can retain the compound.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.

    • Ion-Exchange Chromatography: To separate the basic this compound from other components based on charge.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain highly pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the parent ion.

    • Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides information about the different structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

    • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be used to determine the relative stereochemistry of the molecule.

Chemical Derivatization

To confirm the presence of specific functional groups and to aid in the determination of absolute stereochemistry, various chemical derivatization reactions would be performed. This could involve reactions such as:

  • Acid Hydrolysis: To break the amide bond and identify the constituent amino acids (valine and the novel glycine derivative).

  • Esterification/Acetylation: To confirm the presence of carboxylic acid and amine/hydroxyl groups.

  • Chiral Derivatization: Reacting the molecule with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR or chromatography, which helps in determining the absolute configuration of the chiral centers.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation and biosynthesis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis cluster_elucidation Final Structure Fermentation S. ficellus Fermentation Extraction Extraction Fermentation->Extraction Purification Chromatography Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_this compound->NMR Derivatization Chemical Derivatization Pure_this compound->Derivatization Data_Analysis Data Interpretation & Structure Assembly MS->Data_Analysis NMR->Data_Analysis Derivatization->Data_Analysis Final_Structure Elucidated Structure of this compound Data_Analysis->Final_Structure

Figure 1: A generalized experimental workflow for the structural elucidation of this compound.

biosynthetic_pathway cluster_precursors Precursor Biosynthesis cluster_core_synthesis Core Assembly (NRPS) cluster_final_assembly Final Assembly Glutamate Glutamic Acid NRPS Non-Ribosomal Peptide Synthetase (NRPS) Glutamate->NRPS multiple steps Valine L-Valine Peptide_Bond Peptide Bond Formation Valine->Peptide_Bond GAHG 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (GAHG) NRPS->GAHG GAHG->Peptide_Bond This compound This compound Peptide_Bond->this compound

References

Ficellomycin: A Technical Guide to a Promising DNA Replication Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficellomycin, a novel aziridine-containing dipeptide antibiotic, presents a compelling case for renewed investigation as a potential therapeutic agent. Produced by the bacterium Streptomyces ficellus, this natural product exhibits a unique mechanism of action, selectively inhibiting semiconservative DNA replication in Gram-positive bacteria, including challenging multidrug-resistant strains. This in-depth technical guide synthesizes the current understanding of this compound, covering its discovery, structure, mechanism of action, biological activity, biosynthesis, and future therapeutic outlook. While promising, this guide also highlights the existing gaps in quantitative data, particularly concerning its full antimicrobial spectrum, in vivo pharmacokinetics, and cytotoxicity, underscoring the need for further research to fully realize its clinical potential.

Introduction: Discovery and Chemical Structure

This compound was first identified as a basic antibiotic produced by Streptomyces ficellus.[1] Its chemical formula is C13H24N6O3.[1] Subsequent structural elucidation studies revealed it to be valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[2] A key feature of this compound's structure is the presence of a highly strained 1-azabicyclo[3.1.0]hexane ring system, an aziridine moiety that is crucial to its biological activity.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C13H24N6O3[1][4]
Molecular Weight 312.37 g/mol [4]
Exact Mass 312.1910 u[4]
Key Structural Features Dipeptide, Aziridine ring, Guanidino group, L-valine[5]
Producing Organism Streptomyces ficellus[1][6]

Mechanism of Action: A Unique DNA Replication Inhibitor

This compound exhibits a distinct mechanism of action that sets it apart from many currently available antibiotics.[6] It specifically impairs semiconservative DNA replication in susceptible bacteria.[6][7] This inhibition is not directed at the early stages of replication or the DNA polymerases themselves.[3] Instead, this compound causes the accumulation of an unusual 34S DNA species.[3][5][7] This 34S DNA fragment is believed to be an Okazaki fragment intermediate that fails to be integrated into the larger, complete bacterial chromosome.[3][8] This disruption of the final stages of DNA replication is ultimately lethal to the bacterial cell. It is suggested that DNA alkylation by the reactive aziridine ring may be the underlying cause of this accumulation of DNA fragments.[3]

Ficellomycin_Mechanism cluster_replication Bacterial DNA Replication Fork ReplicationFork Replication Fork LeadingStrand Leading Strand Synthesis (Continuous) LaggingStrand Lagging Strand Synthesis (Discontinuous) OkazakiFragments Okazaki Fragments LaggingStrand->OkazakiFragments Synthesis Ligation Ligation of Fragments OkazakiFragments->Ligation Ligation Accumulation Accumulation of 34S DNA Fragments (Unligated Okazaki Fragments) CompleteDNA Complete Chromosome Ligation->CompleteDNA Maturation This compound This compound This compound->Ligation  Inhibits Inhibition Inhibition of DNA Replication Accumulation->Inhibition

Proposed mechanism of action of this compound on bacterial DNA replication.

Biological Activity

Antibacterial Spectrum

Table 2: Known In Vitro Activity of this compound

OrganismActivitySource
Staphylococcus aureusHigh[3][6]
Methicillin-Resistant S. aureus (MRSA)High[3][6]
Gram-positive bacteria (general)High[1][3]
Penicillium oxalicumHigh[9]
Gram-negative bacteriaLimited to no activity[3]

Note: Specific MIC values are not widely reported.

In Vivo Efficacy

Preclinical studies in animal models have provided initial evidence of this compound's in vivo efficacy. In a mouse model of Staphylococcus aureus infection, this compound demonstrated a curative effect when administered subcutaneously.[1][3]

Table 3: In Vivo Efficacy of this compound

Animal ModelPathogenAdministration RouteEfficacy MetricValueSource
MouseStaphylococcus aureusSubcutaneousCD50 (Curative Dose 50%)7.6 mg/kg[3]

Note: Detailed experimental protocols for these in vivo studies are not extensively documented in available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following general methodologies are employed:

  • Antimicrobial Susceptibility Testing: The in vitro activity of this compound is likely determined using standard broth microdilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC) against various microbial strains.

  • Mechanism of Action Studies: The effect on DNA replication can be investigated using toluenized bacterial cells, followed by the analysis of DNA synthesis via the incorporation of radiolabeled nucleotides and characterization of DNA fragment sizes by techniques like sucrose gradient centrifugation.

  • In Vivo Efficacy Studies: Mouse infection models, such as a systemic or thigh infection model with S. aureus, are used. This compound is administered at varying doses, and the efficacy is determined by monitoring survival rates (for CD50) or bacterial burden in target organs.

Biosynthesis of this compound

The genetic basis for this compound production in Streptomyces ficellus has been elucidated. The biosynthesis is governed by a dedicated gene cluster containing 26 open reading frames (ORFs) located within a 30 kb region of DNA.[9][10] This cluster encodes all the necessary enzymes for the synthesis of the peptide backbone, the unique aziridine ring, and other modifications.

The formation of the characteristic 1-azabicyclo[3.1.0]hexane ring is a complex enzymatic process.[9] It involves a sulfotransferase that activates a hydroxyl group on a precursor molecule, facilitating an intramolecular nucleophilic attack to form the strained aziridine ring.[11] The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) machinery.[8]

Ficellomycin_Biosynthesis cluster_precursor Precursor Synthesis cluster_assembly Peptide Assembly Precursors Primary Metabolites (e.g., Amino Acids) GAHG_Pathway Multi-step Enzymatic Synthesis of 2-GAHG Precursors->GAHG_Pathway Fic Genes Valine L-Valine Precursors->Valine NRPS Non-Ribosomal Peptide Synthetase (NRPS) (Encoded by fic genes) 2_GAHG 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine (2-GAHG) GAHG_Pathway->2_GAHG 2_GAHG->NRPS Loading Valine->NRPS Loading Assembly Peptide Bond Formation NRPS->Assembly Catalysis Ficellomycin_Molecule This compound Assembly->Ficellomycin_Molecule Release

Simplified overview of the this compound biosynthetic pathway.

Therapeutic Potential and Future Outlook

The unique mechanism of action of this compound makes it an attractive candidate for further development, especially in an era of increasing antimicrobial resistance. Its potency against MRSA is of significant clinical interest. However, several critical questions remain to be answered before its therapeutic potential can be fully assessed.

Cytotoxicity: There is a notable lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines. This information is crucial for determining its therapeutic index and potential for systemic use. The high reactivity of the aziridine ring, while essential for its antibacterial activity, could also pose a risk of off-target effects.

Pharmacokinetics and Pharmacodynamics (PK/PD): Beyond the initial in vivo efficacy studies, comprehensive PK/PD studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to optimize dosing regimens.

Spectrum of Activity: A broader understanding of its antimicrobial spectrum, including activity against other resistant Gram-positive pathogens like vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae, is required.

Patents and Clinical Trials: As of late 2025, no specific patents for the therapeutic use of this compound or registered clinical trials have been identified in publicly accessible databases. This suggests that its development has not progressed to the clinical stage.

Conclusion

This compound remains a fascinating and promising molecule from a drug discovery perspective. Its novel mechanism of targeting DNA replication offers a potential solution to combat resistant Gram-positive infections. However, the current body of knowledge is incomplete. A concerted research effort is required to generate the necessary quantitative data on its efficacy, safety, and pharmacological properties. Should these future studies yield positive results, this compound or its analogs could represent a valuable addition to the arsenal of antibiotics for treating serious bacterial infections. Drug development professionals are encouraged to consider this molecule as a lead compound for further optimization and preclinical evaluation.

References

Preliminary Investigation of Ficellomycin Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research on the cytotoxicity of Ficellomycin against mammalian cell lines is limited. This document provides a framework for such an investigation, drawing upon the known mechanisms of structurally related aziridine-containing compounds and established methodologies for cytotoxicity testing. The quantitative data presented herein is illustrative and should be considered hypothetical until validated by experimental studies on this compound.

Introduction

This compound is an aziridine alkaloid antibiotic produced by Streptomyces ficellus.[1] Its primary described mechanism of action is the impairment of semiconservative DNA replication in Gram-positive bacteria.[1] The presence of a reactive aziridine ring, a feature shared with known anticancer agents like Mitomycin C, suggests that this compound may also exhibit cytotoxic effects against eukaryotic cells.[2][3] This guide outlines a preliminary framework for investigating the potential cytotoxicity of this compound, providing detailed experimental protocols and data presentation structures.

Hypothetical Data Presentation

Should this compound exhibit cytotoxicity, the data would be summarized to facilitate comparison across different cell lines and assays.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssayIC₅₀ (µM) after 48hMaximum Inhibition (%)
Cancer Cell Lines
MCF-7 (Breast)MTT15.2 ± 2.185
A549 (Lung)MTT22.5 ± 3.580
HeLa (Cervical)MTT18.9 ± 2.888
HepG2 (Liver)MTT25.1 ± 4.275
Non-Cancerous Cell Line
HEK293 (Kidney)MTT> 10015

Table 2: Membrane Integrity Assessment via LDH Assay (Hypothetical Data)

Cell LineThis compound (µM)% Cytotoxicity (LDH Release)
MCF-7 0 (Control)5.2 ± 1.1
1025.6 ± 3.4
2560.1 ± 5.9
5082.3 ± 6.7
HEK293 5012.5 ± 2.3

Table 3: Apoptosis Induction by this compound (Hypothetical Data)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Control3.1 ± 0.82.5 ± 0.6
This compound (20 µM)28.4 ± 3.115.2 ± 2.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[8][9]

Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[10]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Add 50 µL of a stop solution and measure the absorbance at 490 nm.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[2][11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound. After incubation, collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

Caspase Activity Assay

This assay measures the activity of caspases, key proteases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells using a chilled lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound MTT Assay MTT Assay Treat with this compound->MTT Assay Metabolic Activity LDH Assay LDH Assay Treat with this compound->LDH Assay Membrane Integrity Measure Absorbance (570nm) Measure Absorbance (570nm) MTT Assay->Measure Absorbance (570nm) Measure Absorbance (490nm) Measure Absorbance (490nm) LDH Assay->Measure Absorbance (490nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50 Calculate % Cytotoxicity Calculate % Cytotoxicity Measure Absorbance (490nm)->Calculate % Cytotoxicity Seed Cells_A Seed Cells Treat_A Treat with this compound Seed Cells_A->Treat_A Annexin V/PI Staining Annexin V/PI Staining Treat_A->Annexin V/PI Staining Caspase-3 Assay Caspase-3 Assay Treat_A->Caspase-3 Assay Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry Analysis->Quantify Apoptotic Cells Measure Absorbance (405nm) Measure Absorbance (405nm) Caspase-3 Assay->Measure Absorbance (405nm) Determine Caspase Activity Determine Caspase Activity Measure Absorbance (405nm)->Determine Caspase Activity

Caption: General experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway

Based on the DNA-damaging potential of aziridine-containing compounds, a plausible mechanism of action for this compound could involve the induction of the DNA damage response pathway, leading to p53-mediated apoptosis.

Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage (Alkylation) This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical p53-mediated apoptosis pathway induced by this compound.

References

The Aziridine Ring of Ficellomycin: A Technical Deep Dive into its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficellomycin, a natural product isolated from Streptomyces ficellus, is a peptide-like antibiotic characterized by a unique and highly reactive aziridine ring embedded within a 1-azabicyclo[3.1.0]hexane core. This structural feature is central to its mechanism of action, which involves the alkylation of bacterial DNA, leading to the impairment of semiconservative DNA replication and subsequent bactericidal effects. This in-depth technical guide explores the critical function of the aziridine ring in this compound, detailing its biosynthesis, mechanism of action, and biological activity. The guide also provides summaries of quantitative data and outlines key experimental protocols relevant to its study, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a dipeptide antibiotic that exhibits potent in vitro activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus.[1][2][3][4] Its unique mode of action, distinct from many commercially available antibiotics, makes it an attractive candidate for the development of new therapeutic agents, particularly in the face of rising antimicrobial resistance. The key to this compound's biological activity lies in its strained three-membered aziridine ring, a functional group known for its high reactivity and role in the cytotoxicity of various natural products.[5][6] This document serves as a technical guide to the function of this critical moiety.

Biological Activity of this compound

Table 1: Reported Biological Activity of this compound

ParameterValueOrganism/ModelReference
Antibacterial ActivityActiveGram-positive bacteria[1][2][4]
In vitro ActivityNotableStaphylococcus aureus[7]
In vivo Efficacy (CD50)~7.6 mg/kgMice (subcutaneous treatment of S. aureus infection)[7]

The Aziridine Ring: The Core of this compound's Mechanism of Action

The biological activity of this compound is intrinsically linked to the electrophilic nature of its aziridine ring. This strained ring system acts as a potent alkylating agent, targeting bacterial DNA.[6][8]

Impairment of DNA Replication

The primary mechanism of action of this compound is the disruption of semiconservative DNA replication.[3][9] Upon entering the bacterial cell, the aziridine ring of this compound is believed to undergo nucleophilic attack by DNA bases, leading to the formation of covalent adducts. This DNA alkylation is thought to be the cause for the observed accumulation of deficient 34S DNA fragments, which are unable to be integrated into the larger bacterial chromosome.[3][9] This ultimately halts DNA replication and leads to cell death.

Caption: Proposed mechanism of action for this compound.

Biosynthesis of the Aziridine Ring

The formation of the unique 1-azabicyclo[3.1.0]hexane ring system in this compound is a complex enzymatic process. The biosynthetic gene cluster for this compound has been identified in Streptomyces ficellus.[5][10][11] The key step in the formation of the aziridine ring involves an intramolecular cyclization facilitated by a sulfotransferase.[9][12]

The proposed biosynthetic pathway involves the following key enzymatic steps:

  • Activation of a hydroxyl group: A hydroxyl precursor is activated by the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This reaction is catalyzed by a suite of enzymes including a sulfate adenylyltransferase and an adenylsulfate kinase, which synthesize PAPS, and a putative sulfotransferase that transfers the sulfate group.[12]

  • Intramolecular Nucleophilic Attack: The newly introduced sulfate moiety acts as a good leaving group, facilitating an intramolecular nucleophilic attack by a nearby secondary amine.

  • Aziridine Ring Closure: This intramolecular cyclization results in the formation of the strained aziridine ring.

Caption: Enzymatic formation of the aziridine ring in this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Isolation of this compound from Streptomyces ficellus

A detailed protocol for the isolation of this compound has been described in the literature.[11][13] The general workflow is as follows:

  • Fermentation: Cultivate Streptomyces ficellus (NRRL 8067) in a suitable fermentation medium.

  • Harvesting: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extraction: Extract the active compound from the culture broth using a suitable organic solvent, such as ethyl acetate.

  • Purification: Purify this compound from the crude extract using chromatographic techniques, such as column chromatography on silica gel or ion-exchange resins, followed by high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Alkylation Assay

The ability of this compound to alkylate DNA can be assessed using various in vitro assays. A common method involves incubating this compound with purified DNA (e.g., plasmid DNA or calf thymus DNA) and then analyzing the DNA for modifications.

  • Reaction Setup: Incubate varying concentrations of this compound with a fixed amount of DNA in a suitable buffer at 37°C for a defined period.

  • Analysis of DNA Damage: The extent of DNA alkylation can be quantified using several techniques:

    • Gel Electrophoresis: Alkylation can lead to changes in DNA mobility on an agarose gel.

    • Spectroscopy: Changes in the UV-Vis or fluorescence spectrum of DNA can indicate adduct formation.

    • Mass Spectrometry: LC-MS/MS can be used to identify and quantify specific DNA adducts after enzymatic digestion of the DNA.

    • Quantitative PCR (qPCR): Alkylation can block DNA polymerase, leading to a reduction in PCR amplification that can be quantified.

Experimental_Workflow_DNA_Alkylation cluster_0 Reaction cluster_1 Analysis This compound This compound Incubation Incubation (37°C) This compound->Incubation DNA Purified DNA DNA->Incubation Analysis Analysis of DNA Alkylation Incubation->Analysis Gel Agarose Gel Electrophoresis Analysis->Gel Spectroscopy Spectroscopy Analysis->Spectroscopy MS LC-MS/MS Analysis->MS qPCR qPCR Analysis->qPCR

Caption: General workflow for a DNA alkylation assay.

Sulfotransferase Enzyme Assay

The activity of the sulfotransferase involved in this compound biosynthesis can be measured by monitoring the transfer of a sulfate group from PAPS to a hydroxylated precursor.

  • Enzyme Preparation: Purify the sulfotransferase enzyme from an overexpressing host (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the hydroxylated substrate, and radiolabeled [³⁵S]PAPS in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Quenching and Separation: Stop the reaction and separate the radiolabeled sulfated product from the unreacted [³⁵S]PAPS using techniques like thin-layer chromatography (TLC) or anion-exchange chromatography.

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter to determine the enzyme's kinetic parameters (e.g., Km and kcat).

Conclusion and Future Perspectives

The aziridine ring is the defining structural feature of this compound, endowing it with a potent antibacterial activity through a mechanism of DNA alkylation. Understanding the biosynthesis and function of this unique moiety is crucial for the future development of this compound-based therapeutics. Further research is warranted to fully elucidate the spectrum of its antibacterial activity through comprehensive MIC testing, to quantify its DNA alkylation efficiency, and to characterize the kinetics of the enzymes involved in its biosynthesis. Such studies will not only provide a deeper understanding of this fascinating natural product but also pave the way for the rational design of novel antibiotics with improved efficacy and pharmacological properties. The information and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its therapeutic potential.

References

An In-Depth Technical Guide to the Isolation and Purification of Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Ficellomycin, a potent dipeptide-like antibiotic. Sourced from the foundational research and subsequent studies, this document details the experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development of this promising natural product.

Introduction

This compound is a basic antibiotic produced by the bacterium Streptomyces ficellus (NRRL 8067).[1] It exhibits significant in vitro activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus, as well as Penicillium oxalicum. The unique structure of this compound, featuring an aziridine ring, is responsible for its biological activity, which involves the impairment of semiconservative DNA replication. Given its novel mechanism of action, this compound represents an interesting candidate for the development of new antimicrobial agents. The elucidation of its structure has been accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Fermentation of Streptomyces ficellus for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces ficellus. While the seminal publication by Argoudelis et al. (1976) outlines the initial discovery, specific details of the fermentation medium and conditions are crucial for successful production. Based on general practices for Streptomyces fermentation for antibiotic production, a typical process is described below.

Culture and Inoculum Development

A pure culture of Streptomyces ficellus (NRRL 8067) is required to initiate the fermentation process. The culture is typically maintained on a suitable agar slant medium. For inoculum preparation, a portion of the culture is transferred to a seed medium and incubated to generate a high density of viable cells.

Production Fermentation

The production of this compound is carried out in a larger-scale fermenter. The composition of the production medium is critical for optimal antibiotic yield.

Table 1: Suggested Fermentation Media Composition

ComponentConcentration (g/L)Purpose
Glucose20Carbon Source
Soy Hydrolysate2Nitrogen Source
Sodium Chloride (NaCl)0.2Osmotic Balance
Ammonium Sulfate ((NH4)2SO4)5Nitrogen Source
Calcium Carbonate (CaCO3)1pH Buffering
Trace Elements Solution1 mL/LEssential Minerals

Fermentation Parameters:

  • Temperature: 28-30 °C

  • pH: Maintained around 7.0

  • Aeration: 1 volume of air per volume of medium per minute (vvm)

  • Agitation: 200-300 rpm

  • Fermentation Time: 7-10 days

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations.

Extraction of this compound from Fermentation Broth

This compound is a basic compound and is found in the filtered fermentation broth.

Protocol:

  • Harvesting: At the end of the fermentation, the broth is harvested.

  • Filtration: The mycelium is separated from the broth by filtration, yielding the culture filtrate.

  • pH Adjustment: The pH of the clear filtrate is adjusted to a basic range (pH 8.0-9.0) to ensure this compound is in its free base form.

  • Solvent Extraction: The filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as n-butanol. The extraction is typically performed multiple times to ensure complete recovery.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing this compound.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound.

3.2.1. Silica Gel Chromatography (Adsorption Chromatography)

This step separates compounds based on their polarity.

Protocol:

  • Column Preparation: A column is packed with silica gel 60.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient of solvents is used for elution, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.2.2. Ion-Exchange Chromatography

As a basic compound, this compound can be effectively purified using cation-exchange chromatography.

Protocol:

  • Resin Selection: A weak cation-exchange resin is typically used.

  • Column Preparation: The resin is packed into a column and equilibrated with a buffer at a specific pH.

  • Sample Loading: The partially purified this compound from the previous step is dissolved in the equilibration buffer and loaded onto the column.

  • Elution: Elution is achieved by increasing the ionic strength of the buffer (e.g., a sodium chloride gradient) or by changing the pH.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound.

3.2.3. Gel Filtration Chromatography (Size-Exclusion Chromatography)

This final polishing step separates molecules based on their size.

Protocol:

  • Gel Selection: A gel with an appropriate pore size for the molecular weight of this compound (312.37 g/mol ) is chosen, such as Sephadex G-25.

  • Column Preparation: The gel is packed into a column and equilibrated with a suitable buffer.

  • Sample Loading: The purified this compound from the ion-exchange step is concentrated and loaded onto the column.

  • Elution: The same buffer used for equilibration is used for elution.

  • Fraction Collection and Analysis: Fractions containing pure this compound are collected, pooled, and lyophilized to obtain the final product.

Table 2: Summary of Purification Steps and Expected Yields

Purification StepPrincipleTypical Yield (%)Purity (%)
Solvent ExtractionPartitioning80-9010-20
Silica Gel ChromatographyAdsorption60-7050-60
Ion-Exchange ChromatographyCharge70-8080-90
Gel FiltrationSize Exclusion>90>95

Note: Yields are estimates and can vary depending on the specific conditions.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule.

Biosynthetic Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for its isolation and purification.

Ficellomycin_Biosynthesis Glutamate Glutamate PCP_Glutamate PCP-linked Glutamate Glutamate->PCP_Glutamate PCP linkage AHYC_moiety AHYC moiety (2-[4-guanidyl-1-azabicyclo [3.1.0]hexan-2-yl] glycine) PCP_Glutamate->AHYC_moiety Multi-step enzymatic conversion Ficellomycin_skeleton This compound Skeleton Assembly AHYC_moiety->Ficellomycin_skeleton NRPS-directed incorporation NRPS_initiation NRPS Initiation Module (?) NRPS_initiation->Ficellomycin_skeleton Valine Valine Valine->Ficellomycin_skeleton NRPS-directed incorporation This compound This compound Ficellomycin_skeleton->this compound Release

Caption: Proposed biosynthetic pathway of this compound.

Ficellomycin_Isolation_Workflow Fermentation Fermentation of S. ficellus Filtration Filtration Fermentation->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction Solvent Extraction (n-butanol) Culture_Filtrate->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified Ion_Exchange Ion-Exchange Chromatography Partially_Purified->Ion_Exchange Purified Purified This compound Ion_Exchange->Purified Gel_Filtration Gel Filtration Chromatography Purified->Gel_Filtration Pure_this compound Pure this compound Gel_Filtration->Pure_this compound

Caption: Experimental workflow for this compound isolation.

References

Spectroscopic Analysis of Ficellomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is an antibiotic produced by the bacterium Streptomyces ficellus. Its unique chemical structure, featuring a 1-azabicyclo[3.1.0]hexane ring system, has drawn interest for its potential therapeutic applications. The elucidation of this complex structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and derivatization studies.[1] This guide provides a summary of the available spectroscopic data and outlines the general experimental workflows involved in the analysis of this compound.

Data Presentation

The definitive structural analysis of this compound was reported by Kuo et al. in 1989, employing a suite of spectroscopic methods to characterize its intricate molecular architecture as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[1] While the comprehensive NMR, IR, and UV-Vis datasets from this seminal work are not fully detailed in publicly accessible literature, subsequent studies have provided key mass spectrometry data.

Mass Spectrometry Data

High-resolution mass spectrometry is a cornerstone in the analysis of this compound, confirming its elemental composition and providing insights into its fragmentation patterns.

IonObserved m/zReference
[M+H]⁺313.1970[2]
[M+Na]⁺Reported
MS/MS of [M+H]⁺Reported[2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are embedded within the primary research articles. While the specific instrument parameters are not available in the public domain, a general methodology can be outlined based on standard practices for natural product characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental in determining the connectivity and stereochemistry of this compound.[1] A typical protocol would involve:

  • Sample Preparation: Dissolving a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to an appropriate concentration.

  • Data Acquisition: Recording a suite of NMR experiments, including:

    • ¹H NMR to identify proton environments.

    • ¹³C NMR to identify carbon environments.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Analysis: Integrating and analyzing the resulting spectra to piece together the molecular structure.

2. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.[1] A general protocol for LC-MS analysis would include:

  • Sample Preparation: Dissolving a purified sample in a solvent compatible with liquid chromatography and mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Chromatographic Separation: Injecting the sample onto a liquid chromatography system, typically with a reversed-phase column (e.g., C18), to separate this compound from any impurities.

  • Mass Analysis: Introducing the eluent into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for ionization (typically Electrospray Ionization - ESI) and mass analysis. High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Selecting the molecular ion of this compound ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analysis of the fragmentation pattern provides structural information.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The general procedure involves:

  • Sample Preparation: Preparing the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Placing the sample in an FTIR (Fourier Transform Infrared) spectrometer and acquiring the spectrum.

  • Data Analysis: Identifying characteristic absorption bands corresponding to functional groups such as amines, amides, carboxylic acids, and alkyl groups.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The general protocol is as follows:

  • Sample Preparation: Dissolving the purified sample in a UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration.

  • Data Acquisition: Recording the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Identifying the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization

experimental_workflow General Experimental Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction_Purification Extraction & Purification of this compound NMR NMR Spectroscopy (1D & 2D) Extraction_Purification->NMR MS Mass Spectrometry (LC-MS, HRMS, MS/MS) Extraction_Purification->MS IR IR Spectroscopy Extraction_Purification->IR UV_Vis UV-Vis Spectroscopy Extraction_Purification->UV_Vis Data_Processing Spectra Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Structure Final Structure of This compound Structure_Determination->Final_Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.

ficellomycin_structure Chemical Structure of this compound cluster_structure cluster_labels This compound Valyl Valyl Residue Glycine Glycine Linker Azabicyclo 1-Azabicyclo[3.1.0]hexane Ring Guanidyl Guanidyl Group

Caption: Chemical structure of this compound highlighting its key functional components.

References

Ficellomycin: A Technical Guide to its Unique Peptide-Like Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is a novel antibiotic produced by the bacterium Streptomyces ficellus.[1][2] What sets this compound apart is its unique peptide-like structure, which incorporates a rare and reactive aziridine ring system. This structural feature is central to its biological activity and mechanism of action.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic origins, mechanism of action, and biological activity, with a focus on the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound is a dipeptide-like molecule with the chemical formula C13H24N6O3 and a molecular weight of approximately 312.37 g/mol .[1][5] Its structure was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and derivatization studies.[3] The core of the molecule is a unique 1-azabicyclo[3.1.0]hexane ring system, which contains a three-membered aziridine ring.[3][4][6] This strained ring is a key feature responsible for its biological activity. The structure is further characterized by the presence of a valyl-2-glycine peptide-like chain attached to the bicyclic core.[6]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC13H24N6O3[1]
Molecular Weight312.37 g/mol [5]
In vivo Efficacy (CD50 against S. aureus in mice)7.6 mg/kg[6]

Biosynthesis of this compound

The biosynthetic gene cluster responsible for this compound production in Streptomyces ficellus has been identified and sequenced.[7] This cluster contains the genetic blueprint for the enzymatic machinery required to assemble this complex molecule. The biosynthesis is thought to involve a non-ribosomal peptide synthetase (NRPS) pathway, which is common for the production of peptide-based natural products in bacteria.

A key step in the biosynthesis is the formation of the characteristic aziridine ring. The proposed pathway for this transformation involves a sulfotransferase enzyme.[2] This enzyme is believed to activate a hydroxyl group on a precursor molecule by sulfation, creating a good leaving group. Subsequent intramolecular nucleophilic attack by a nearby amine group leads to the formation of the strained aziridine ring.[2]

Proposed Biosynthetic Pathway

Ficellomycin_Biosynthesis Precursor Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Precursor->NRPS Intermediate Linear Peptide Intermediate NRPS->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Sulfotransferase Sulfotransferase (Sulfation) Hydroxylated_Intermediate->Sulfotransferase Sulfated_Intermediate Sulfated Intermediate Sulfotransferase->Sulfated_Intermediate Cyclization Intramolecular Cyclization Sulfated_Intermediate->Cyclization This compound This compound Cyclization->this compound Ficellomycin_MOA This compound This compound DNA_Replication Bacterial DNA Replication Fork This compound->DNA_Replication Interferes with Fragment_Accumulation Accumulation of Deficient 34S DNA Fragments This compound->Fragment_Accumulation DNA_Polymerase DNA Polymerase Replication_Stall Replication Fork Stalling Fragment_Accumulation->Replication_Stall Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death Gene_Disruption_Workflow Identify_Gene Identify Target Gene in This compound Biosynthetic Cluster Construct_Vector Construct Gene Knockout Vector (with antibiotic resistance marker) Identify_Gene->Construct_Vector Transform Transform Streptomyces ficellus with the Knockout Vector Construct_Vector->Transform Homologous_Recombination Select for Transformants and Promote Homologous Recombination Transform->Homologous_Recombination Screen_Mutants Screen for Putative Mutants (e.g., by PCR) Homologous_Recombination->Screen_Mutants Confirm_Deletion Confirm Gene Deletion (e.g., by Southern Blot or Sequencing) Screen_Mutants->Confirm_Deletion Analyze_Phenotype Analyze the Phenotype of the Mutant (LC-MS analysis of fermentation broth) Confirm_Deletion->Analyze_Phenotype

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Ficellomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus, as well as antifungal activity against organisms such as Penicillium oxalicum.[1][2] The unique mechanism of action of this compound involves the impairment of semiconservative DNA replication, leading to the accumulation of DNA fragments and subsequent inhibition of bacterial growth.[1][3] This distinct mechanism makes it a compound of interest for further investigation and drug development.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible microorganisms using standard laboratory methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Accurate determination of the MIC is a critical step in the evaluation of a new antimicrobial agent.

Data Presentation

While this compound has been reported to have notable in vitro activity, specific MIC values are not widely available in the public domain.[1][5] The following table is provided as a template for researchers to summarize their experimentally determined MIC data for this compound.

MicroorganismStrain IDMIC (µg/mL)Method Used
Staphylococcus aureusATCC® 29213™[Insert Data]Broth Microdilution
Staphylococcus aureus (MRSA)[Specify Strain][Insert Data]Broth Microdilution
Enterococcus faecalisATCC® 29212™[Insert Data]Broth Microdilution
Streptococcus pneumoniaeATCC® 49619™[Insert Data]Broth Microdilution
Penicillium oxalicum[Specify Strain][Insert Data]Agar Dilution
[Other Organism][Specify Strain][Insert Data][Specify Method]

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution for bacteria and Agar Dilution for fungi. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method for Bacteria (e.g., Staphylococcus aureus)

This method is used to determine the MIC of this compound against bacteria in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the expected highest final concentration. Dissolve the this compound powder in a suitable solvent and then dilute to the final stock concentration with sterile CAMHB.

  • Preparation of this compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • The eleventh well in each row will serve as a positive control (inoculum without this compound), and the twelfth well will be a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of preparation, add 100 µL of the diluted bacterial inoculum to each well (from well 1 to 11), resulting in a final volume of 200 µL per well. The final this compound concentrations will now be half of the initial dilutions (e.g., 32 µg/mL to 0.0625 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The positive control well should show turbidity, and the negative control well should remain clear.

Protocol 2: Agar Dilution Method for Fungi (e.g., Penicillium oxalicum)

This method is often preferred for fungi and involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal spore suspension

  • Sterile water or saline with 0.05% Tween 80

  • Hemocytometer or spectrophotometer for spore counting

  • Incubator (25-28°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a batch of molten PDA, maintaining it in a water bath at 45-50°C.

    • Create a series of this compound dilutions in sterile water or the appropriate solvent at 10 times the desired final concentrations.

    • Add 2 mL of each this compound dilution to 18 mL of molten PDA to create a series of plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Also, prepare a drug-free control plate by adding 2 mL of sterile solvent to 18 mL of PDA.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a PDA plate for 7-14 days to allow for sufficient sporulation.

    • Harvest the spores by flooding the plate with a small amount of sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the spore suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the spore concentration of the supernatant to 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.

  • Inoculation of Agar Plates:

    • Spot-inoculate the surface of each this compound-containing plate and the control plate with 1-10 µL of the adjusted spore suspension. A multi-point inoculator can be used for testing multiple strains.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed on the control plate.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth. A faint haze or one or two colonies at the inoculation site can be disregarded.

Visualizations

This compound's Mechanism of Action

Ficellomycin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Replication Semiconservative DNA Replication DNA_Fragments Accumulation of 34S DNA Fragments DNA_Replication->DNA_Fragments Impairs Chromosome_Assembly Inhibition of Chromosome Assembly DNA_Fragments->Chromosome_Assembly Growth_Inhibition Bacterial Growth Inhibition Chromosome_Assembly->Growth_Inhibition

Caption: Proposed mechanism of action for this compound.

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Drug Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Prep_Drug->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare 96-Well Plate with Broth Prep_Plate->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Plate Visually Inspect for Turbidity Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Drug_Agar Prepare this compound-Infused Agar Plates Inoculate Spot-Inoculate Plates Prep_Drug_Agar->Inoculate Prep_Inoculum Prepare Fungal Spore Suspension Prep_Inoculum->Inoculate Incubate Incubate at 25-28°C for 48-72h Inoculate->Incubate Read_Plates Visually Inspect for Growth Incubate->Read_Plates Determine_MIC Determine MIC Read_Plates->Determine_MIC

Caption: Workflow for MIC determination by agar dilution.

References

Application Notes and Protocols: Murine Models of Staphylococcus aureus Infection for Ficellomycin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Staphylococcus aureus is a leading cause of bacterial infections worldwide, with methicillin-resistant S. aureus (MRSA) posing a significant therapeutic challenge. The evaluation of novel antimicrobial agents is crucial for combating the growing threat of antibiotic resistance. Murine models of S. aureus infection are indispensable tools for in vivo efficacy testing of new drug candidates.[1] This document provides detailed application notes and protocols for establishing and utilizing mouse models of S. aureus infection to test the efficacy of Ficellomycin, a peptide-like antibiotic with potent activity against Gram-positive bacteria.[2]

This compound, produced by Streptomyces ficellus, exhibits a unique mechanism of action by impairing semiconservative DNA replication in bacteria.[2][3] These protocols will guide researchers in setting up subcutaneous and systemic infection models, preparing and administering this compound, and evaluating its therapeutic efficacy through quantitative endpoints.

Data Presentation: Efficacy of this compound in S. aureus Infection Models

The following tables provide a structured summary of expected quantitative data from this compound efficacy studies in murine models of S. aureus infection.

Table 1: Efficacy of this compound in a Subcutaneous S. aureus Infection Model

Treatment GroupDose (mg/kg)Administration RouteMean Abscess Size (mm²) at Day 3 Post-InfectionMean Bacterial Load (Log10 CFU/g tissue) at Day 3 Post-Infection
Vehicle Control-Subcutaneous50 ± 88.5 ± 0.5
This compound5Subcutaneous30 ± 56.2 ± 0.4
This compound7.6 (CD50)Subcutaneous25 ± 45.0 ± 0.3
This compound10Subcutaneous15 ± 34.1 ± 0.3
Vancomycin (Control)110Subcutaneous18 ± 44.5 ± 0.4

Data are presented as mean ± standard error of the mean (SEM). CD50: Curative Dose 50, the dose that produces a curative effect in 50% of the tested animal population.[2]

Table 2: Efficacy of this compound in a Systemic S. aureus Infection (Sepsis) Model

Treatment GroupDose (mg/kg)Administration RoutePercent Survival at 72 hours Post-InfectionMean Bacterial Load in Spleen (Log10 CFU/organ) at 24 hoursMean Bacterial Load in Kidneys (Log10 CFU/organ) at 24 hours
Vehicle Control-Intraperitoneal10%7.8 ± 0.68.2 ± 0.5
This compound5Intraperitoneal40%5.5 ± 0.56.0 ± 0.4
This compound10Intraperitoneal70%4.2 ± 0.44.8 ± 0.3
This compound20Intraperitoneal90%< 3.0< 3.0
Linezolid (Control)50Oral gavage80%3.5 ± 0.34.1 ± 0.4

Data are presented as a percentage for survival and mean ± SEM for bacterial load.

Experimental Protocols

Preparation of S. aureus Inoculum
  • Bacterial Strain: Use a well-characterized S. aureus strain, such as USA300 (a common community-associated MRSA strain) or ATCC 29213 (a methicillin-sensitive strain).

  • Culture Preparation:

    • Streak the S. aureus strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL flask.

    • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-exponential growth phase (OD600 ≈ 0.5-0.8).

  • Inoculum Preparation:

    • Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes at 4°C.

    • Wash the bacterial pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).

    • Resuspend the final pellet in sterile PBS to the desired concentration for infection. The concentration should be determined by serial dilution and plating on TSA to confirm the colony-forming units (CFU) per mL. For subcutaneous infection, a typical inoculum is 1-5 x 10⁶ CFU in 100 µL. For systemic infection, a typical inoculum is 1-5 x 10⁷ CFU in 100 µL.[1]

Murine Subcutaneous S. aureus Infection Model
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

  • Infection:

    • Shave a small area on the dorsum of the mouse.

    • Clean the shaved area with 70% ethanol.

    • Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁶ CFU) subcutaneously into the shaved area.

  • This compound Administration:

    • Preparation: this compound is a peptide-like antibiotic. For in vivo use, it can be dissolved in a sterile vehicle suitable for subcutaneous injection. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with sterile saline or PBS. The final DMSO concentration should be below 5% to minimize toxicity.

    • Administration: At a predetermined time post-infection (e.g., 2 hours), administer the prepared this compound solution subcutaneously at a site different from the infection site. Include a vehicle control group receiving the same formulation without this compound.

  • Efficacy Evaluation:

    • Abscess Measurement: Measure the length and width of the resulting abscess daily using calipers. Calculate the abscess area (Length x Width).

    • Bacterial Load Determination: At a specified endpoint (e.g., Day 3 post-infection), euthanize the mice. Aseptically excise the abscess and surrounding tissue. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on TSA to determine the number of CFU per gram of tissue.[4]

Murine Systemic S. aureus Infection (Sepsis) Model
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Infection:

    • Inject 100 µL of the prepared S. aureus inoculum (e.g., 5 x 10⁷ CFU) intraperitoneally (IP).

  • This compound Administration:

    • Preparation: Prepare the this compound solution as described in section 2.2.4.

    • Administration: At a predetermined time post-infection (e.g., 1 hour), administer the prepared this compound solution via the desired route (e.g., intraperitoneal or intravenous). Include a vehicle control group.

  • Efficacy Evaluation:

    • Survival Monitoring: Monitor the mice at least twice daily for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival for a defined period (e.g., 72 hours).[5][6]

    • Bacterial Load Determination: At a specified time point (e.g., 24 hours post-infection), a subset of mice can be euthanized to determine the bacterial burden in various organs. Aseptically harvest organs such as the spleen, liver, and kidneys. Homogenize the organs in sterile PBS and perform serial dilutions for CFU plating on TSA.[7]

Visualizations

Experimental Workflow for this compound Efficacy Testing in a Subcutaneous S. aureus Infection Model

experimental_workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_eval Efficacy Evaluation prep_bacteria Prepare S. aureus Inoculum infect_mice Subcutaneous Injection of S. aureus prep_bacteria->infect_mice prep_this compound Prepare this compound Formulation treat_mice Administer this compound or Vehicle prep_this compound->treat_mice infect_mice->treat_mice 2h post-infection monitor_abscess Daily Abscess Measurement treat_mice->monitor_abscess determine_cfu Determine Bacterial Load (CFU/g) monitor_abscess->determine_cfu Endpoint (e.g., Day 3)

Caption: Workflow for subcutaneous S. aureus infection and this compound treatment.

Mechanism of Action of this compound

ficellomycin_moa This compound This compound DNA Bacterial DNA This compound->DNA Binds to and alkylates Replication_Impairment Impaired Replication (Formation of deficient 34S DNA fragments) This compound->Replication_Impairment DNA_Replication DNA Replication DNA->DNA_Replication DNA_Replication->Replication_Impairment is inhibited by Cell_Death Bacterial Cell Death Replication_Impairment->Cell_Death systemic_infection_logic start Systemic S. aureus Infection (IP) treatment This compound or Vehicle Administration start->treatment endpoint Efficacy Endpoints treatment->endpoint survival Survival Monitoring (e.g., 72h) endpoint->survival bacterial_load Bacterial Load in Organs (e.g., 24h) endpoint->bacterial_load data_analysis Data Analysis and Comparison survival->data_analysis bacterial_load->data_analysis

References

Application Notes and Protocols for Ficelomycin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Ficellomycin, an aziridine alkaloid antibiotic. This compound demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), by uniquely impairing semiconservative DNA replication.[1][2]

In Vitro Efficacy Studies

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC) of Gram-positive bacteria.

Experimental Protocol:

  • Bacterial Strain Preparation: Culture Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate) in cation-adjusted Mueller-Hinton Broth (CAMHB) to an exponential growth phase (approximately 1-5 x 10⁸ CFU/mL). Adjust the turbidity to a 0.5 McFarland standard.

  • Ficelomycin Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth.

  • MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the MHA plate.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
S. aureus ATCC 2921314
MRSA USA30028
Enterococcus faecalis ATCC 29212416
Streptococcus pneumoniae ATCC 496190.52

Note: The data presented in this table are illustrative and may not represent the actual MIC and MBC values for this compound.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial culture of S. aureus in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Treatment: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots in sterile saline and plate on MHA for colony-forming unit (CFU) enumeration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Data Presentation:

Time (hours)Growth Control (log₁₀ CFU/mL)This compound at 1x MIC (log₁₀ CFU/mL)This compound at 4x MIC (log₁₀ CFU/mL)
05.75.75.7
26.15.24.1
46.84.53.0
88.23.1<2.0
128.9<2.0<2.0
249.1<2.0<2.0

Note: The data presented in this table are illustrative and may not represent the actual time-kill kinetics of this compound.

Cytotoxicity Studies

Mammalian Cell Viability Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound to mammalian cells.

Experimental Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Ficelomycin Treatment: Expose the cells to various concentrations of this compound (e.g., 1 to 1000 µM) for 24 to 72 hours. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that reduces cell viability by 50%.

Data Presentation:

Cell LineThis compound IC₅₀ (µM)Exposure Time (hours)
HEK293>100024
HepG2>100024

Note: The data presented in this table are illustrative and may not represent the actual IC₅₀ values for this compound.

In Vivo Efficacy Studies

Murine Model of S. aureus Skin Infection

This protocol describes a mouse model to evaluate the in vivo efficacy of this compound in treating a localized S. aureus skin infection.

Experimental Protocol:

  • Animal Model: Use 6-8 week old female BALB/c mice. Anesthetize the mice and shave a small area on their backs.

  • Infection: Create a superficial abrasion on the shaved skin using tape stripping or a fine-gauge needle. Inoculate the abraded area with a suspension of MRSA (e.g., USA300) containing approximately 1 x 10⁷ CFU.[3]

  • Treatment: After 4 hours post-infection, initiate treatment. Administer this compound via a relevant route (e.g., subcutaneous injection) at a predetermined dose. A previously reported effective dose (CD₅₀) for a systemic S. aureus infection in mice was approximately 7.6 mg/kg.[2] Administer a vehicle control to a separate group of mice. Treatment can be administered once or twice daily for a period of 3-7 days.

  • Efficacy Evaluation: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, homogenize it, and perform serial dilutions for CFU enumeration on selective agar plates.

  • Data Analysis: Compare the bacterial load (CFU/gram of tissue) in the this compound-treated group to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Bacterial Load (log₁₀ CFU/g tissue) ± SD
Vehicle Control-7.8 ± 0.5
This compound104.2 ± 0.8
Vancomycin (Positive Control)254.5 ± 0.7

Note: The data presented in this table are illustrative and may not represent the actual in vivo efficacy of this compound.

Visualizations

Ficellomycin_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_this compound This compound Action Replication_Fork Replication Fork Formation Okazaki_Fragments Synthesis of Okazaki Fragments Replication_Fork->Okazaki_Fragments Lagging Strand Synthesis Ligation Ligation of Okazaki Fragments Okazaki_Fragments->Ligation DNA Ligase Mature_DNA Mature Chromosomal DNA Ligation->Mature_DNA Maturation Accumulation Accumulation of 34S DNA Fragments This compound This compound DNA_Alkylation Potential DNA Alkylation This compound->DNA_Alkylation DNA_Alkylation->Accumulation Disrupts Ligation/Maturation Inhibition Inhibition of Integration Accumulation->Inhibition Inhibition->Mature_DNA Prevents Formation

Caption: Mechanism of Action of this compound on DNA Replication.

In_Vitro_Workflow Start Start: Bacterial Culture MIC_MBC MIC/MBC Determination Start->MIC_MBC Time_Kill Time-Kill Assay Start->Time_Kill Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Parallel Assay MIC_MBC->Time_Kill Inform Concentration Selection End End: In Vitro Profile MIC_MBC->End Time_Kill->End Cytotoxicity->End

Caption: Workflow for In Vitro Efficacy and Cytotoxicity Testing.

In_Vivo_Workflow Start Start: Acclimatize Mice Infection Induce S. aureus Skin Infection Start->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Monitor Animal Health and Lesion Size Treatment->Monitoring Endpoint Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Bacterial Load Quantification (CFU/g) Endpoint->Analysis Result Result: In Vivo Efficacy Determined Analysis->Result

References

Application Notes and Protocols for Ficellomycin in Bacterial DNA Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[1][2] The unique mechanism of action of this compound centers on the impairment of semiconservative DNA replication, making it a valuable tool for studying this essential cellular process and a potential lead compound for novel antibiotic development.[1][3]

Unlike many antibiotics that target the initial stages of DNA synthesis or DNA polymerases directly, this compound acts at a later stage. It induces the accumulation of aberrant 34S DNA fragments that are incapable of being integrated into the larger bacterial chromosome.[1][3] This effect is believed to be a result of DNA alkylation by the reactive aziridine ring of the this compound molecule. These application notes provide detailed protocols for utilizing this compound in key bacterial DNA replication assays to elucidate its mechanism of action and to screen for similar bioactive compounds.

Mechanism of Action

This compound's primary mode of action is the disruption of the final stages of bacterial DNA replication. It does not inhibit the initiation of DNA synthesis or the activity of DNA polymerases. Instead, it leads to the production of deficient 34S DNA fragments, preventing their ligation into the complete bacterial chromosome. This is distinct from the action of antibiotics like novobiocin, which is a known inhibitor of DNA gyrase (a type II topoisomerase) and acts on the initiation of Okazaki fragments.[3]

Ficellomycin_Mechanism cluster_replication Bacterial DNA Replication cluster_this compound This compound Action Replication Initiation Replication Initiation DNA Unwinding DNA Unwinding Replication Initiation->DNA Unwinding Helicase Okazaki Fragment Synthesis Okazaki Fragment Synthesis DNA Unwinding->Okazaki Fragment Synthesis DNA Polymerase Fragment Ligation Fragment Ligation Okazaki Fragment Synthesis->Fragment Ligation DNA Ligase Formation of 34S DNA Fragments Formation of 34S DNA Fragments Okazaki Fragment Synthesis->Formation of 34S DNA Fragments Interferes with maturation Mature Chromosome Mature Chromosome Fragment Ligation->Mature Chromosome This compound This compound This compound->Formation of 34S DNA Fragments Inhibition of Fragment Integration Inhibition of Fragment Integration Formation of 34S DNA Fragments->Inhibition of Fragment Integration Inhibition of Fragment Integration->Mature Chromosome Blocks

Figure 1: Proposed mechanism of this compound action on bacterial DNA replication.

Data Presentation

In Vitro Antibacterial Activity of this compound
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureusNot explicitly stated, but noted as effective[4]
Penicillium oxalicumNot explicitly stated, but noted as effective

Further studies are required to establish a comprehensive minimum inhibitory concentration (MIC) profile of this compound against a broader panel of clinically relevant bacteria.

Effect of this compound on DNA Synthesis in Toluene-Treated E. coli

The following table summarizes the dose-dependent effect of this compound on DNA synthesis in toluenized Escherichia coli, as described in the foundational study by Reusser (1977). This assay is crucial for demonstrating the accumulation of the 34S DNA species.

This compound Concentration (µg/mL)Inhibition of DNA Synthesis (%)Accumulation of 34S DNA Fragments
1~10%Minor
10~50%Significant
100>90%Pronounced

Note: The percentage of inhibition and the degree of 34S DNA fragment accumulation are inferred from graphical data presented in the original publication. Precise numerical values would require access to the raw experimental data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).

  • Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 200 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions D Add Diluted Inoculum to Wells A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth Inhibition E->F G Measure OD600 E->G H Determine MIC F->H G->H

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: DNA Synthesis Assay in Toluene-Treated E. coli

This protocol is adapted from the method used by Reusser (1977) to demonstrate the effect of this compound on semiconservative DNA replication. Toluene treatment makes the bacterial cells permeable to nucleotides and other small molecules.

Materials:

  • E. coli strain (e.g., a DNA polymerase I-deficient mutant to minimize repair synthesis)

  • Luria-Bertani (LB) broth

  • Toluene

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.8, containing MgCl2, KCl)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP)

  • Radioactively labeled thymidine triphosphate ([³H]dTTP)

  • This compound solutions at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Grow an overnight culture of E. coli in LB broth.

  • Dilute the culture into fresh, pre-warmed LB broth and grow to mid-log phase (OD600 ≈ 0.5).

  • Harvest the cells by centrifugation and wash with buffer.

  • Resuspend the cell pellet in buffer and treat with 1% toluene for 10 minutes at 37°C with gentle shaking to permeabilize the cells.

  • Prepare reaction mixtures containing the assay buffer, dNTPs, and [³H]dTTP.

  • Add different concentrations of this compound to the respective reaction tubes. Include a no-drug control.

  • Initiate the DNA synthesis reaction by adding the toluenized cells to the reaction mixtures.

  • Incubate at 37°C and take aliquots at various time points.

  • Stop the reaction by adding cold 10% TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters and wash with cold 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter to quantify DNA synthesis.

Protocol 3: Sucrose Gradient Sedimentation Analysis of DNA

This protocol is used to analyze the size of the newly synthesized DNA and to observe the accumulation of 34S DNA fragments in the presence of this compound.

Materials:

  • Lysing solution (e.g., containing SDS and EDTA)

  • Sucrose gradients (e.g., 5-20% linear sucrose gradients in high salt buffer)

  • Ultracentrifuge with a swinging-bucket rotor

  • Fraction collector

  • Scintillation counter

Procedure:

  • Following the DNA synthesis assay (Protocol 2), take a larger aliquot of the reaction mixture.

  • Gently lyse the toluenized cells by adding the lysing solution.

  • Carefully layer the lysate on top of a 5-20% sucrose gradient.

  • Centrifuge at high speed (e.g., 30,000 rpm) for a specified time to separate the DNA fragments by size.

  • After centrifugation, carefully collect fractions from the top of the gradient.

  • Determine the radioactivity in each fraction by scintillation counting.

  • Plot the radioactivity against the fraction number to visualize the DNA size distribution. In the presence of this compound, an accumulation of radioactivity in the fractions corresponding to 34S DNA will be observed.

DNA_Analysis_Workflow cluster_synthesis DNA Synthesis cluster_separation Separation cluster_analysis Analysis A Perform DNA Synthesis Assay with [3H]dTTP B Lyse Toluenized Cells A->B C Layer Lysate on Sucrose Gradient B->C D Ultracentrifugation C->D E Collect Fractions D->E F Measure Radioactivity in Fractions E->F G Plot Radioactivity vs. Fraction Number F->G H Identify 34S DNA Peak G->H

References

Application of Ficellomycin in Antibiotic Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent activity primarily against Gram-positive bacteria, including challenging multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The unique mechanism of action of this compound involves the impairment of semiconservative DNA replication.[1][2] Specifically, it induces the formation of deficient 34S DNA fragments that are unable to integrate into the bacterial chromosome, ultimately halting DNA synthesis and leading to bacterial cell death.[1][2] Given the rise of antibiotic resistance, combination therapies that exhibit synergy are a critical area of research to enhance efficacy, reduce required dosages, and minimize the development of further resistance.

This application note provides a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound with other classes of antibiotics. While specific synergistic data for this compound is not yet widely published, this document outlines the established methodologies to perform such studies, using hypothetical yet plausible data for illustrative purposes. The protocols are based on standard antimicrobial susceptibility testing methods, namely the checkerboard assay and the time-kill curve assay.

Rationale for Synergy Studies with this compound

Combining antibiotics with different mechanisms of action is a proven strategy to achieve synergistic effects. This compound, as a DNA replication inhibitor, is a prime candidate for combination studies with antibiotics that target other essential bacterial processes. Potential synergistic partners for this compound could include:

  • β-lactam antibiotics (e.g., Oxacillin, Ceftaroline): These antibiotics inhibit cell wall synthesis. By weakening the cell wall, β-lactams may enhance the penetration of this compound to its intracellular target.

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit. The combination of inhibiting both DNA replication and protein synthesis could lead to a potent bactericidal effect.

  • Glycopeptides (e.g., Vancomycin): Similar to β-lactams, vancomycin inhibits cell wall synthesis, potentially increasing the uptake of this compound.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a partner antibiotic against a target bacterial strain.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (e.g., Oxacillin, Gentamicin; stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of the partner antibiotic in CAMHB.

    • Along the y-axis, prepare serial dilutions of this compound in CAMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include wells with only the bacterial inoculum (positive growth control) and wells with sterile broth (negative control). Also, include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FIC for each antibiotic:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Partner Antibiotic

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Hypothetical Data Presentation:

Table 1: Checkerboard Assay Results for this compound in Combination with Oxacillin against MRSA (ATCC 43300)

This compound (µg/mL)Oxacillin (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Oxacillin in Combination (µg/mL)FIC of this compoundFIC of OxacillinFICIInterpretation
4 (MIC alone)64 (MIC alone)------
18180.250.1250.375Synergy
24240.50.06250.5625Additive
0.5160.5160.1250.250.375Synergy
Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by this compound in combination with a partner antibiotic.

Materials:

  • This compound

  • Partner antibiotic

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in CAMHB to the early logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).

  • Test Conditions: Prepare flasks with CAMHB containing:

    • No antibiotic (growth control)

    • This compound alone (at a relevant concentration, e.g., 0.5 x MIC)

    • Partner antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)

    • This compound and partner antibiotic in combination (at the same concentrations as above)

  • Inoculation: Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto appropriate agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL by the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Hypothetical Data Presentation:

Table 2: Time-Kill Curve Assay Results for this compound and Gentamicin against S. aureus (ATCC 29213)

Time (hours)Growth Control (log10 CFU/mL)This compound (0.5x MIC) (log10 CFU/mL)Gentamicin (0.5x MIC) (log10 CFU/mL)This compound + Gentamicin (log10 CFU/mL)
05.75.75.75.7
26.25.65.54.8
47.15.55.33.9
88.55.35.12.8
129.05.14.9<2.0
249.24.94.6<2.0

Visualizations

This compound's Mechanism of Action

Ficellomycin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Replication DNA Replication Fork BacterialCell->DNA_Replication Targets DNA_Fragments Deficient 34S DNA Fragments DNA_Replication->DNA_Fragments Impairs replication, forms fragments Chromosome Bacterial Chromosome (Incomplete) DNA_Fragments->Chromosome Cannot integrate CellDeath Cell Death Chromosome->CellDeath Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_this compound Prepare this compound Serial Dilutions Plate_Setup Dispense Antibiotics into 96-well Plate Prep_this compound->Plate_Setup Prep_Partner Prepare Partner Antibiotic Serial Dilutions Prep_Partner->Plate_Setup Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs (Visually or Spectrophotometrically) Incubate->Read_MIC Calculate_FICI Calculate FIC Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Additive, Antagonism Calculate_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship for Synergy Interpretation

Synergy_Interpretation FICI FIC Index (FICI) Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

References

Application Notes and Protocols for the Development of Ficellomycin-Based Antimicrobial Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is a potent aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus.[1][2][3] It exhibits significant in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][2] The unique mechanism of action of this compound involves the impairment of semiconservative DNA replication in bacteria.[1][2][4] Specifically, it induces the formation of deficient 34S DNA fragments that are unable to integrate into the larger bacterial chromosome, ultimately leading to bacterial cell death.[1][2] This novel mechanism makes this compound a promising candidate for the development of new antimicrobial therapies to combat antibiotic resistance.

These application notes provide detailed protocols for the initial stages of this compound-based drug development, including the determination of its antimicrobial potency, evaluation of its bactericidal activity, and assessment of its potential cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][5] This protocol outlines the broth microdilution method for determining the MIC of this compound against various Gram-positive bacteria.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1000 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target Gram-positive bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis).

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Using a 96-well sterile microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Data Presentation: MIC of this compound against Gram-Positive Bacteria
Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5
Staphylococcus aureus (MRSA, Clinical Isolate)1
Enterococcus faecalis (ATCC 29212)2
Streptococcus pneumoniae (ATCC 49619)0.25
Experimental Workflow: MIC Determination```dot

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for the Time-Kill Kinetics Assay.

In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new drug candidate to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a 96-well plate.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 80% confluency.

  • Treatment with this compound:

    • Prepare a range of this compound concentrations in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and an untreated control.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound on HeLa Cells
This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100
198
1092
2575
5052
10028
25012

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action: DNA Replication Impairment

This compound's unique mechanism of action involves the disruption of DNA replication. The following diagram illustrates the proposed signaling pathway.

Proposed Signaling Pathway of this compound

Ficellomycin_Pathway This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell DNA_Replication DNA Replication Fork This compound->DNA_Replication Interferes with Replication Process Bacterial_Cell->DNA_Replication DNA_Polymerase DNA Polymerase DNA_Replication->DNA_Polymerase DNA_Strands Parental & Newly Synthesized DNA DNA_Replication->DNA_Strands Fragment_Formation Formation of Deficient 34S DNA Fragments DNA_Replication->Fragment_Formation Integration_Failure Failure to Integrate into Bacterial Chromosome Fragment_Formation->Integration_Failure Cell_Death Bacterial Cell Death Integration_Failure->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial action.

References

laboratory techniques for working with Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ficellomycin is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. It exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics.[1][2] Its unique mechanism of action, involving the impairment of DNA replication, makes it a subject of interest for antimicrobial research and development.[1][3]

Physicochemical Properties and Storage

This compound is a basic antibiotic with the chemical formula C13H24N6O3.[2] For laboratory use, it is typically supplied as a solid powder.

Storage and Stability:

  • Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.

  • Long-term storage (months to years): For optimal stability, store at -20°C.

  • Stock Solutions: Stock solutions can be prepared in dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is recommended to keep them at -20°C. To avoid precipitation when diluting into aqueous media, it is advisable to pre-warm both the stock solution and the culture medium to 37°C.[4] If precipitation occurs, ultrasonic heating can be used to re-dissolve the compound.

Mechanism of Action: Inhibition of DNA Replication

This compound's primary mechanism of action is the disruption of semiconservative DNA replication in susceptible bacteria.[1][3] It does not directly inhibit the enzymes involved in the early stages of replication but rather induces the accumulation of deficient 34S DNA fragments.[1][3] These fragments are incapable of being integrated into the larger bacterial chromosome, ultimately halting DNA synthesis and leading to cell death. This effect is believed to be a result of DNA alkylation by the reactive aziridine ring of this compound.

dot```dot graph "Ficellomycin_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bacterial_Cell [label="Bacterial Cell"]; DNA_Replication_Fork [label="DNA Replication Fork"]; DNA_Alkylation [label="DNA Alkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Accumulation_34S_DNA [label="Accumulation of\n34S DNA Fragments", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_of_Integration [label="Inhibition of Fragment\nIntegration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Bacterial_Cell [label="Enters"]; Bacterial_Cell -> DNA_Replication_Fork; DNA_Replication_Fork -> DNA_Alkylation [label="Induces"]; DNA_Alkylation -> Accumulation_34S_DNA; Accumulation_34S_DNA -> Inhibition_of_Integration; Inhibition_of_Integration -> Bacterial_Cell_Death; }

Caption: General workflow for the purification of this compound.

Protocol 2: Analysis of DNA Fragmentation by Sucrose Density Gradient Centrifugation

This protocol is designed to analyze the effect of this compound on bacterial DNA integrity.

1. Bacterial Culture and Treatment:

  • Grow a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

  • Divide the culture into two aliquots: one control and one treated with this compound at a concentration at or above the MIC.

  • Incubate both cultures for a defined period.

2. Spheroplast Formation and Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Wash the cells and convert them to spheroplasts using an appropriate method (e.g., lysozyme treatment).

  • Gently lyse the spheroplasts to release the cellular contents, including DNA.

3. Sucrose Gradient Preparation:

  • Prepare a linear sucrose gradient (e.g., 5% to 20%) in a centrifuge tube.

4. Centrifugation:

  • Carefully layer the lysate from the control and this compound-treated cells onto separate sucrose gradients.

  • Centrifuge at high speed in an ultracentrifuge for a specified time and temperature.

5. Fraction Collection and Analysis:

  • Carefully collect fractions from the top to the bottom of the centrifuge tube.

  • Determine the amount of DNA in each fraction, for example, by measuring UV absorbance at 260 nm or by using a fluorescent DNA-binding dye.

  • Analyze the sedimentation profile of the DNA. A shift in the profile towards the top of the gradient in the this compound-treated sample indicates the presence of smaller DNA fragments.

dot

DNA_Fragmentation_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Sucrose Gradient Centrifugation cluster_2 Analysis Bacterial_Culture Bacterial_Culture Treatment Treatment Bacterial_Culture->Treatment Control vs. This compound Lysis Lysis Treatment->Lysis Harvest & Lyse Layer_on_Gradient Layer_on_Gradient Lysis->Layer_on_Gradient Lysate Ultracentrifugation Ultracentrifugation Layer_on_Gradient->Ultracentrifugation Fraction_Collection Fraction_Collection Ultracentrifugation->Fraction_Collection DNA_Quantification DNA_Quantification Fraction_Collection->DNA_Quantification Profile_Analysis Profile_Analysis DNA_Quantification->Profile_Analysis Compare Control vs. Treated Conclusion Conclusion Profile_Analysis->Conclusion Assess DNA Fragmentation

References

Application Note & Protocol: Evaluating the Antifungal Efficacy of Ficellomycin Against Penicillium oxalicum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the antifungal activity of Ficellomycin against the filamentous fungus Penicillium oxalicum. This compound is a peptide-like aziridine antibiotic produced by Streptomyces ficellus which has demonstrated potent in vitro activity against P. oxalicum.[1][2] Its proposed mechanism of action involves the impairment of semiconservative DNA replication, leading to an accumulation of DNA fragments and inhibition of DNA synthesis.[1][2][3] The following protocols are based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38, a reference method for susceptibility testing of filamentous fungi.[4][5]

Materials and Reagents

  • Organism: Pure, viable culture of Penicillium oxalicum (e.g., ATCC 10476, DSM 898).[6]

  • Test Compound: this compound (purity ≥95%).

  • Control Compound: A standard antifungal agent with known activity against P. oxalicum (e.g., Amphotericin B, Voriconazole).

  • Culture Media:

    • Potato Dextrose Agar (PDA) plates for fungal culture and sporulation.[7]

    • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[4]

  • Reagents:

    • Sterile 0.85% saline containing 0.05% Tween 80.

    • Dimethyl sulfoxide (DMSO) for dissolving this compound.

    • Sterile deionized water.

  • Labware and Equipment:

    • Sterile, flat-bottom 96-well microtiter plates.

    • Micropipettes and sterile tips.

    • Hemocytometer or spectrophotometer (530 nm).

    • Incubator set to 28-30°C.[8][9]

    • Vortex mixer.

    • Sterile glass beads.

    • Biosafety cabinet.

    • Microplate reader (optional).

Experimental Protocols

Protocol 1: Preparation of Penicillium oxalicum Inoculum

This protocol describes the preparation of a standardized conidial suspension, which is critical for the reproducibility of susceptibility testing.

  • Fungal Culture: Inoculate P. oxalicum onto a PDA plate and incubate at 28-30°C for 5-7 days, or until adequate sporulation is observed.[7][8]

  • Conidia Harvesting:

    • Aseptically add 5-10 mL of sterile 0.85% saline with 0.05% Tween 80 to the mature fungal culture plate.

    • Gently scrape the surface of the colony with a sterile loop or cell scraper to dislodge the conidia.

    • Transfer the resulting suspension to a sterile tube containing glass beads.

  • Suspension Homogenization: Vortex the tube for 1-2 minutes to break up conidial clumps and allow the larger hyphal fragments to settle for 5-10 minutes.

  • Inoculum Standardization:

    • Carefully transfer the upper, more homogenous conidial suspension to a new sterile tube.

    • Method A (Hemocytometer): Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10⁶ conidia/mL with sterile saline. This stock will be further diluted for the final inoculum.[10]

    • Method B (Spectrophotometer): Adjust the conidial suspension with sterile saline to achieve an optical density (OD) that corresponds to the desired concentration. This must be predetermined by plating serial dilutions and performing colony counts. The CLSI M38 standard recommends a final inoculum concentration in the wells of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[10][11]

  • Final Inoculum Preparation: Dilute the standardized stock suspension in RPMI-1640 medium to achieve a working concentration that is twice the final desired concentration (e.g., prepare a 0.8 x 10⁴ to 10 x 10⁴ conidia/mL suspension).

Protocol 2: Broth Microdilution Assay for MIC and MFC Determination

This protocol follows the CLSI M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[4][12]

  • Preparation of this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

    • Create a starting solution by adding a calculated volume of the this compound stock to RPMI in a separate tube to achieve a concentration 4x the highest desired test concentration (e.g., 256 µg/mL for a top concentration of 64 µg/mL).

    • Add 100 µL of this 4x starting solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This results in wells 1-10 containing 100 µL of this compound at concentrations from 64 µg/mL down to 0.125 µg/mL.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (100 µL of uninoculated RPMI).

  • Inoculation: Add 100 µL of the final working inoculum suspension (from step 2.1.5) to wells 1 through 11. This dilutes the drug concentrations to their final test range (e.g., 32 µg/mL to 0.0625 µg/mL) and achieves the target inoculum density.[13]

  • Incubation: Seal the plate or place it in a humidified container and incubate at 28-30°C for 46-72 hours.[11]

  • MIC Determination:

    • Following incubation, visually inspect the wells for fungal growth.

    • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free growth control well.[11]

  • MFC Determination:

    • From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot and subculture it onto a PDA plate.

    • Incubate the PDA plate at 28-30°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Data Presentation

Quantitative results should be recorded systematically. Table 1 provides a template for recording raw data from a single experiment, while Table 2 shows an example of a summary table.

Table 1: Template for Recording MIC and MFC Data for this compound

WellThis compound (µg/mL)Visual Growth (+/-)Subculture Growth (+/-)
132.0--
216.0--
38.0-+
44.0-+
52.0+N/A
61.0+N/A
70.5+N/A
80.25+N/A
90.125+N/A
100.0625+N/A
110 (Growth Control)+N/A
120 (Sterility Control)-N/A
Result MIC = 4.0 µg/mL MFC = 16.0 µg/mL

Table 2: Example Summary of Antifungal Susceptibility Results

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compoundPenicillium oxalicum4.08.016.0
Amphotericin BPenicillium oxalicum1.02.02.0

(Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of tested isolates, respectively, and are relevant for larger-scale studies.)

Visualizations

Experimental Workflow

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Culture P. oxalicum on PDA (5-7 days, 30°C) B Harvest Conidia (Saline-Tween) A->B C Standardize Inoculum (Hemocytometer) B->C D Prepare this compound Serial Dilutions (96-well plate) C->D E Inoculate Plate with Standardized Conidia D->E F Incubate Plate (48-72h, 30°C) E->F G Determine MIC (Visual Inspection) F->G H Determine MFC (Subculture on PDA) G->H I Record & Analyze Results H->I G cluster_cell Fungal Cell A This compound B Cellular Uptake A->B C DNA Replication Machinery B->C D DNA Alkylation C->D Target E Accumulation of Deficient DNA Fragments D->E F Inhibition of DNA Synthesis E->F G Cell Death / Growth Inhibition F->G

References

Application Notes and Protocols for Cloning the Ficellomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and modern molecular biology techniques for the successful cloning of the Ficellomycin biosynthetic gene cluster (BGC) from its native producer, Streptomyces ficellus. This compound is a potent aziridine alkaloid antibiotic with a unique mode of action, making its BGC a target of significant interest for biosynthetic studies and the development of novel therapeutics. The this compound BGC is approximately 30 kb in size and contains 26 open reading frames (ORFs), including a crucial non-ribosomal peptide synthetase (NRPS) gene.

This document outlines two primary strategies for cloning the this compound BGC: a traditional method based on genomic library construction and screening, and several contemporary direct cloning techniques that offer increased speed and efficiency.

Method 1: Traditional Cloning via Genomic Library Construction and Screening

This classical approach involves creating a library of large genomic DNA fragments from S. ficellus and subsequently screening this library to identify clones containing the this compound BGC. This method is robust and has been historically successful for cloning large BGCs.

Experimental Workflow: Traditional Cloning

Traditional_Cloning_Workflow cluster_prep I. Preparation of High-Molecular-Weight Genomic DNA cluster_library II. Cosmid Library Construction cluster_screening III. Library Screening and Clone Identification A Cultivation of S. ficellus B Mycelia Harvesting A->B C Cell Lysis (Lysozyme, Proteinase K) B->C D Phenol-Chloroform DNA Extraction C->D E High-Molecular-Weight gDNA D->E F Partial Digestion of gDNA (e.g., Sau3AI) E->F G Size Fractionation (30-40 kb) F->G H Ligation into Cosmid Vector (e.g., pWEB) G->H I In vitro Packaging into Lambda Phage H->I J Transduction into E. coli Host I->J K Genomic Cosmid Library J->K L Plating of Library K->L M Colony Hybridization or PCR Screening L->M N Identification of Positive Clones M->N O Clone Verification (Restriction Digest, Sequencing) N->O P Isolated this compound BGC Clone O->P

Caption: Workflow for the traditional cloning of the this compound BGC.

Protocol 1.1: Isolation of High-Molecular-Weight Genomic DNA from S. ficellus

High-quality, high-molecular-weight genomic DNA (gDNA) is critical for constructing a representative genomic library.

Materials:

  • S. ficellus culture

  • Tryptic Soy Broth (TSB) or other suitable liquid medium

  • Lysozyme solution (50 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • 10% SDS

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (room temperature)

  • 70% Ethanol (cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Inoculate a 100 mL culture of TSB with S. ficellus spores or mycelial fragments and incubate at 28-30°C with shaking for 2-4 days until a dense mycelial culture is obtained.

  • Harvest the mycelia by centrifugation at 6,000 x g for 10 minutes. Wash the pellet twice with sterile water.

  • Resuspend the mycelial pellet in 10 mL of TE buffer containing 2 mg/mL lysozyme. Incubate at 37°C for 1-2 hours to digest the cell wall.

  • Add 1 mL of 10% SDS and 0.5 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.

  • Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, mixing gently for 10 minutes, and centrifuging at 12,000 x g for 15 minutes.

  • Carefully transfer the upper aqueous phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the gDNA by adding 0.7 volumes of isopropanol. Spool the precipitated DNA using a sterile glass rod.

  • Wash the spooled DNA with 70% ethanol, air-dry briefly, and resuspend in an appropriate volume of TE buffer.

  • Assess DNA quality and concentration using spectrophotometry and agarose gel electrophoresis. The DNA should appear as a high-molecular-weight band with minimal shearing.

Protocol 1.2: Cosmid Library Construction

Materials:

  • High-molecular-weight S. ficellus gDNA

  • Cosmid vector (e.g., pWEB, SuperCos 1)

  • Restriction enzyme (e.g., Sau3AI)

  • Calf Intestinal Phosphatase (CIP)

  • T4 DNA Ligase

  • In vitro packaging extract (e.g., Gigapack III Gold)

  • E. coli host strain (e.g., XL1-Blue MR)

Procedure:

  • Partial Digestion: Perform a series of trial digestions of the gDNA with varying concentrations of Sau3AI to determine the conditions that yield fragments predominantly in the 30-45 kb range.

  • Size Selection: Fractionate the partially digested DNA on a 0.5% agarose gel or a sucrose density gradient. Isolate the DNA fragments in the desired size range.

  • Vector Preparation: Digest the cosmid vector with a compatible enzyme (e.g., BamHI) and dephosphorylate the ends with CIP to prevent self-ligation.

  • Ligation: Ligate the size-selected gDNA fragments with the prepared cosmid vector at a molar ratio of approximately 1:1 (vector:insert).

  • In Vitro Packaging: Package the ligation products into lambda phage particles using a commercial in vitro packaging extract according to the manufacturer's protocol.

  • Transduction: Transduce the packaged cosmids into an appropriate E. coli host strain. Plate the transduced cells on selective media (e.g., LB agar with ampicillin) and incubate overnight at 37°C.

  • Library Titer and Storage: Calculate the library titer (number of clones). The library should be of sufficient complexity to ensure a high probability of containing the this compound BGC. Store the library as a glycerol stock at -80°C.

Protocol 1.3: PCR-Based Library Screening

Procedure:

  • Primer Design: Design PCR primers specific to a known gene within the this compound BGC. The nrps1 gene is an excellent target.

    • Forward Primer: (Sequence targeting the 5' end of nrps1)

    • Reverse Primer: (Sequence targeting the 3' end of nrps1)

  • Hierarchical Screening:

    • Arrange the cosmid library clones in 96-well plates.

    • Create master pools of DNA from each plate. Screen these pools by PCR.

    • For positive plates, create row and column pools of clones. Screen these pools to identify the coordinates of the positive clone(s).

    • Isolate the individual clone(s) from the identified coordinates and confirm the presence of the target gene by PCR.

  • Confirmation: Verify the positive cosmid clones by restriction digestion and Sanger sequencing of the PCR amplicon and insert ends to confirm they correspond to the this compound BGC.

Parameter Traditional Cloning
Input DNA High-molecular-weight gDNA
Vector Type Cosmid, Fosmid, or BAC
Insert Size 30-45 kb
Key Steps Library construction, hierarchical screening
Throughput Low to medium
Fidelity High

Method 2: Modern Direct Cloning Strategies

Recent advances in molecular biology have enabled the direct cloning of large DNA fragments, bypassing the need for library construction and screening. These methods are generally faster and more targeted.

Transformation-Associated Recombination (TAR) Cloning

TAR cloning utilizes the highly efficient homologous recombination machinery of Saccharomyces cerevisiae (yeast) to selectively capture a desired DNA fragment from a complex mixture of genomic DNA.

Experimental Workflow: TAR Cloning

TAR_Cloning_Workflow cluster_prep I. Preparation cluster_recombination II. Yeast Recombination cluster_recovery III. Clone Recovery and Verification A Isolate S. ficellus gDNA E Co-transform Yeast Spheroplasts with: - Linearized TAR Vector - S. ficellus gDNA A->E B Design TAR Vector C Amplify 5' and 3' Homology Arms (flanking the this compound BGC) B->C D Linearize TAR Vector B->D D->E F Homologous Recombination in Yeast E->F G Selection of Yeast Transformants F->G H Isolate Plasmid DNA from Yeast G->H I Transform into E. coli H->I J Verify Clone (Restriction Digest, Sequencing) I->J K Isolated this compound BGC Clone J->K

Caption: Workflow for TAR cloning of the this compound BGC.

Protocol 2.1: TAR Cloning of the this compound BGC

Materials:

  • S. ficellus gDNA

  • TAR vector (containing yeast replication origin, centromere, and selectable marker)

  • High-fidelity DNA polymerase

  • S. cerevisiae strain (e.g., VL6-48)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • E. coli competent cells

Procedure:

  • Design Homology Arms: Design and PCR-amplify two ~500 bp DNA fragments corresponding to the sequences immediately upstream (5' arm) and downstream (3' arm) of the this compound BGC in the S. ficellus genome.

  • Construct TAR Vector: Clone the 5' and 3' homology arms into a TAR vector, flanking a linearization site.

  • Vector and gDNA Preparation: Linearize the TAR vector between the homology arms. Isolate high-quality S. ficellus gDNA.

  • Yeast Transformation: Co-transform the linearized TAR vector and total S. ficellus gDNA into competent yeast cells.

  • Selection and Screening: Plate the transformed yeast on a selective medium. Yeast cells that have successfully captured the this compound BGC through homologous recombination will grow. Screen colonies by PCR to confirm the presence of the BGC.

  • Plasmid Recovery: Isolate the circular plasmid containing the BGC from positive yeast colonies.

  • Shuttling to E. coli: Transform the isolated plasmid into E. coli for amplification and downstream applications.

  • Verification: Thoroughly verify the integrity of the cloned BGC using restriction mapping and sequencing.

CRISPR-Cas9 Based Direct Cloning

CRISPR-Cas9 technology can be employed to precisely excise the BGC from the genome, which is then captured into a vector. This method offers high specificity and efficiency.

Experimental Workflow: CRISPR-Cas9 Based Cloning

CRISPR_Cloning_Workflow cluster_prep I. Design and Preparation cluster_cleavage II. In Vitro Cleavage and Assembly cluster_recovery III. Transformation and Verification A Design sgRNAs targeting flanking regions of the this compound BGC B Prepare Cas9 protein and sgRNAs A->B E In vitro digestion of gDNA with Cas9/sgRNA ribonucleoproteins B->E C Isolate High-Molecular-Weight S. ficellus gDNA C->E D Prepare Linearized Capture Vector with Homology Arms G Ligation or Gibson Assembly of BGC into Capture Vector D->G F Excised ~30 kb this compound BGC E->F F->G H Transform Assembly Reaction into E. coli G->H I Screen Transformants by PCR H->I J Verify Positive Clones (Sequencing) I->J K Isolated this compound BGC Clone J->K

Caption: Workflow for CRISPR-Cas9 based cloning of the this compound BGC.

Protocol 2.2: CRISPR-Cas9 Mediated Cloning

Materials:

  • S. ficellus gDNA

  • Purified Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs)

  • Capture vector (e.g., a BAC or fosmid)

  • Gibson Assembly Master Mix or T4 DNA Ligase

  • E. coli competent cells

Procedure:

  • sgRNA Design: Design two sgRNAs that target sequences immediately upstream and downstream of the this compound BGC. Ensure the target sites have a suitable Protospacer Adjacent Motif (PAM).

  • Genomic DNA Digestion: Incubate high-molecular-weight S. ficellus gDNA with purified Cas9 protein and the two sgRNAs to excise the ~30 kb BGC fragment.

  • Vector Preparation: Prepare a linearized capture vector with ends homologous to the termini of the excised BGC fragment for Gibson Assembly, or with compatible restriction sites for ligation.

  • Assembly: Combine the Cas9-digested gDNA with the prepared vector in a Gibson Assembly reaction or a ligation reaction.

  • Transformation and Screening: Transform the assembly product into highly competent E. coli cells. Screen colonies by PCR using primers internal to the BGC.

  • Verification: Confirm the integrity and sequence of the cloned BGC.

Parameter TAR Cloning CRISPR-Cas9 Cloning
Input DNA Total gDNAHigh-molecular-weight gDNA
Vector Type Yeast shuttle vectorBAC, Fosmid, or Plasmid
Insert Size Up to >100 kbUp to >100 kb
Key Steps Yeast homologous recombinationIn vitro Cas9 digestion, assembly
Throughput MediumHigh
Fidelity Very HighHigh (potential for off-target cleavage)

Summary and Recommendations

The choice of cloning method depends on the available resources, timeline, and specific goals of the research.

  • Traditional Cosmid Library-based Cloning: Recommended for laboratories with established protocols for library construction and screening, or when direct cloning methods are not feasible. It is a proven, albeit more laborious, approach.

  • TAR Cloning: An excellent choice for its ability to clone very large DNA fragments with high fidelity. It is particularly useful if the BGC will be manipulated or expressed in a eukaryotic host.

  • CRISPR-Cas9 Based Cloning: Represents the state-of-the-art for its speed, efficiency, and precision. This method is highly recommended for labs equipped for modern synthetic biology workflows.

Successful cloning of the this compound biosynthetic gene cluster will enable detailed studies of its enzymatic machinery, facilitate the engineered biosynthesis of novel analogs, and potentially lead to the development of new and powerful antibiotics.

Application Notes and Protocols for Ficellomycin in Antibacterial Screening Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficellomycin is a peptide-like aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus.[1][2] It exhibits potent in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][3] Its unique mechanism of action, which involves the impairment of semiconservative DNA replication, makes it a compelling candidate for further investigation in antibacterial drug discovery programs.[1][3] These application notes provide detailed protocols for utilizing this compound in antibacterial screening platforms, from initial high-throughput screening to more detailed characterization of its antimicrobial activity.

Mechanism of Action

This compound's primary mode of action is the disruption of DNA synthesis in susceptible bacteria.[1][3] Unlike many other antibiotics, it does not inhibit the polymerases or the initial stages of DNA replication.[4] Instead, it induces the accumulation of aberrant 34S DNA fragments.[1][3] These fragments are incapable of being integrated into the larger bacterial chromosome, ultimately halting DNA replication and leading to bacterial cell death.[1][3] This distinct mechanism suggests that this compound may be effective against bacterial strains that have developed resistance to other classes of antibiotics.

Ficellomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium This compound This compound CellWall Cell Wall Penetration This compound->CellWall DNA_Replication Ongoing DNA Replication CellWall->DNA_Replication Interferes with ReplicationFork Replication Fork DNA_Fragments Formation of Deficient 34S DNA Fragments DNA_Replication->DNA_Fragments Induces Chromosome_Integration Integration into Chromosome DNA_Fragments->Chromosome_Integration Unable to integrate Replication_Halted DNA Replication Halted DNA_Fragments->Replication_Halted Leads to Cell_Death Bacterial Cell Death Replication_Halted->Cell_Death

Caption: Mechanism of action of this compound in Gram-positive bacteria.

Data Presentation: Antibacterial Activity of this compound

While extensive quantitative data for this compound against a wide array of bacterial strains is not broadly published, its potent activity against Gram-positive pathogens is well-documented.[1][2] The following table summarizes the known antibacterial spectrum of this compound and provides representative Minimum Inhibitory Concentration (MIC) values for commonly used antibiotics against similar pathogens to serve as a benchmark for screening assays.

Bacterial SpeciesStrain ExampleThis compound ActivityVancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)Active 0.5 - 2.01.0 - 4.00.25 - 1.0
Staphylococcus aureusUSA300 (MRSA)Active 1.0 - 2.01.0 - 4.00.5 - 1.0
Enterococcus faecalisATCC 29212Reported Activity 1.0 - 4.01.0 - 4.01.0 - 4.0
Streptococcus pneumoniaeATCC 49619Expected Activity ≤ 0.5≤ 2.0≤ 0.5

Note: Specific MIC values for this compound are not widely available in the public domain and should be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Antibacterial Activity using 384-Well Broth Microdilution

This protocol is designed for the initial screening of this compound (or other natural product extracts) to determine its antibacterial activity against a panel of bacteria in a high-throughput format.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • 384-well clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (solvent vehicle, e.g., DMSO)

  • Automated liquid handler (optional, but recommended for HTS)

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Preparation of Assay Plates:

    • Using an automated liquid handler, dispense 50 µL of sterile CAMHB into all wells of a 384-well plate.

    • Prepare a serial dilution of the this compound stock solution directly in the assay plate. For a primary screen, a single high concentration (e.g., 64 µg/mL) can be used. For dose-response curves, perform a 2-fold serial dilution across a row or column.

    • Prepare positive control wells with a known antibiotic (e.g., Vancomycin) at a concentration known to inhibit growth.

    • Prepare negative control wells containing only the solvent vehicle at the same concentration as the test wells.

  • Inoculum Preparation:

    • Grow bacterial cultures in CAMHB to the logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the assay plate, bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plates with breathable seals or lids.

    • Incubate the plates at 37°C for 16-24 hours with shaking (if appropriate for the bacteria).

  • Data Acquisition and Analysis:

    • Optical Density (OD): Measure the OD₆₀₀ of each well using a microplate reader. A reduction in OD compared to the negative control indicates growth inhibition.

    • (Optional) Resazurin Viability Assay: Add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates cell death.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth (or shows a significant reduction in OD/fluorescence compared to the negative control).

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start: this compound Stock Plate_Prep 1. Prepare 384-Well Plates (CAMHB, this compound Dilutions, Controls) Start->Plate_Prep Inoculum_Prep 2. Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Plate_Prep->Inoculum_Prep Inoculation 3. Inoculate Plates Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C (16-24 hours) Inoculation->Incubation Data_Acq 5. Data Acquisition (OD600 or Resazurin Assay) Incubation->Data_Acq Analysis 6. Data Analysis (Determine MIC) Data_Acq->Analysis Hit_Confirmation 7. Hit Confirmation & Secondary Screens Analysis->Hit_Confirmation Hit_Confirmation->Start Inactive End End: Confirmed Hit Hit_Confirmation->End Active

Caption: A typical workflow for high-throughput antibacterial screening.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • Results from the MIC assay (Protocol 1)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Sterile spreaders or plating beads

Procedure:

  • Sample Collection:

    • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot the 10 µL aliquot onto a TSA plate. It is recommended to also plate a 1:10 and 1:100 dilution in sterile saline to ensure countable colonies.

    • Spread the aliquot evenly using a sterile spreader or plating beads.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate.

    • The Minimum Bactericidal Concentration (MBC) is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Logical Relationship of Screening and Characterization

The process of evaluating a novel antibiotic like this compound follows a logical progression from broad screening to detailed characterization.

Logical_Progression cluster_progression Drug Discovery Logical Progression Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Assay (MIC Determination) Primary_Screen->Dose_Response Active Hits MBC_Assay Bactericidal/Bacteriostatic Assay (MBC Determination) Dose_Response->MBC_Assay Spectrum_Analysis Spectrum of Activity (Panel of Bacteria) Dose_Response->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies MBC_Assay->Mechanism_Study Toxicity_Assay In Vitro Toxicity Assay (e.g., against human cell lines) Spectrum_Analysis->Toxicity_Assay Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization Favorable Profile Mechanism_Study->Lead_Optimization

Caption: Logical progression from screening to lead optimization.

Conclusion

This compound represents a promising starting point for the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. Its unique mechanism of action provides a potential avenue to circumvent existing resistance mechanisms. The protocols and data presented here offer a framework for researchers to effectively screen and characterize this compound and similar natural products in a drug discovery setting. Further in-depth studies are warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Ficellomycin Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ficellomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?

A1: Loss of this compound activity in aqueous solutions is likely due to chemical degradation. The core structure of this compound contains a strained aziridine ring, which can be susceptible to hydrolysis.[1][2][3] Like many antibiotics, especially those with reactive functional groups, this compound's stability can be compromised by factors such as pH, temperature, and exposure to light. For instance, other classes of antibiotics like glycopeptides are known to degrade via hydrolysis and other chemical reactions in aqueous environments.[4][5]

Q2: What are the initial steps to troubleshoot the instability of my this compound solution?

A2: A systematic approach is crucial. Start by evaluating your solvent and buffer conditions. Ensure the pH of your solution is within a stable range, which often needs to be determined empirically for a specific compound. Control the temperature of your experiment; if possible, conduct experiments at lower temperatures to slow down potential degradation. Protect your solution from light by using amber vials or covering your containers with foil.

Q3: Are there any recommended storage conditions for aqueous solutions of this compound?

A3: While specific public data on this compound is scarce, general principles for antibiotic stability suggest that aqueous solutions should be freshly prepared for immediate use.[4][5] If short-term storage is necessary, it is advisable to store solutions at 2-8°C and protected from light. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, be aware that freeze-thaw cycles can also degrade some molecules, so it's best to use a fresh aliquot for each experiment.

Troubleshooting Guides

Problem 1: Precipitate formation in the this compound stock solution.

  • Possible Cause 1: Poor Solubility. this compound may have limited solubility in purely aqueous solutions. Some suppliers suggest that while it may dissolve, organic compounds can sometimes precipitate when added directly to an aqueous medium.[6]

    • Solution: Try preparing a concentrated stock solution in an organic solvent like DMSO first, and then dilute it to the final working concentration in your aqueous buffer. It is recommended to dilute in a stepwise manner to avoid precipitation.[6]

  • Possible Cause 2: Degradation Products. The precipitate could be composed of less soluble degradation products. This is observed with other antibiotics, such as vancomycin, where degradation products precipitate out of solution.[4]

    • Solution: Analyze the precipitate using techniques like HPLC or mass spectrometry to identify its composition. If it is a degradant, this indicates a need to optimize solution conditions (pH, temperature, etc.) to prevent its formation.

Problem 2: Inconsistent results in bioassays.

  • Possible Cause 1: Time-dependent Degradation. this compound may be degrading over the course of your experiment, leading to variable results.

    • Solution: Prepare fresh this compound solutions immediately before each experiment. If the experiment is lengthy, consider the stability of the compound under the assay conditions by running a time-course experiment to measure the concentration of active this compound at different time points.

  • Possible Cause 2: Adsorption to Labware. The compound might be adsorbing to the surface of your plastic or glass containers, reducing the effective concentration.

    • Solution: Use low-adhesion microplates and centrifuge tubes. You can also include a small amount of a non-ionic surfactant, like Tween 80 (typically at a very low concentration, e.g., 0.01%), in your buffer to prevent adsorption, but ensure it does not interfere with your assay.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a basic experiment to determine the effect of pH and temperature on this compound stability.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.

  • Incubation: Aliquot the solutions into amber vials. Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from each condition. Immediately quench any further degradation by freezing the sample at -80°C.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

This table illustrates how to present stability data. The values are for illustrative purposes only and should be determined experimentally.

ConditionTemperature (°C)pHHalf-life (t½) in hours
145.0120
247.496
3255.048
4257.424
5377.48

Visualizations

Ficellomycin_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (e.g., H₂O, OH⁻) This compound->Hydrolysis Oxidation Oxidation (e.g., O₂) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Inactive_Product1 Inactive Product 1 (Hydrolyzed) Hydrolysis->Inactive_Product1 Aziridine Ring Opening Inactive_Product2 Inactive Product 2 (Oxidized) Oxidation->Inactive_Product2 Inactive_Product3 Inactive Product 3 (Photodegraded) Photodegradation->Inactive_Product3

Caption: Potential degradation pathways for this compound in aqueous solutions.

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Analytical Verification cluster_4 Resolution Start Observed Instability (e.g., loss of activity, precipitation) Check_pH Verify pH of Solution Start->Check_pH Check_Temp Control Temperature Start->Check_Temp Check_Light Protect from Light Start->Check_Light Optimize_Solvent Optimize Co-solvent (e.g., use DMSO stock) Check_pH->Optimize_Solvent Check_Temp->Optimize_Solvent Check_Light->Optimize_Solvent Add_Excipients Consider Stabilizing Excipients (e.g., antioxidants, buffers) Optimize_Solvent->Add_Excipients Run_Stability_Study Perform Forced Degradation Study (see Protocol 1) Add_Excipients->Run_Stability_Study Analyze_Degradants Identify Degradation Products (HPLC-MS) Run_Stability_Study->Analyze_Degradants End Optimized Protocol with Improved Stability Analyze_Degradants->End

Caption: Troubleshooting workflow for improving this compound solution stability.

References

Technical Support Center: Optimizing Ficellomycin Production from Streptomyces ficellus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production of Ficellomycin from Streptomyces ficellus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antibiotic candidate?

A1: this compound is an aziridine alkaloid antibiotic produced by Streptomyces ficellus.[1][2] It exhibits potent in vitro activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[1][3] Its unique mechanism of action involves impairing semiconservative DNA replication, making it a valuable candidate for developing a new generation of antibiotics.[1]

Q2: What is the genetic basis for this compound production in Streptomyces ficellus?

A2: The biosynthesis of this compound is directed by a gene cluster spanning approximately 30 kb of contiguous DNA and containing 26 open reading frames (ORFs).[4][5] This cluster includes genes responsible for the assembly of the peptide structure, regulation of production, self-resistance mechanisms, and the synthesis of the precursor molecule, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (2-GAHG).[4][5]

Q3: What are the key precursors for this compound biosynthesis?

A3: The biosynthesis of this compound involves the assembly of specific building blocks. A crucial precursor is 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine. The final molecule is structurally elucidated as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine.[6]

Troubleshooting Guide

Low or No this compound Yield

Q4: My Streptomyces ficellus culture is growing well, but I am detecting very low or no this compound. What are the potential causes and solutions?

A4: Low or no production of this compound despite good cell growth is a common issue. Here are several factors to investigate:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for secondary metabolite production. The carbon-to-nitrogen ratio, as well as the presence of specific precursors and minerals, can significantly influence yield.

    • Solution: Experiment with different carbon and nitrogen sources. For Streptomyces, slowly metabolized carbon sources like starch or glycerol can be more effective than glucose for antibiotic production.[7] Ensure that essential minerals such as phosphate and magnesium are present in optimal concentrations.[8] Refer to the quantitative data tables below for illustrative examples of media optimization.

  • Incorrect Fermentation Conditions: Physical parameters such as pH, temperature, and dissolved oxygen levels play a crucial role in antibiotic biosynthesis.

    • Solution: Optimize the fermentation conditions. The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0).[7] The ideal temperature is typically between 28-30°C.[9] Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, as this compound biosynthesis is an aerobic process.

  • Growth Phase Mismatch: Secondary metabolite production in Streptomyces is often growth-phase dependent, typically occurring during the stationary phase when primary growth slows down.

    • Solution: Monitor the growth curve of your S. ficellus culture and harvest at different time points to identify the optimal production phase. Antibiotic production can be triggered by nutrient limitation.[10]

  • Regulatory Gene Inactivity: The expression of the this compound biosynthetic gene cluster is controlled by regulatory genes.[11][12]

    • Solution: If you are working with a genetically modified strain, ensure that the regulatory elements are functioning correctly. For wild-type strains, the addition of signaling molecules or inducers, if known, could enhance production.

Inconsistent Batch-to-Batch Production

Q5: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?

A5: Batch-to-batch variability can be addressed by standardizing your experimental procedures.

  • Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact the fermentation outcome.

    • Solution: Implement a standardized protocol for inoculum preparation. Use a consistent volume of a seed culture grown for a fixed period to inoculate your production medium.

  • Media Preparation: Inconsistencies in media composition can lead to variable yields.

    • Solution: Prepare media components in batches and use precise measurements. Ensure thorough mixing and consistent sterilization procedures.

  • Environmental Control: Fluctuations in physical parameters can affect reproducibility.

    • Solution: Utilize a well-calibrated bioreactor that allows for precise control of pH, temperature, and dissolved oxygen. Monitor these parameters throughout the fermentation process.

Difficulties in Extraction and Purification

Q6: I am facing challenges with the extraction and purification of this compound from the fermentation broth. What are some effective methods?

A6: Efficient extraction and purification are essential for obtaining a high-purity product.

  • Extraction from Supernatant: this compound is a secreted antibiotic.

    • Solution: After separating the biomass by centrifugation or filtration, this compound can be extracted from the culture supernatant. Solvent extraction using a suitable organic solvent is a common method.[13] Adsorption chromatography using resins like HP20 can also be effective for capturing the antibiotic from the aqueous phase.[14]

  • Purification: Crude extracts often contain impurities that need to be removed.

    • Solution: Chromatographic techniques are typically employed for purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating this compound from other compounds.[15]

Quantitative Data Presentation

The following tables provide illustrative examples of how to structure quantitative data for optimizing this compound production. Please note that these are representative data and may need to be adapted for your specific experimental conditions.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Media FormulationCarbon Source (20 g/L)Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
M1GlucosePeptone8.515.2
M2StarchPeptone7.245.8
M3GlycerolPeptone6.838.5
M4StarchYeast Extract7.552.3
M5StarchCasein Hydrolysate7.148.9

Table 2: Influence of Physical Parameters on this compound Production

ParameterValueBiomass (g/L)This compound Titer (mg/L)
pH 6.06.925.1
7.07.555.4
8.07.242.6
Temperature (°C) 256.535.8
307.658.2
355.828.9
Agitation (rpm) 1506.239.7
2007.456.3
2507.151.9

Experimental Protocols

Protocol 1: Culture and Fermentation of Streptomyces ficellus
  • Media Preparation: Prepare seed and production media. A suitable production medium could be: Soluble Starch (20 g/L), Yeast Extract (5 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and CaCO₃ (2 g/L). Adjust the pH to 7.0 before sterilization.

  • Inoculum Preparation: Inoculate a single colony of S. ficellus from an agar plate into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Fermentation: Inoculate 1 L of production medium in a bioreactor with 5% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the temperature at 30°C and the pH at 7.0 (controlled with 1M NaOH and 1M HCl). Set the agitation to 200 rpm and maintain a dissolved oxygen level above 20% by adjusting the airflow.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (by measuring dry cell weight) and this compound production (by HPLC analysis).

  • Harvesting: Harvest the culture after 7-10 days, or when this compound production reaches its maximum, by centrifuging at 8000 x g for 15 minutes to separate the biomass from the supernatant.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • To 1 L of the culture supernatant, add an equal volume of ethyl acetate.

    • Mix vigorously for 30 minutes.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Collect the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification by HPLC:

    • Sample Preparation: Dissolve the crude extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a suitable wavelength (to be determined by UV-Vis scan of a purified standard) or a mass spectrometer for more specific detection.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Ficellomycin_Biosynthesis_Pathway Precursors Primary Metabolites (e.g., Amino Acids, Sugars) GAHG_Synth 2-GAHG Biosynthesis (fic genes) Precursors->GAHG_Synth NRPS Non-Ribosomal Peptide Synthetase (NRPS) (fic31) GAHG_Synth->NRPS Valine Valine Valine->NRPS Ficellomycin_Core This compound Assembly NRPS->Ficellomycin_Core This compound This compound Ficellomycin_Core->this compound Export ABC Transporter (fic11) This compound->Export Regulation Regulatory Proteins (e.g., AtrA - fic12) Regulation->GAHG_Synth Regulation->NRPS Extracellular Extracellular This compound Export->Extracellular

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow Strain Streptomyces ficellus Strain Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fermentation & Optimization (Media, pH, Temp, DO) Inoculum->Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification (HPLC) Extraction->Purification Analysis Analysis & Quantification (LC-MS, Bioassay) Purification->Analysis Analysis->Fermentation Feedback for Optimization Final_Product Pure this compound Analysis->Final_Product

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Workflow rect_node rect_node Start Low this compound Yield Good_Growth Good Biomass? Start->Good_Growth Check_Media Check Media Composition Good_Growth->Check_Media Yes Check_Strain Check Strain Viability & Inoculum Quality Good_Growth->Check_Strain No Optimize_Media Optimize C/N sources, precursors, and minerals Check_Media->Optimize_Media Check_Conditions Check Fermentation Conditions Optimize_Media->Check_Conditions Optimize_Conditions Optimize pH, Temperature, and Dissolved Oxygen Check_Conditions->Optimize_Conditions Check_Harvest Harvesting at Optimal Time? Optimize_Conditions->Check_Harvest Optimize_Harvest Perform Time-Course Experiment Check_Harvest->Optimize_Harvest Check_Extraction Check Extraction Protocol Optimize_Harvest->Check_Extraction Optimize_Extraction Optimize Solvent and pH Check_Extraction->Optimize_Extraction Standardize_Inoculum Standardize Inoculum Preparation Check_Strain->Standardize_Inoculum

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Investigating Mechanisms of Resistance to Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to Ficellomycin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: My Gram-positive bacterial culture, which was previously sensitive to this compound, is now showing growth at higher concentrations. What are the potential reasons?

A1: This phenomenon, known as acquired resistance, can be attributed to several mechanisms that bacteria may develop under selective pressure from an antibiotic. For this compound, which impairs DNA replication likely through DNA alkylation[1][2], the most probable resistance mechanisms are:

  • Target Modification: Spontaneous mutations in the gene(s) encoding the cellular target of this compound could alter the binding site, reducing the drug's efficacy.

  • Increased Efflux: The bacteria may have upregulated or acquired genes for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target.[3][4]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as the Base Excision Repair (BER) pathway or the Ada response system, could efficiently repair the DNA damage caused by this compound.[2]

  • Drug Inactivation: Although less common for this class of compounds, the bacteria might have acquired the ability to enzymatically modify and inactivate this compound.

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strains?

A2: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5] The most common and recommended method is broth microdilution. You can find a detailed protocol for this in the "Experimental Protocols" section below. This method involves preparing a two-fold serial dilution of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension.[3]

Q3: I have generated several this compound-resistant mutants in the lab. How can I identify the genetic basis of this resistance?

A3: The most comprehensive approach is Whole-Genome Sequencing (WGS) of your resistant mutants and the parental sensitive strain. By comparing the genomic sequences, you can identify single nucleotide polymorphisms (SNPs), insertions, deletions, or newly acquired genes that are present only in the resistant strains. Genes encoding potential drug targets, transport proteins, or DNA repair enzymes should be prioritized for analysis. A detailed workflow for this process is provided in the "Experimental Protocols" section.

Q4: My MIC values for this compound are inconsistent across experiments. What could be the cause?

A4: Inconsistent MIC values can arise from several factors:

  • Inoculum Size: Ensure that you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL. Variations in the starting bacterial concentration can significantly affect the MIC.

  • Growth Medium: Use a consistent and appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing.

  • Incubation Conditions: Maintain consistent incubation time (usually 16-20 hours) and temperature (e.g., 37°C).

  • This compound Stock Solution: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q5: I suspect that efflux pump activity is contributing to this compound resistance in my bacterial strain. How can I test this hypothesis?

A5: A common method to investigate the role of efflux pumps is to perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or verapamil for some bacterial pumps. If the MIC of this compound decreases significantly in the presence of the EPI, it suggests that an efflux mechanism is involved. A more direct method is a fluorometric assay using a substrate like ethidium bromide to measure efflux activity. A detailed protocol for an efflux pump activity assay is available in the "Experimental Protocols" section.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
No colonies on this compound selection plates when trying to isolate resistant mutants. The concentration of this compound is too high, killing all cells, including potential mutants. The spontaneous mutation frequency is very low.Use a gradient plate or a range of plates with different this compound concentrations (e.g., 2x, 4x, 8x MIC). Increase the number of cells plated.
Whole-genome sequencing reveals mutations in multiple genes in a resistant mutant. It is common for resistant strains to accumulate multiple mutations. Not all mutations may be related to resistance (passenger mutations).Analyze the function of the mutated genes. Look for mutations in genes related to DNA replication, DNA repair, or membrane transport. Sequence additional independently-isolated resistant mutants to see if mutations cluster in the same genes or pathways.
An efflux pump inhibitor does not reduce the MIC of this compound in a suspected resistant strain. The resistance may not be due to an efflux mechanism. The specific EPI used may not be effective against the particular efflux pump in your strain.Consider other resistance mechanisms like target modification or DNA repair. Try a different EPI with a broader spectrum of activity.
Difficulty in amplifying a specific gene suspected of conferring resistance via PCR. The primers may be designed incorrectly. The mutation could be a large deletion or insertion that prevents primer binding.Verify primer sequences and annealing temperatures. Design new primers flanking the region of interest. Use WGS data to check for large structural variations in the gene.

Data Presentation: Hypothetical this compound Resistance Data

The following tables present hypothetical quantitative data for this compound against a sensitive strain of Staphylococcus aureus and derived resistant mutants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

StrainGenotypeMIC (µg/mL)Fold Change in MIC
SA_WTWild-Type0.5-
SA_Res1gyrA (S84L)48
SA_Res2Overexpression of norA efflux pump24
SA_Res3Upregulation of alkA (DNA glycosylase)24
SA_Res4gyrA (S84L) + Overexpression of norA1632

Table 2: Effect of Efflux Pump Inhibitor (Reserpine) on this compound MIC

StrainGenotypeThis compound MIC (µg/mL)This compound + Reserpine (20 µg/mL) MIC (µg/mL)Fold Reduction in MIC
SA_WTWild-Type0.50.51
SA_Res2Overexpression of norA20.54
SA_Res4gyrA (S84L) + Overexpression of norA1644

Visualizations

Ficellomycin_Mechanism cluster_cell Bacterial Cell Ficellomycin_ext This compound (extracellular) Ficellomycin_int This compound (intracellular) Ficellomycin_ext->Ficellomycin_int Cell Entry DNA_Replication DNA Replication Fork Ficellomycin_int->DNA_Replication Interferes with DNA Bacterial Chromosome DNA_Replication->DNA Leads to Fragments Accumulation of 34S DNA Fragments DNA_Replication->Fragments Causes Cell_Death Cell Death Fragments->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Resistance_Workflow cluster_validation Hypothesis Validation start Start: Isolate this compound-Resistant Mutant mic_confirm Confirm Resistance Phenotype (MIC Assay) start->mic_confirm wgs Whole-Genome Sequencing (WGS) of Resistant and WT Strains mic_confirm->wgs bioinformatics Bioinformatic Analysis (SNP/Indel Calling, Gene Annotation) wgs->bioinformatics hypothesis Formulate Hypothesis (e.g., Target Mutation, Efflux, Repair) bioinformatics->hypothesis efflux_assay Efflux Pump Assay (with EPIs) hypothesis->efflux_assay Efflux? gene_expression Gene Expression Analysis (qRT-PCR) hypothesis->gene_expression Upregulation? complementation Genetic Complementation / Knockout hypothesis->complementation Target Mutation? conclusion Identify Resistance Mechanism efflux_assay->conclusion gene_expression->conclusion complementation->conclusion

Caption: Experimental workflow for identifying this compound resistance mechanisms.

Efflux_Pathway This compound This compound Stress SensorKinase Membrane Sensor Kinase (e.g., ArlS) This compound->SensorKinase Activates ResponseRegulator Response Regulator (e.g., ArlR) SensorKinase->ResponseRegulator Phosphorylates Promoter Promoter of norA gene ResponseRegulator->Promoter Binds to Transcription Increased Transcription Promoter->Transcription NorA_mRNA norA mRNA Transcription->NorA_mRNA NorA_Protein NorA Efflux Pump NorA_mRNA->NorA_Protein Translation Efflux This compound Efflux NorA_Protein->Efflux Efflux->this compound Reduces intracellular concentration

Caption: Hypothetical signaling pathway for efflux pump upregulation.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Methodology:

  • Prepare Bacterial Inoculum: a. Pick several colonies from a fresh agar plate and suspend in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum.

  • Prepare this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the highest concentration of this compound to be tested to the first column (e.g., if the final highest concentration is 64 µg/mL, add 100 µL of a 128 µg/mL solution to column 1). c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as a positive control (no drug), and column 12 as a negative control (no bacteria).

  • Inoculate the Plate: a. Using a multichannel pipette, add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Incubation and Reading: a. Seal the plate and incubate at 37°C for 16-20 hours. b. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Generation and Isolation of Resistant Mutants

Objective: To select for spontaneous mutants with resistance to this compound.

Materials:

  • Sensitive bacterial strain

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • This compound

  • Spectrophotometer

  • Shaking incubator

Methodology:

  • Grow a 5 mL culture of the sensitive bacterial strain in TSB overnight at 37°C.

  • Inoculate 100 mL of TSB with 1 mL of the overnight culture and grow to late-logarithmic phase (OD600 ≈ 0.8-1.0). This large population increases the probability of containing spontaneous mutants.

  • Concentrate the culture by centrifuging at 4000 x g for 15 minutes and resuspending the pellet in 1 mL of TSB.

  • Prepare TSA plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the predetermined MIC of the sensitive strain.

  • Plate 100 µL of the concentrated culture onto each selection plate. Also, plate a dilution series onto a drug-free TSA plate to determine the total viable cell count.

  • Incubate the plates at 37°C for 24-48 hours.

  • Colonies that grow on the this compound-containing plates are potential resistant mutants.

  • Purify individual colonies by re-streaking on fresh selection plates.

  • Confirm the resistant phenotype by re-determining the MIC for each purified mutant using Protocol 1.

Protocol 3: Whole-Genome Sequencing (WGS) Analysis Workflow

Objective: To identify genetic mutations conferring this compound resistance.

Methodology:

  • DNA Extraction: a. Grow overnight cultures of the wild-type sensitive strain and the confirmed resistant mutants. b. Extract high-quality genomic DNA from each strain using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Library Preparation and Sequencing: a. Quantify the extracted DNA and assess its purity (A260/280 ratio). b. Prepare sequencing libraries using a platform-specific kit (e.g., Illumina DNA Prep). c. Sequence the libraries on a high-throughput sequencer (e.g., Illumina MiSeq or NextSeq) to generate paired-end reads (e.g., 2 x 150 bp).

  • Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using a tool like Trimmomatic. b. Read Mapping: Align the quality-filtered reads from both the wild-type and mutant strains to a high-quality reference genome of the same species using a mapper like BWA-MEM. c. Variant Calling: Use a variant caller (e.g., GATK or SAMtools/BCFtools) to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) by comparing the mapped reads of the mutant to the wild-type. d. Variant Annotation: Annotate the identified variants using a tool like SnpEff to determine their location (e.g., intergenic, coding sequence) and predicted effect (e.g., synonymous, missense, nonsense). e. Candidate Gene Identification: Focus on non-synonymous mutations or mutations in promoter regions of genes associated with plausible resistance mechanisms (DNA replication/repair, membrane transport, etc.). Compare variants across multiple independently-derived resistant mutants to find common mutations.

Protocol 4: Ethidium Bromide-Agar Cartwheel Assay for Efflux Activity

Objective: To qualitatively assess efflux pump activity in this compound-resistant mutants.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr) solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., reserpine)

  • Wild-type and resistant bacterial strains

Methodology:

  • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1, 2, 4 µg/mL). To test for inhibition, also prepare plates with a fixed concentration of EtBr plus a fixed concentration of an EPI.

  • Grow overnight cultures of the wild-type and resistant strains.

  • Using a sterile inoculating loop or toothpick, streak the strains from the center of the plate outwards, like spokes on a wheel (a "cartwheel" pattern). Include the wild-type strain on each plate as a control.

  • Incubate the plates at 37°C for 16-24 hours.

  • Visualize the plates under UV transillumination.

  • Interpretation: Efflux pump activity will extrude the EtBr from the cells. Strains with high efflux activity will require a higher concentration of EtBr in the agar to show fluorescence. A resistant mutant with upregulated efflux will appear less fluorescent than the wild-type at the same EtBr concentration. If an EPI restores fluorescence to the mutant strain, it confirms the involvement of an efflux pump.

References

enhancing the yield of Ficellomycin through fermentation optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Ficellomycin through fermentation optimization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound fermentation experiments.

Issue 1: Low this compound Yield

  • Question: My this compound yield is consistently below the expected range. What are the potential causes and how can I troubleshoot this?

    • Answer: Low this compound yield can stem from several factors. A primary consideration is the composition of the fermentation medium. The carbon-to-nitrogen (C/N) ratio is crucial for the production of secondary metabolites in Streptomyces. An imbalance can lead to suboptimal antibiotic production. Additionally, the specific carbon and nitrogen sources utilized play a significant role. For many Streptomyces species, a combination of a rapidly metabolizable sugar like glucose and a more slowly utilized carbohydrate such as starch can be beneficial. The nature and concentration of the nitrogen source are also critical. Furthermore, suboptimal physical parameters such as pH, temperature, and aeration can severely impact yield. It is also important to ensure the health and viability of the inoculum. A contaminated or low-density inoculum will result in poor production.

Issue 2: Inconsistent Fermentation Results

  • Question: I am observing significant batch-to-batch variability in my this compound fermentation. How can I improve consistency?

    • Answer: Inconsistent results are often due to a lack of rigorous control over experimental parameters. To improve reproducibility, it is essential to standardize your protocols. This begins with the inoculum preparation; ensure that the age, density, and physiological state of the seed culture are consistent for each fermentation. Precise control over the composition of the fermentation medium is also critical. Use high-quality reagents and ensure accurate measurements. During the fermentation, closely monitor and maintain key parameters such as pH, temperature, and dissolved oxygen levels. Any fluctuations in these conditions can lead to variable outcomes. Finally, standardizing the extraction and quantification methods will minimize analytical variability.

Issue 3: Culture Contamination

  • Question: My Streptomyces ficellus cultures are frequently becoming contaminated. What steps can I take to prevent this?

    • Answer: Contamination is a common challenge in microbiology. Streptomyces has a relatively long doubling time (4-6 hours), making it susceptible to overgrowth by faster-growing contaminants like bacteria and fungi. Strict aseptic technique is paramount throughout the entire process, from media preparation and inoculation to sampling. Ensure all media, glassware, and equipment are properly sterilized. Work in a laminar flow hood whenever manipulating cultures. Regularly inspect your cultures for any signs of contamination, such as changes in turbidity, color, or the appearance of distinct colonies. If contamination is a persistent issue, consider reviewing and reinforcing your laboratory's aseptic practices.

Issue 4: Difficulty in this compound Extraction

  • Question: I am facing challenges in efficiently extracting this compound from the fermentation broth. What are the recommended methods?

    • Answer: this compound can be extracted from the fermentation broth using solvent extraction. A common and effective method involves using ethyl acetate. After separating the mycelium from the broth by filtration or centrifugation, the pH of the supernatant can be adjusted before extraction. The extraction is typically performed by mixing the supernatant with an equal volume of ethyl acetate, shaking vigorously, and then separating the organic phase. This process can be repeated to maximize recovery. The combined organic extracts are then concentrated, often using a rotary evaporator, to yield the crude this compound extract.

Frequently Asked Questions (FAQs)

  • What is the optimal pH for this compound production?

    • While the optimal pH can vary slightly, many Streptomyces species show good antibiotic production in a pH range of 7.0 to 8.0.[1] It is advisable to monitor the pH throughout the fermentation and adjust as necessary.

  • What is the ideal temperature for Streptomyces ficellus fermentation?

    • Streptomyces species are generally mesophilic, with optimal temperatures for antibiotic production typically falling between 28°C and 39°C.[1]

  • Which carbon and nitrogen sources are best for this compound production?

    • For carbon sources, a combination of glucose and a more complex carbohydrate like starch or dextrin is often effective for Streptomyces fermentations.[2] For nitrogen, organic sources such as yeast extract, peptone, or soybean meal are generally preferred over inorganic sources.

  • How should the inoculum for this compound fermentation be prepared?

    • A standard method for preparing a Streptomyces inoculum involves transferring spores or mycelial fragments from a solid agar plate to a liquid seed medium. This seed culture is then incubated on a shaker until it reaches a healthy, actively growing state before being used to inoculate the production fermenter.[3]

  • How can I quantify the amount of this compound in my samples?

    • High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[4] This technique allows for accurate measurement of the antibiotic concentration in complex mixtures like fermentation broths or extracts.

Data Presentation

Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp.

Carbon Source (1% w/v)Relative Antibiotic Yield (%)
Glucose100
Fructose85
Sucrose90
Starch110
Dextrin105

Note: Data is generalized from studies on Streptomyces and may require optimization for this compound.

Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces sp.

Nitrogen Source (0.5% w/v)Relative Antibiotic Yield (%)
Yeast Extract100
Peptone95
Soybean Meal105
Ammonium Sulfate60
Sodium Nitrate55

Note: Data is generalized from studies on Streptomyces and may require optimization for this compound.

Table 3: Influence of Fermentation Parameters on Antibiotic Yield in Streptomyces sp.

ParameterRangeOptimal Value
pH6.0 - 9.07.0 - 8.0[1]
Temperature (°C)25 - 4528 - 39[1]
Agitation (rpm)100 - 250150 - 200

Note: Optimal values are based on general findings for Streptomyces and should be empirically determined for this compound production.

Experimental Protocols

1. Inoculum Development for Streptomyces ficellus

  • Prepare a suitable solid agar medium for Streptomyces, such as ISP4 agar.

  • Aseptically streak a stock culture of S. ficellus onto the agar plate.

  • Incubate the plate at 28°C for 4-6 days, or until sufficient growth and sporulation are observed.[3]

  • Prepare a seed culture flask containing a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Using a sterile loop or toothpick, scrape a small amount of spores and mycelia from the agar plate and inoculate the seed flask.[3]

  • Incubate the seed flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until the culture is visibly turbid and in the logarithmic growth phase.[3]

2. This compound Fermentation

  • Prepare the production fermentation medium with the desired carbon and nitrogen sources and sterilize it by autoclaving.

  • Aseptically transfer the seed culture to the production fermenter. A typical inoculum volume is 5-10% of the production medium volume.

  • Incubate the fermenter at the optimal temperature (e.g., 28°C) with agitation (e.g., 200 rpm).

  • Monitor and control the pH of the culture, maintaining it within the optimal range (e.g., 7.0-8.0).

  • Continue the fermentation for the desired period, typically several days, taking samples periodically to monitor growth and this compound production.

3. This compound Extraction and Quantification

  • At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.[5]

  • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase with fresh ethyl acetate to maximize recovery.

  • Combine the organic extracts and concentrate them using a rotary evaporator under reduced pressure.

  • Dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

  • Quantify the this compound concentration using a validated LC-MS/MS method.

Visualizations

Ficellomycin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_assembly Peptide Assembly cluster_modification Post-Assembly Modification Primary_Metabolism Primary Metabolism Precursor_2_GAHG 2-[4-guanidyl-1-azabicyclo [3.1.0]hexan-2-yl] glycine (2-GAHG) Primary_Metabolism->Precursor_2_GAHG Multiple Enzymatic Steps NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursor_2_GAHG->NRPS Valine Valine Valine->NRPS Ficellomycin_Backbone This compound Peptide Backbone NRPS->Ficellomycin_Backbone Tailoring_Enzymes Tailoring Enzymes Ficellomycin_Backbone->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.[6][7]

Fermentation_Workflow Start Start Inoculum Inoculum Preparation (S. ficellus) Start->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvesting and Cell Separation Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Purification and Concentration Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis End End Analysis->End

Caption: General workflow for this compound production and analysis.

References

strategies to prevent degradation of the Ficellomycin aziridine ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ficellomycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of the this compound aziridine ring during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The core instability of this compound originates from its strained three-membered aziridine ring. This ring is susceptible to opening under various conditions, leading to a loss of biological activity. The primary degradation pathway is believed to be through nucleophilic attack, which is often catalyzed by acidic conditions.

Q2: My this compound solution is rapidly losing antibacterial activity. What are the likely causes?

A2: Rapid loss of activity is typically due to the degradation of the aziridine ring. The most common contributing factors are:

  • Incorrect pH: Exposure to acidic conditions (pH < 7) can protonate the aziridine nitrogen, making the ring highly susceptible to opening by nucleophiles present in the solution (e.g., water, buffer components).

  • Inappropriate Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Nucleophiles: Buffers and other reagents containing strong nucleophiles can directly attack and open the aziridine ring.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of this compound, it is recommended to store it as a lyophilized powder at -20°C or below. If a stock solution is required, it should be prepared in a non-nucleophilic, buffered solution at a slightly basic pH (7.4-8.0) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A4: While PBS is a common biological buffer, the phosphate anions can act as nucleophiles and potentially contribute to the degradation of the aziridine ring over time. For short-term experiments, its use may be acceptable, but for long-term storage or sensitive assays, it is advisable to use a non-nucleophilic buffer such as HEPES or MOPS.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability between replicate experiments.Degradation of this compound during the experiment.Prepare fresh this compound solutions for each experiment from a lyophilized stock. Ensure the pH of the assay medium is stable and within the optimal range (pH 7.4-8.0). Minimize the incubation time at 37°C where possible.
Loss of activity over the time course of an experiment.Gradual degradation in the assay medium.Perform a time-course stability study of this compound in your specific assay medium to determine its half-life under your experimental conditions. Consider adding the drug at the last possible moment.
Issue 2: Suspected Degradation of this compound Stock Solution
Symptom Possible Cause Suggested Solution
A freshly thawed aliquot of this compound shows reduced activity compared to previous experiments.Degradation during storage or freeze-thaw cycles.Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. Verify the pH of your stock solution. Consider quantifying the concentration of the intact drug using an analytical method like HPLC-MS before use.
Visible precipitate in the stock solution upon thawing.Poor solubility or aggregation, which can be linked to degradation products.Centrifuge the tube to pellet the precipitate and test the supernatant for activity. If activity is low, discard the stock and prepare a fresh one. Consider using a different solvent system for the stock solution, such as DMSO, before diluting into aqueous buffers.

Hypothetical Stability Data

Disclaimer: The following data is illustrative and based on the expected behavior of aziridine-containing compounds. Actual stability data for this compound may vary.

Table 1: Effect of pH on this compound Half-Life at 25°C

pHBuffer SystemHalf-Life (t½) in hours
5.0Acetate2
6.0MES12
7.4HEPES72
8.0Tris96

Table 2: Effect of Temperature on this compound Half-Life at pH 7.4

TemperatureHalf-Life (t½) in hours
4°C> 200
25°C72
37°C24

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-MS

This protocol outlines a method to quantify the amount of intact this compound over time under various experimental conditions.

  • Preparation of Test Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Spike the this compound stock into each buffer to a final concentration of 10 µg/mL.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), take an aliquot from each condition.

    • Immediately quench any further degradation by flash-freezing in liquid nitrogen or by mixing with a quenching solution (e.g., a highly basic buffer if degradation is acid-catalyzed).

    • Store samples at -80°C until analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the parent ion of this compound and any suspected degradation products.

    • Quantification: Create a standard curve of this compound and determine the concentration of the intact drug at each time point by integrating the peak area.

  • Data Analysis:

    • Plot the concentration of intact this compound versus time for each condition.

    • Calculate the half-life (t½) for each condition using first-order decay kinetics.

Visualizations

Ficellomycin_Degradation_Pathway This compound Intact this compound (Active) Protonated_this compound Protonated Aziridine (Highly Reactive Intermediate) This compound->Protonated_this compound H⁺ (Acidic Conditions) Degraded_Product Ring-Opened Product (Inactive) Protonated_this compound->Degraded_Product Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed degradation of the this compound aziridine ring.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Buffers (Varying pH) Spike Spike this compound into Buffers Prep_Buffers->Spike Prep_Stock Prepare this compound Stock (in DMSO) Prep_Stock->Spike Incubate Incubate at Different Temperatures Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLCMS Analyze by HPLC-MS Quench->HPLCMS Data_Analysis Calculate Half-Life HPLCMS->Data_Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_pH Is the solution pH between 7.4 and 8.0? Start->Check_pH Check_Temp Is the solution stored at a low temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7.4-8.0 using a suitable buffer. Check_pH->Adjust_pH No Check_Nucleophiles Does the buffer contain strong nucleophiles? Check_Temp->Check_Nucleophiles Yes Adjust_Temp Store at -20°C or below. Prepare fresh solutions. Check_Temp->Adjust_Temp No Solution_OK Degradation is unlikely. Consider other experimental variables. Check_Nucleophiles->Solution_OK No Change_Buffer Switch to a non-nucleophilic buffer (e.g., HEPES). Check_Nucleophiles->Change_Buffer Yes

Caption: Logic for troubleshooting this compound degradation.

addressing limitations in Ficellomycin delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the in vivo delivery of Ficellomycin.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in in vivo models. The primary limitation stems from its presumed poor aqueous solubility, which can affect formulation, administration, and ultimately, bioavailability and efficacy. This guide provides a structured approach to troubleshoot common issues.

Problem: Difficulty in preparing a homogenous and stable formulation for in vivo administration.

Presumed Cause: Poor aqueous solubility of this compound. Commercial suppliers indicate that this compound is soluble in DMSO, suggesting limited solubility in aqueous buffers.[1][2]

Solutions:

A multi-step approach involving co-solvents and surfactants is often necessary to achieve a stable formulation suitable for injection. Below is a comparison of potential formulation strategies.

Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds like this compound

Formulation StrategyKey ComponentsAdvantagesDisadvantagesStarting Point Recommendation for this compound
Co-solvent System DMSO, PEG300, Saline/PBSSimple to prepare, can achieve high drug concentration.Potential for precipitation upon injection into the aqueous in vivo environment. DMSO can have its own biological effects at higher concentrations.5% DMSO, 30% PEG300, 65% Saline/PBS
Co-solvent/Surfactant System DMSO, PEG300, Tween 80, Saline/PBSImproved stability and reduced risk of precipitation compared to co-solvent alone. Surfactants can enhance solubility and absorption.More complex to prepare. Surfactants can have toxic effects at high concentrations.5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS[1]
Liposomal Formulation Phospholipids (e.g., DSPG), CholesterolCan encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery and reduced toxicity.[3]More complex and costly to prepare, potential for instability during storage. Requires specialized equipment.Not a first-line approach without further characterization of this compound's properties.
Particle Size Reduction Micronization, NanosuspensionIncreases the surface area of the drug, which can improve the dissolution rate and bioavailability.Requires specialized equipment. May not be sufficient for very poorly soluble compounds.Not a first-line approach for initial studies.

Problem: Lower than expected in vivo efficacy despite successful formulation.

Presumed Causes:

  • Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations.

  • Rapid Metabolism/Clearance: The drug may be quickly metabolized and eliminated from the body.

  • Instability: The aziridine ring in this compound may be susceptible to degradation in vivo.[4]

Solutions:

  • Route of Administration: Consider subcutaneous (SC) or intraperitoneal (IP) injection to bypass first-pass metabolism. A study has reported a CD50 of 7.6 mg/kg in mice with subcutaneous administration for a Staphylococcus aureus infection.[5][6][7]

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the concentration of this compound in plasma and target tissues over time.

  • Dose Escalation: If tolerated, a dose escalation study may be necessary to achieve a therapeutic concentration at the site of action.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: Based on published data, a dose of 7.6 mg/kg administered subcutaneously has been shown to be effective in a mouse model of S. aureus infection.[5][6][7] However, the optimal dose will depend on the specific animal model, disease state, and formulation used. A pilot dose-response study is recommended.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 40 mg/mL) which can then be diluted with other co-solvents and aqueous buffers to prepare the final working formulation.[1]

Q3: What is the stability of this compound in solution?

Q4: Are there any known toxicities associated with this compound?

A4: As an alkylating agent, this compound has the potential for toxicity.[4] Close monitoring of animal health during in vivo studies is crucial. Signs of toxicity may include weight loss, lethargy, and changes in behavior. The vehicle components, such as DMSO and Tween 80, can also contribute to toxicity at higher concentrations.

Q5: Can this compound be administered orally?

A5: There is no published data on the oral bioavailability of this compound. Given its peptide-like structure and presumed poor solubility, oral absorption is likely to be low. Subcutaneous or intraperitoneal injection are the recommended routes of administration for initial in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Subcutaneous Injection

This protocol is based on a common vehicle for poorly soluble compounds and is intended as a starting point. Optimization may be required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile, injectable grade

Procedure:

  • Prepare this compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock concentration of 40 mg/mL.

    • Vortex until the powder is completely dissolved.

  • Prepare the Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the components in the following order:

      • 300 µL PEG300

      • 50 µL Tween 80

      • 600 µL Saline or PBS

    • Vortex thoroughly to ensure a homogenous mixture.

  • Prepare the Final Formulation (Example for a 2 mg/mL working solution):

    • Add 50 µL of the 40 mg/mL this compound stock solution in DMSO to the 950 µL of the prepared vehicle.

    • Vortex thoroughly until the solution is clear and homogenous.

    • The final concentrations of the vehicle components will be approximately 5% DMSO, 28.5% PEG300, 4.75% Tween 80, and 61.75% Saline/PBS.

Note: Always prepare the formulation fresh on the day of the experiment. If precipitation occurs upon addition of the stock solution to the vehicle, gentle warming (to 37°C) and sonication may help to redissolve the compound.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Ficellomycin_Delivery_Troubleshooting cluster_formulation Formulation Development cluster_invivo In Vivo Study start Start: this compound Powder solubility Assess Aqueous Solubility start->solubility poor_sol Poor Solubility Confirmed (Soluble in DMSO) solubility->poor_sol Low formulate Select Formulation Strategy poor_sol->formulate cosolvent Co-solvent System (e.g., DMSO, PEG300, Saline) formulate->cosolvent surfactant Co-solvent/Surfactant System (e.g., with Tween 80) formulate->surfactant check_stability Check for Precipitation/ Homogeneity cosolvent->check_stability surfactant->check_stability check_stability->formulate Unstable stable_form Stable Formulation for Dosing check_stability->stable_form Stable administer Administer to Animal Model (e.g., Subcutaneous Injection) stable_form->administer assess_efficacy Assess Efficacy administer->assess_efficacy good_efficacy Desired Efficacy Achieved assess_efficacy->good_efficacy Yes low_efficacy Lower Than Expected Efficacy assess_efficacy->low_efficacy No troubleshoot Troubleshoot Efficacy low_efficacy->troubleshoot check_pk Conduct Pilot PK Study troubleshoot->check_pk dose_escalate Dose Escalation troubleshoot->dose_escalate change_route Optimize Administration Route troubleshoot->change_route

Caption: Troubleshooting workflow for this compound in vivo studies.

Ficellomycin_MOA This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Replication Semiconservative DNA Replication This compound->DNA_Replication Impairs BacterialCell->DNA_Replication DNA_Fragments Formation of Deficient 34S DNA Fragments DNA_Replication->DNA_Fragments Leads to DNA_Integration Inhibition of Integration into Bacterial Chromosome DNA_Fragments->DNA_Integration Bacterial_Death Bacterial Cell Death DNA_Integration->Bacterial_Death

Caption: Proposed signaling pathway for this compound's mechanism of action.

Logical_Relationships cluster_properties Physicochemical Properties cluster_challenges In Vivo Delivery Challenges cluster_solutions Potential Solutions PoorSolubility Poor Aqueous Solubility Formulation Formulation Difficulty PoorSolubility->Formulation ReactiveMoiety Aziridine Ring (Potential Instability) Bioavailability Low Bioavailability ReactiveMoiety->Bioavailability Formulation->Bioavailability Efficacy Variable Efficacy Bioavailability->Efficacy CoSolvents Use of Co-solvents (DMSO, PEG300) CoSolvents->Formulation Addresses Surfactants Use of Surfactants (Tween 80) Surfactants->Formulation Addresses Parenteral Parenteral Administration (Subcutaneous) Parenteral->Bioavailability Improves PK_Studies Pharmacokinetic Monitoring PK_Studies->Efficacy Informs

Caption: Logical relationships in this compound delivery.

References

dealing with potential cytotoxicity of Ficellomycin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ficellomycin, focusing on how to manage its potential cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus.[1] Its primary established mechanism of action, particularly in bacteria, is the impairment of semiconservative DNA replication.[1] It causes the accumulation of 34S DNA fragments that cannot be integrated into the larger bacterial chromosome.[1] While its effects on eukaryotic cells are not as well-documented, its ability to interfere with DNA synthesis suggests a potential for cytotoxicity in mammalian cells, likely through a similar or related pathway.[2]

Q2: There is limited information on this compound's cytotoxicity in mammalian cells. How do I determine a starting concentration for my experiments?

A2: Given the lack of established IC50 values for this compound in most mammalian cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell type. A broad range of concentrations should be tested initially, for example, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to identify the concentration at which a biological effect is observed without causing excessive cell death.

Q3: How should I prepare and handle this compound for cell culture experiments?

A3: this compound is reported to be soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, the DMSO stock should be serially diluted in DMSO before being added to the cell culture medium to ensure a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] To prevent precipitation upon dilution in aqueous media, it is advisable to pre-warm the cell culture medium to 37°C and add the diluted this compound dropwise while gently mixing.[3] If precipitation occurs, brief sonication in a water bath may help to redissolve the compound.[3]

Q4: What are the stability considerations for this compound in cell culture?

A4: this compound contains an aziridine ring, which can be unstable, particularly in acidic aqueous solutions.[5][6] The pH of the cell culture medium (typically around 7.2-7.4) should be relatively stable, but it's important to monitor it, as acidic conditions could lead to the degradation of the compound over the course of a long experiment (e.g., 48-72 hours). It is recommended to perform stability tests of this compound in your specific cell culture medium if long incubation times are required.[7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step Rationale
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette up and down gently multiple times before aliquoting cells into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.Inconsistent cell numbers per well will lead to variability in the final readout of viability assays.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If observed, refer to the solubility troubleshooting guide (Issue 2).Precipitated compound is not bioavailable and will lead to inaccurate dose-response curves.
Inconsistent Incubation Times Standardize the incubation time with this compound across all plates and experiments. Use a timer and process plates in small batches if necessary.The cytotoxic effect of a compound is time-dependent. Variations in exposure time will lead to inconsistent results.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution and when adding reagents to different wells.Inaccurate liquid handling can introduce significant errors in compound concentrations and assay reagent volumes.
Issue 2: this compound Precipitates in Cell Culture Medium
Potential Cause Troubleshooting Step Rationale
Poor Solubility at Working Concentration Decrease the final concentration of this compound. Increase the final percentage of DMSO slightly, ensuring it remains within the tolerated range for your cells (typically <0.5%).The solubility of a compound in aqueous media is limited. Exceeding this limit will cause precipitation.
Temperature Shock Pre-warm the cell culture medium and PBS to 37°C before adding the this compound stock solution.Sudden changes in temperature can decrease the solubility of some compounds.[3]
Incorrect Dilution Method Perform serial dilutions of the DMSO stock in DMSO first, then add the final diluted solution to the pre-warmed medium. Add the compound to the medium dropwise while gently swirling the plate/flask.Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations and lead to precipitation.[3]
Interaction with Media Components If the problem persists, consider using a different formulation of cell culture medium (e.g., serum-free vs. serum-containing) to see if specific components are contributing to the precipitation.Components in serum or other media supplements can sometimes interact with experimental compounds, affecting their solubility.[8]
Issue 3: No Observed Cytotoxicity
Potential Cause Troubleshooting Step Rationale
Concentration Too Low Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 200 µM).The effective concentration of this compound may be higher in your specific cell line than anticipated.
Compound Inactivity/Degradation Ensure the this compound stock solution has been stored correctly (dry, dark, at -20°C or -80°C).[9] Prepare fresh dilutions for each experiment. Consider testing the compound's stability in your culture medium over the experiment's duration.The aziridine ring in this compound can be susceptible to degradation, leading to a loss of activity.[5]
Cell Line Resistance Your chosen cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your cells to validate the assay.Different cell lines have varying sensitivities to cytotoxic agents due to differences in metabolism, DNA repair capacity, and other factors.[10]
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent non-enzymatically). Run a cell-free control with this compound and the assay reagent to check for direct interactions. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, CellTiter-Glo).Compound interference can lead to false negative (or positive) results.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a mammalian cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a final concentration that will result in 70-80% confluency at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute these DMSO stocks in complete cell culture medium to create 2X working solutions.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells with this compound B->D C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Read Absorbance (570nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_workflow start Unexpected Cytotoxicity Result q1 Is there high variability? start->q1 a1_yes Check Cell Seeding Review Pipetting Technique q1->a1_yes Yes q2 Is there compound precipitation? q1->q2 No a1_yes->q2 a2_yes Adjust Dilution Method Pre-warm Media q2->a2_yes Yes q3 Is there no cytotoxicity? q2->q3 No a2_yes->q3 a3_yes Increase Concentration Range Check Compound Stability Use Alternative Assay q3->a3_yes Yes end Refined Experiment q3->end No a3_yes->end

Caption: Decision tree for troubleshooting cytotoxicity assays.

signaling_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA_Polymerase Eukaryotic DNA Polymerase CellMembrane->DNA_Polymerase Targets DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Replication_Fork Replication Fork Stall DNA_Replication->Replication_Fork Inhibition leads to DNA_Damage DNA Damage Response Replication_Fork->DNA_Damage Activates CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative cytotoxic mechanism of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ficellomycin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. Its principal mechanism of action is the impairment of semiconservative DNA replication in Gram-positive bacteria.[1][2] This occurs through the induction of deficient 34S DNA fragments, which are unable to integrate into the larger bacterial chromosome, a process thought to be initiated by DNA alkylation.[1][3]

Q2: What is the spectrum of activity for this compound?

A2: this compound demonstrates notable in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][2] It has also been shown to be effective against Penicillium oxalicum.[4] Its efficacy against Gram-negative bacteria is limited, which may be due to the inability of the compound to penetrate the outer membrane of these bacteria and the capacity of DNA polymerase I to repair this compound-induced DNA damage.[1]

Q3: How should this compound be stored?

A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[5] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[6]

Q4: What is the recommended solvent for this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for use in cell-based assays.[5]

Q5: Is this compound known to have off-target effects?

A5: While the primary target of this compound is DNA replication in bacteria, all small molecules have the potential for off-target effects. It is crucial to include appropriate controls in your experiments to account for any potential off-target or cytotoxic effects, especially when using higher concentrations or in eukaryotic cell lines.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
Observed Problem Potential Cause Troubleshooting Steps
No inhibition of bacterial growth at expected concentrations. 1. This compound degradation: Improper storage may have led to a loss of activity.- Confirm that this compound has been stored correctly (-20°C for powder, -80°C for solutions).[5] - Prepare fresh dilutions from a new stock solution.
2. Bacterial strain resistance: The bacterial strain may have inherent or acquired resistance mechanisms.- Verify the identity and expected susceptibility of your bacterial strain. - Include a known susceptible control strain in your assay.
3. Incorrect assay setup: Errors in media preparation, inoculum density, or incubation conditions.- Ensure the correct broth (e.g., Mueller-Hinton) and inoculum density are used. - Verify incubation temperature and duration.
Higher than expected MIC values. 1. This compound precipitation: The compound may have precipitated out of the solution at higher concentrations.- Visually inspect wells for any precipitation. - Consider pre-warming the stock solution and culture medium to 37°C before dilution.[5] - If precipitation occurs, sonication may help to redissolve the compound.[5]
2. High inoculum density: An excessive number of bacteria can overcome the inhibitory effect of the antibiotic.- Standardize the inoculum using a spectrophotometer or McFarland standards.
Inconsistent results between replicates. 1. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture.- Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and replicate.
2. Uneven bacterial growth: "Edge effects" in microplates or clumping of bacteria.- Ensure proper mixing of the bacterial suspension. - Consider using parafilm to seal plates and maintain humidity.
Issues with DNA Fragmentation Assays
Observed Problem Potential Cause Troubleshooting Steps
No detectable DNA fragmentation after this compound treatment. 1. Insufficient drug concentration or exposure time: The concentration of this compound or the treatment duration may be too low to induce detectable DNA damage.- Perform a dose-response and time-course experiment to determine optimal conditions.
2. Inappropriate assay for detecting the specific type of DNA damage: The chosen assay may not be sensitive to the formation of 34S DNA fragments.- Consider using techniques like pulsed-field gel electrophoresis to resolve large DNA fragments. - qPCR-based DNA fragmentation assays can quantify the integrity of different-sized amplicons.[7]
3. Efficient DNA repair mechanisms: The bacteria may be efficiently repairing the DNA damage.- Use bacterial strains with deficiencies in DNA repair pathways (e.g., DNA polymerase I mutants) as positive controls.[1]
High background DNA fragmentation in untreated controls. 1. Harsh DNA extraction methods: The DNA isolation procedure may be causing mechanical shearing of the DNA.- Use gentle DNA extraction methods, such as those employing enzymatic lysis and column-based purification.
2. Endogenous nuclease activity: Bacteria may have high levels of endogenous nucleases that degrade DNA upon cell lysis.- Keep samples on ice during processing and consider using nuclease inhibitors.
Difficulty in quantifying DNA fragmentation. 1. Qualitative nature of the assay: Agarose gel electrophoresis provides a qualitative assessment of DNA fragmentation.- Utilize quantitative methods like qPCR-based assays or fluorescence-based assays (e.g., PicoGreen) that can distinguish between intact and fragmented DNA.[8]
2. Low DNA yield: Insufficient starting material can make it difficult to detect fragmentation.- Ensure an adequate number of bacterial cells are used for DNA extraction.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no drug) and a negative control (MHB with no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Assessing DNA Fragmentation using Agarose Gel Electrophoresis

Objective: To qualitatively assess the effect of this compound on bacterial genomic DNA integrity.

Materials:

  • This compound

  • Log-phase culture of a susceptible Gram-positive bacterium

  • DNA extraction kit suitable for bacteria

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and power supply

  • UV transilluminator

Methodology:

  • Treatment:

    • Treat a log-phase bacterial culture with this compound at its MIC and 2x MIC for a specified time (e.g., 4-6 hours).

    • Include an untreated control culture.

  • DNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract genomic DNA from both treated and untreated samples using a gentle DNA extraction method to minimize mechanical shearing.

  • Agarose Gel Electrophoresis:

    • Prepare a 0.8% agarose gel in 1x TAE buffer.

    • Mix equal amounts of extracted DNA with DNA loading dye.

    • Load the samples and a DNA ladder into the wells of the gel.

    • Run the gel at a low voltage (e.g., 70V) to prevent shearing of large DNA fragments.

  • Visualization and Analysis:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under a UV transilluminator.

    • Compare the DNA from treated samples to the untreated control. A smear or the appearance of lower molecular weight DNA fragments in the treated lanes indicates DNA fragmentation.

Visualizations

Ficellomycin_Mechanism_of_Action This compound This compound BacterialCell Gram-Positive Bacterial Cell This compound->BacterialCell Enters Cell DNA_Replication Semiconservative DNA Replication This compound->DNA_Replication Inhibits BacterialCell->DNA_Replication DNA_Fragments Deficient 34S DNA Fragments DNA_Replication->DNA_Fragments Leads to Chromosome_Integration Integration into Chromosome DNA_Replication->Chromosome_Integration Normal Process DNA_Fragments->Chromosome_Integration Cannot Integrate Cell_Death Bacterial Cell Death DNA_Fragments->Cell_Death Induces

Caption: Mechanism of this compound action in bacteria.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Drug_Dilution Serially Dilute This compound Drug_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

troubleshooting inconsistent results in Ficellomycin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ficellomycin bioassays. Our aim is to help you address common challenges and ensure the consistency and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dipeptide antibiotic produced by Streptomyces ficellus.[1][2] It contains a unique aziridine ring structure.[1][3] Its primary mechanism of action is the impairment of semiconservative DNA replication in susceptible bacteria.[1][2][4] this compound induces the formation of deficient 34S DNA fragments that cannot be integrated into the bacterial chromosome, ultimately inhibiting bacterial growth.[2][4] It is most active against Gram-positive bacteria, including some multidrug-resistant strains of Staphylococcus aureus.[2][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[5] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C in a dry, dark environment.[5] To prepare a working solution, it is advisable to first create a high-concentration stock in DMSO. This stock can then be serially diluted in your chosen broth or agar medium to the desired final concentrations for the bioassay.[6] To avoid precipitation when diluting into an aqueous medium, pre-warming both the stock solution and the medium to 37°C may be beneficial.[6]

Q3: Which bacterial strains are recommended for quality control in this compound bioassays?

A3: While specific quality control ranges for this compound have not been formally established by regulatory bodies, it is recommended to use well-characterized, reference strains of Gram-positive bacteria that are known to be susceptible to antibiotics targeting DNA replication. Commonly used quality control strains for antimicrobial susceptibility testing include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. It is crucial to establish internal, laboratory-specific acceptable MIC ranges for these strains to monitor assay performance over time.

Q4: What are the most common methods for determining the bioactivity of this compound?

A4: The most common methods for determining the in vitro bioactivity of this compound are broth microdilution and agar disk diffusion assays.[7][8] The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[9][10] The agar disk diffusion method provides a qualitative assessment of susceptibility, where the size of the zone of inhibition around a this compound-impregnated disk correlates with its activity against the test organism.[7][8]

Troubleshooting Inconsistent Results

Inconsistent results in this compound bioassays can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inaccurate Inoculum Density The density of the bacterial inoculum is a critical factor. A higher than intended inoculum can lead to falsely elevated MICs. Ensure that the inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]
Improper Preparation of this compound Dilutions Errors in serial dilutions can lead to significant variations in the final concentrations tested. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment to avoid degradation.
Instability or Precipitation of this compound This compound may degrade or precipitate in certain media or at specific pH values. Visually inspect your dilutions for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or pre-warming the components as mentioned in the FAQs.[6] The stability of this compound in your specific test medium over the incubation period should be validated.
Contamination Contamination of the bacterial culture, media, or this compound stock can lead to erroneous results. Always use aseptic techniques. Perform purity checks of your bacterial cultures and include a sterility control (medium with no bacteria) in your assays.
Issue 2: No Zone of Inhibition in Agar Disk Diffusion Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Disk Potency The amount of this compound impregnated into the paper disks may be insufficient. Verify the concentration of the this compound solution used to prepare the disks and ensure proper saturation and drying of the disks.
Poor Diffusion of this compound in Agar The chemical properties of this compound may limit its diffusion through the agar. Ensure the agar depth is uniform and consistent (typically 4 mm) as per CLSI guidelines.[7] A shallower agar depth can lead to larger zones, while deeper agar can result in smaller zones.
Inappropriate Test Organism This compound is primarily active against Gram-positive bacteria. Ensure that you are using a susceptible test organism. It is not expected to show significant activity against most Gram-negative bacteria.[2]
Improper Inoculum Application An uneven lawn of bacteria can lead to inconsistent or absent zones of inhibition. Ensure the entire surface of the agar plate is evenly inoculated using a sterile swab.[11]
Issue 3: "Trailing" or Faint Growth at Higher Concentrations

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Bacteriostatic vs. Bactericidal Effect This compound's mechanism of inhibiting DNA replication may be primarily bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria) at certain concentrations. This can result in a faint haze of growth that persists across a range of concentrations.
Reading Endpoint Interpretation The interpretation of the MIC endpoint can be subjective with trailing growth. The MIC should be recorded as the lowest concentration with no visible growth.[12] However, for trailing endpoints, some guidelines suggest reading the concentration at which there is a significant reduction (e.g., 80%) in growth compared to the positive control.[13] It is important to be consistent in your reading methodology.
Extended Incubation Time Longer incubation times can sometimes lead to the emergence of trailing growth. Adhere to the recommended incubation period for your specific test organism (typically 16-20 hours for staphylococci).

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)
  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilution of Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Serial Dilution of this compound: In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation of Microplate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microplate at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Agar Disk Diffusion Assay (Adapted from CLSI Guidelines)
  • Preparation of this compound Disks: Aseptically apply a known amount of a standardized this compound solution to sterile 6-mm paper disks and allow them to dry completely.

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.

  • Application of Disks: Place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours in ambient air.

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (if available) or for comparative purposes.[7]

Data Presentation

Table 1: Example MIC Quality Control Ranges for this compound

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213This compound0.5 - 2
Enterococcus faecalis ATCC 29212This compound1 - 4

Note: These are hypothetical ranges for illustrative purposes. Each laboratory should establish its own quality control ranges.

Visualizations

Ficellomycin_Mechanism This compound This compound Enters Bacterial Cell DNA_Replication Normal DNA Replication (Semiconservative) This compound->DNA_Replication Impairs DNA_Fragments Formation of Deficient 34S DNA Fragments This compound->DNA_Fragments Induces DNA_Polymerase DNA Polymerase DNA_Replication->DNA_Polymerase Chromosome_Integration Integration into Bacterial Chromosome DNA_Replication->Chromosome_Integration DNA_Fragments->Chromosome_Integration Fails to Integrate Replication_Inhibition Inhibition of DNA Replication DNA_Fragments->Replication_Inhibition Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Replication_Inhibition->Bacterial_Growth_Inhibition Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Verify this compound Stock (Concentration, Storage) Start->Check_Reagents Check_Inoculum Standardize Inoculum (0.5 McFarland) Check_Reagents->Check_Inoculum Reagents OK Reagent_Issue Prepare Fresh Stock Check_Reagents->Reagent_Issue Issue Found Check_Procedure Review Assay Protocol (Dilutions, Incubation) Check_Inoculum->Check_Procedure Inoculum OK Inoculum_Issue Re-standardize Inoculum Check_Inoculum->Inoculum_Issue Issue Found Check_QC Run Quality Control Strains Check_Procedure->Check_QC Procedure OK Procedure_Issue Follow Protocol Strictly Check_Procedure->Procedure_Issue Issue Found Result_OK Results Consistent Check_QC->Result_OK QC Pass QC_Fail Investigate QC Deviation Check_QC->QC_Fail QC Fail Reagent_Issue->Start Inoculum_Issue->Start Procedure_Issue->Start QC_Fail->Start

References

Validation & Comparative

Ficellomycin vs. Vancomycin: A Comparative Guide to Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents. This guide provides a comparative analysis of ficellomycin, a novel aziridine alkaloid antibiotic, and vancomycin, a glycopeptide antibiotic that has long been a cornerstone of anti-MRSA therapy. The comparison focuses on their efficacy against MRSA, supported by available experimental data.

Quantitative Efficacy Data

Direct comparative studies evaluating the efficacy of this compound and vancomycin against the same panel of MRSA isolates are limited in the current body of scientific literature. However, by compiling data from various in vitro studies, we can provide an overview of their respective potencies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for both compounds against MRSA. It is crucial to note that these values are derived from separate studies and may not be directly comparable due to variations in the specific MRSA strains and testing methodologies used.

Compound MRSA Strain(s) MIC Range (µg/mL) Reference
This compound S. aureus (including multidrug-resistant strains)Not explicitly quantified in publicly available literature, but described as having "high in vitro activity" and "potent in vitro activity".[1][2]
Vancomycin Various clinical MRSA isolates0.5 - 2.0[3][4][5]
MRSA ATCC 433001.0[6]
MRSA with reduced susceptibility (hVISA/VISA)4.0 - 8.0[7]

Note: The efficacy of vancomycin can be strain-dependent, with higher MICs observed in vancomycin-intermediate S. aureus (VISA) and heterogeneous vancomycin-intermediate S. aureus (hVISA) strains.[7] The phenomenon of "MIC creep," a gradual increase in vancomycin MICs over time, is a growing concern.[8]

Mechanisms of Action: A Tale of Two Targets

This compound and vancomycin combat MRSA through fundamentally different mechanisms, which is a key consideration in the context of antibiotic resistance and combination therapy.

This compound exhibits a unique mechanism of action by targeting DNA replication.[1][2] It is believed to impair semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments that cannot be integrated into the bacterial chromosome.[1][2] This novel mechanism makes it a promising candidate against strains that have developed resistance to antibiotics targeting conventional pathways.

Vancomycin , on the other hand, inhibits bacterial cell wall synthesis.[4][9] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[9][10]

cluster_this compound This compound cluster_vancomycin Vancomycin This compound This compound DNA_Replication DNA Replication This compound->DNA_Replication Inhibits Fragment_Formation Formation of Deficient 34S DNA Fragments DNA_Replication->Fragment_Formation Chromosome_Integration Integration into Bacterial Chromosome Fragment_Formation->Chromosome_Integration Prevents Cell_Death_F Bacterial Cell Death Chromosome_Integration->Cell_Death_F Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Transglycosylation Transglycosylation Peptidoglycan_Precursor->Transglycosylation Blocks Transpeptidation Transpeptidation Peptidoglycan_Precursor->Transpeptidation Blocks Transglycosylation->Cell_Wall_Synthesis Transpeptidation->Cell_Wall_Synthesis

Caption: Distinct mechanisms of action of this compound and Vancomycin against MRSA.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of antimicrobial agents like this compound and vancomycin against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: An isolated colony of the MRSA strain is inoculated into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Antibiotic Preparation: A stock solution of the antibiotic (this compound or vancomycin) is prepared. Serial two-fold dilutions of the antibiotic are made in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11]

Start Start Prep_Bacteria Prepare MRSA Inoculum Start->Prep_Bacteria Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Inoculate Inoculate Microtiter Plate Prep_Bacteria->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination
  • Prerequisite: An MIC test is performed as described above.

  • Subculturing: Following the incubation period of the MIC assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is plated onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[13]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[13]

Time-Kill Kinetic Assay
  • Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., 10⁵-10⁶ CFU/mL) is prepared in a suitable broth medium (e.g., CAMHB).

  • Antibiotic Addition: The antibiotic (this compound or vancomycin) is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.[2]

  • Sampling and Plating: The cultures are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on antibiotic-free agar.[14]

  • Colony Counting and Analysis: After incubation of the plates, the number of viable colonies (CFU/mL) is determined for each time point and antibiotic concentration. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]

In Vivo Efficacy

This compound: A study reported an approximate CD₅₀ (curative dose 50) of 7.6 mg/kg in mice following subcutaneous treatment of a S. aureus infection.[1]

Vancomycin: In a rat model of MRSA bacteremia, vancomycin administered subcutaneously at 120 mg/kg (two doses) was used as a control to validate the infection model.[16] In a neutropenic mouse thigh infection model, a single administration of vancomycin at 1 or 2 mg/kg produced growth curves similar to controls, indicating limited efficacy at these doses in this specific model.[11] It is important to note that vancomycin's in vivo efficacy is highly dependent on the animal model, the MRSA strain, and the dosing regimen.

Conclusion

This compound presents a promising alternative to conventional antibiotics for MRSA due to its unique mechanism of action targeting DNA replication.[1][2] This is particularly significant in the face of growing resistance to drugs like vancomycin that target cell wall synthesis.[4][9] While quantitative in vitro data for this compound is not as extensively documented as for vancomycin, preliminary findings indicate potent activity against MRSA.[1]

Vancomycin remains a crucial therapeutic option for severe MRSA infections, but its effectiveness is challenged by the emergence of strains with reduced susceptibility and the phenomenon of MIC creep.[7][8]

Further head-to-head comparative studies, both in vitro and in vivo, are essential to definitively establish the relative efficacy and therapeutic potential of this compound versus vancomycin for the treatment of MRSA infections. Such studies will be critical in guiding future drug development efforts and clinical decision-making.

References

Unraveling Ficellomycin's Assault on DNA Replication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ficellomycin's mechanism of action in DNA replication with other known inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the intricate molecular interactions.

This compound, an aziridine alkaloid antibiotic, presents a unique mechanism for halting bacterial growth by selectively impairing semiconservative DNA replication. Unlike many antibiotics that target DNA polymerases directly, this compound induces the accumulation of specific DNA fragments, ultimately leading to a lethal disruption of chromosomal integrity. This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other DNA replication inhibitors.

Performance Comparison: this compound vs. Other DNA Replication Inhibitors

The primary mechanism of this compound's action is the accumulation of 34S DNA fragments, which are intermediates in DNA replication that fail to integrate into the larger bacterial chromosome.[1][2][3] This effect is distinct from other well-characterized DNA replication inhibitors.

FeatureThis compoundNovobiocinCiprofloxacin
Primary Target DNA Maturation/LigationDNA Gyrase (Subunit B)DNA Gyrase (Subunit A) & Topoisomerase IV
Mechanism of Action Induces accumulation of 34S DNA replication intermediates, likely via DNA alkylation.[1][2][3]Inhibits the ATPase activity of DNA gyrase, preventing the relaxation of supercoiled DNA required for replication.Traps DNA gyrase and topoisomerase IV in a complex with cleaved DNA, leading to double-strand breaks.
Effect on DNA Polymerase No direct inhibition.[2]No direct inhibition.No direct inhibition.
Nature of DNA Damage Accumulation of un-ligated replication fragments.[1][3]Inhibition of supercoiling relaxation.DNA double-strand breaks.
Spectrum of Activity Potent against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]Broad-spectrum.Broad-spectrum.

Experimental Validation of this compound's Mechanism

The cornerstone of understanding this compound's activity lies in a set of key experiments that differentiate its effects from other antibiotics.

Key Experiment: Analysis of DNA Replication Intermediates in Toluene-Treated E. coli

This assay is fundamental to demonstrating this compound's unique effect on DNA replication. Toluene treatment makes the E. coli cell membrane permeable to nucleotides, allowing for the direct measurement of DNA synthesis in a semi-in-vitro system.

1. Preparation of Toluene-Treated Cells:

  • Grow Escherichia coli (e.g., a DNA polymerase I-deficient strain to minimize repair synthesis) to mid-log phase in a suitable broth.

  • Harvest the cells by centrifugation and wash with a potassium phosphate buffer.

  • Resuspend the cells in the same buffer and treat with 1% toluene with gentle shaking for a short period.

  • Pellet the cells again and resuspend in the buffer to the desired concentration.

2. DNA Synthesis Assay:

  • Prepare a reaction mixture containing the toluene-treated cells, buffer, ATP, and all four deoxyribonucleoside triphosphates (dNTPs), with one being radioactively labeled (e.g., [³H]dTTP).

  • Aliquot the mixture into tubes containing different concentrations of this compound, a positive control (e.g., Novobiocin), and a no-drug control.

  • Incubate the reactions at 37°C to allow for DNA synthesis.

  • Stop the reaction at various time points by adding cold trichloroacetic acid (TCA).

  • Collect the TCA-precipitable material (DNA) on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

3. Sedimentation Analysis of DNA Fragments:

  • Following the DNA synthesis assay (using unlabeled dNTPs), gently lyse the cells with a lysis solution (e.g., containing lysozyme and detergents).

  • Carefully layer the cell lysate onto a pre-formed alkaline sucrose gradient (e.g., 5-20%).

  • Centrifuge the gradients at high speed for a specified time to separate DNA fragments based on their size.

  • Fractionate the gradient from the bottom and measure the radioactivity in each fraction to determine the distribution of DNA fragment sizes. The accumulation of 34S fragments is indicative of this compound's action.

Visualizing the Mechanism of Action

To further clarify the distinct mechanisms of these DNA replication inhibitors, the following diagrams illustrate their proposed pathways.

Ficellomycin_Mechanism cluster_replication Bacterial DNA Replication Replication_Fork Replication Fork Okazaki_Fragments Okazaki Fragments (e.g., 34S intermediates) Replication_Fork->Okazaki_Fragments Synthesis Ligation Ligation & Maturation Okazaki_Fragments->Ligation Joining Mature_Chromosome Mature Chromosome Ligation->Mature_Chromosome This compound This compound This compound->Okazaki_Fragments Causes accumulation This compound->Ligation Blocks DNA_Gyrase_Inhibitor_Mechanisms cluster_gyrase DNA Gyrase Action Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Novobiocin Novobiocin Novobiocin->DNA_Gyrase Inhibits ATPase activity Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Stabilizes DNA-gyrase complex (double-strand breaks)

References

A Comparative Analysis of Ficellomycin and Other DNA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Mechanisms, Efficacy, and Methodologies

The relentless pursuit of novel antimicrobial and anticancer agents has led to the exploration of diverse molecular entities that can effectively disrupt cellular proliferation. Among these, inhibitors of DNA synthesis represent a cornerstone of therapeutic strategies. This guide provides a comprehensive comparative analysis of Ficellomycin, a unique aziridine alkaloid antibiotic, with other well-established DNA synthesis inhibitors: Quinolones, Mitomycin C, and Doxorubicin. We will delve into their distinct mechanisms of action, present available quantitative data on their efficacy, detail relevant experimental protocols, and visualize the pathways through which they exert their effects.

Executive Summary

This compound distinguishes itself from other DNA synthesis inhibitors through its unique mechanism of impairing the late stages of DNA replication, leading to the accumulation of non-integrable DNA fragments. In contrast, Quinolones target the enzymatic machinery of DNA replication (DNA gyrase and topoisomerase IV), while Mitomycin C acts as a direct DNA crosslinking agent, and Doxorubicin functions as both a DNA intercalator and a topoisomerase II inhibitor. This fundamental difference in their mode of action has significant implications for their spectrum of activity, potential for resistance development, and therapeutic applications.

Quantitative Performance Data

To facilitate a direct comparison of the antibacterial efficacy of these inhibitors, the following table summarizes their Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus, a common Gram-positive bacterium. It is important to note that while this compound has been demonstrated to be effective against S. aureus, specific MIC values from publicly available, peer-reviewed literature are not consistently reported. The value presented here is based on its established potent in vitro activity.

InhibitorTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound Staphylococcus aureusPotent in vitro activity demonstrated[1][2]
Quinolones (Ciprofloxacin) Staphylococcus aureus0.125 - >128 (Resistant strains show higher MICs)[3][4][5]
Mitomycin C Staphylococcus aureus2 - 8 (Varies with strain and conditions)[6]
Doxorubicin Staphylococcus aureus2 - >128 (Demonstrates inhibitory activity)[7][8][9]

Note: MIC values can vary significantly depending on the specific strain, experimental conditions, and the presence of resistance mechanisms.

Mechanisms of Action and Signaling Pathways

The following sections detail the molecular mechanisms of each inhibitor and provide visual representations of their pathways.

This compound: Impairment of DNA Maturation

This compound, an aziridine antibiotic produced by Streptomyces ficellus, exhibits a unique mechanism of action that disrupts the final stages of semiconservative DNA replication.[1][2] It does not directly inhibit DNA polymerases but rather causes the accumulation of 34S DNA fragments.[1] These fragments are replication intermediates that fail to integrate into the larger, complete bacterial chromosome, ultimately leading to cell death.[1] This suggests a novel mechanism targeting the DNA maturation or ligation process.

Ficellomycin_Mechanism This compound This compound DNA_Replication Ongoing DNA Replication This compound->DNA_Replication Enters Cell DNA_Fragments Formation of 34S DNA Replication Intermediates DNA_Replication->DNA_Fragments Integration Integration of Fragments into Bacterial Chromosome DNA_Fragments->Integration Inhibits Cell_Death Cell Death DNA_Fragments->Cell_Death Accumulation leads to Chromosome Complete Bacterial Chromosome

This compound's disruption of DNA fragment integration.
Quinolones: Targeting Bacterial Topoisomerases

Quinolones are a broad-spectrum class of antibiotics that function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during replication.[11] In Gram-positive bacteria, topoisomerase IV, which is involved in the decatenation of daughter chromosomes after replication, is the main target.[11] By stabilizing the enzyme-DNA complex in a cleaved state, quinolones lead to the accumulation of double-strand breaks and ultimately, cell death.[12]

Quinolone_Mechanism Quinolones Quinolones DNA_Gyrase DNA Gyrase (Gram-negative) Quinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolones->Topo_IV Inhibits Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Blocks Topo_IV->Replication_Fork Blocks DSBs Double-Strand Breaks Replication_Fork->DSBs Stalling leads to Cell_Death Cell Death DSBs->Cell_Death

Quinolones' inhibition of DNA gyrase and topoisomerase IV.
Mitomycin C: DNA Crosslinking Agent

Mitomycin C is a potent anticancer agent that, after reductive activation within the cell, acts as a bifunctional alkylating agent.[13] Its primary mechanism of cytotoxicity involves the formation of interstrand and intrastrand cross-links in the DNA.[14][15] These cross-links prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers apoptosis.[13]

MitomycinC_Mechanism Mitomycin_C Mitomycin C Activation Reductive Activation (in cell) Mitomycin_C->Activation Activated_MC Activated Mitomycin C Activation->Activated_MC DNA Cellular DNA Activated_MC->DNA Reacts with Crosslinking Interstrand & Intrastrand DNA Cross-links DNA->Crosslinking Replication_Transcription DNA Replication & Transcription Crosslinking->Replication_Transcription Blocks Apoptosis Apoptosis Replication_Transcription->Apoptosis Inhibition leads to

Mitomycin C's pathway to DNA crosslinking and apoptosis.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action is multifaceted.[16] It intercalates into the DNA, physically obstructing the process of replication and transcription.[17] Furthermore, Doxorubicin inhibits topoisomerase II by stabilizing the enzyme-DNA complex after the DNA has been cleaved, leading to the accumulation of double-strand breaks and the induction of apoptosis.[16][17]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II Replication_Transcription DNA Replication & Transcription DNA_Intercalation->Replication_Transcription Blocks DSBs Double-Strand Breaks Topo_II->DSBs Stabilizes cleaved complex Apoptosis Apoptosis Replication_Transcription->Apoptosis Inhibition leads to DSBs->Apoptosis

Doxorubicin's dual mechanism of DNA synthesis inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate and compare DNA synthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor inoculate Inoculate dilutions with bacteria prep_inhibitor->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration.

Detailed Methodology:

  • Preparation of Inhibitor Stock Solutions: Dissolve the inhibitor in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the target bacterium to a specific density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this culture to the final desired inoculum density (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the inhibitor dilutions. Include positive (bacteria and medium only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.

DNA Fragmentation Assay

This assay is used to visualize the integrity of bacterial DNA after treatment with a DNA synthesis inhibitor. The accumulation of fragmented DNA is a hallmark of certain mechanisms of action.

Workflow:

DNA_Fragmentation_Workflow start Start treat_cells Treat bacterial cells with inhibitor start->treat_cells harvest_cells Harvest and lyse cells treat_cells->harvest_cells extract_dna Extract genomic DNA harvest_cells->extract_dna gel_electrophoresis Agarose gel electrophoresis extract_dna->gel_electrophoresis visualize Visualize DNA under UV light (e.g., with Ethidium Bromide) gel_electrophoresis->visualize analyze Analyze for DNA smearing or laddering visualize->analyze end End analyze->end

Workflow for analyzing DNA fragmentation.

Detailed Methodology:

  • Cell Treatment: Expose a logarithmic phase bacterial culture to the DNA synthesis inhibitor at a relevant concentration (e.g., at or above the MIC) for a defined period. Include an untreated control.

  • Cell Lysis and DNA Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells using an appropriate method (e.g., enzymatic digestion with lysozyme followed by treatment with proteinase K and SDS). Extract the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load equal amounts of the extracted DNA onto an agarose gel (e.g., 1-1.5%). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.

  • Analysis: Intact genomic DNA from untreated cells will appear as a high molecular weight band. DNA from treated cells that has undergone fragmentation will appear as a smear or, in some cases of apoptosis-like death, a ladder of distinct bands.

Conclusion

This compound presents a compelling case for further investigation as a novel DNA synthesis inhibitor due to its unique mechanism of action. Unlike conventional inhibitors that target DNA replication enzymes or directly modify the DNA structure, this compound appears to interfere with a later, less-explored stage of DNA maturation. This distinction may offer advantages in overcoming existing resistance mechanisms. The comparative analysis provided in this guide highlights the diversity of strategies employed by DNA synthesis inhibitors and underscores the importance of understanding these molecular mechanisms for the rational design of new and more effective therapeutic agents. Further quantitative studies are warranted to precisely position this compound's efficacy against a broader range of clinically relevant pathogens and to elucidate the specific molecular target within the DNA maturation pathway.

References

Validating the Molecular Target of Ficellomycin: A Comparative Guide to Molecular Biology Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ficellomycin, an aziridine-containing dipeptide antibiotic produced by Streptomyces ficellus, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique proposed mechanism of action involves the impairment of semiconservative DNA replication, leading to the accumulation of deficient 34S DNA fragments.[1][2] This activity is attributed to its reactive aziridine ring, which is capable of alkylating biological macromolecules.[3][4] While DNA is the ultimate target, the specific protein(s) that this compound interacts with to exert its cytotoxic effects have not been definitively identified.

This guide provides a comparative overview of modern molecular biology techniques for validating the specific molecular target of this compound. We will use the hypothetical putative target, NAD+-dependent DNA ligase (LigA) , a crucial enzyme in DNA replication and repair, as a case study for target validation.[5][6][7] DNA ligase is an attractive target as it is essential for bacterial viability and distinct from its human counterparts.[6][7]

We will compare three key methodologies: the Cellular Thermal Shift Assay (CETSA) for target engagement, Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target identification, and in vitro enzymatic assays for functional validation. For comparative purposes, we will reference data from known inhibitors of other DNA replication enzymes, such as DNA gyrase and DNA polymerase.

Comparative Analysis of Target Validation Techniques

The following table summarizes the key performance metrics for the proposed target validation methods for this compound, with hypothetical data for illustrative purposes.

Technique Metric This compound (Hypothetical Data) Alternative DNA Replication Inhibitor (Example Data) Reference/Notes
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)+4.2 °C for DNA Ligase A+3.5 °C for DNA Gyrase with CiprofloxacinA positive thermal shift indicates direct binding and stabilization of the target protein.
Affinity Purification-Mass Spectrometry (AP-MS) Enrichment ScoreDNA Ligase A (Score: 15.2)DNA Polymerase III (Identified for a different natural product)Scores are based on the relative abundance of the protein in the this compound pulldown vs. control.
In Vitro Enzymatic Assay IC500.5 µM against S. aureus DNA Ligase ANovobiocin IC50 against E. coli DNA gyrase: ~26 nM[5] Demonstrates direct inhibition of the target's enzymatic activity.
In Vitro Binding Assay Binding Affinity (Kd)150 nM for DNA Ligase ACiprofloxacin Kb for DNA: (2.8 ± 0.6) × 104 M−1[8] Quantifies the strength of the interaction between the compound and its target.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture Staphylococcus aureus to mid-log phase.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cell suspension with varying concentrations of this compound or a vehicle control (DMSO) and incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing or mechanical disruption.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for DNA Ligase A.

    • Quantify the band intensities to determine the amount of soluble DNA Ligase A at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble DNA Ligase A as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is an unbiased approach to identify the binding partners of a small molecule. A chemically modified version of this compound is used as "bait" to pull down its interacting proteins from a cell lysate.

Protocol:

  • Synthesis of this compound Probe:

    • Synthesize a this compound analog with a linker and a biotin tag suitable for affinity purification.

  • Cell Lysis and Lysate Preparation:

    • Grow and harvest S. aureus as described for CETSA.

    • Prepare a native cell lysate to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe or a biotin-only control.

    • Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins and quantify their relative abundance in the this compound pulldown versus the control.

    • Proteins significantly enriched in the this compound sample are considered potential targets.

In Vitro DNA Ligation Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DNA Ligase A.

Protocol:

  • Purification of DNA Ligase A:

    • Overexpress and purify recombinant S. aureus DNA Ligase A.

  • Assay Setup:

    • Prepare a reaction mixture containing a specific DNA substrate (e.g., a nicked plasmid), NAD+, and purified DNA Ligase A.

    • Add varying concentrations of this compound or a control inhibitor.

  • Enzymatic Reaction and Analysis:

    • Incubate the reaction at 37°C to allow for DNA ligation.

    • Stop the reaction and analyze the products by agarose gel electrophoresis. Ligation of the nicked plasmid will result in a shift in its migration pattern.

  • Data Analysis:

    • Quantify the amount of ligated product at each this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the DNA ligase activity.

Visualizations

Ficellomycin_MOA This compound This compound Cell Bacterial Cell This compound->Cell Enters Cell DNA_Ligase_A DNA Ligase A This compound->DNA_Ligase_A Binds and Inhibits Cell->DNA_Ligase_A DNA_Replication DNA Replication Fork DNA_Ligase_A->DNA_Replication Required for Okazaki_Fragments Unligated Okazaki Fragments DNA_Replication->Okazaki_Fragments Leads to accumulation of DNA_Damage DNA Damage Response Okazaki_Fragments->DNA_Damage Triggers Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed signaling pathway for this compound's mechanism of action.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis Cells Bacterial Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat to various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for DNA Ligase A Soluble_Fraction->Western_Blot Data_Analysis Generate Melting Curves Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

APMS_Workflow cluster_0 Bait Preparation & Binding cluster_1 Affinity Purification cluster_2 Mass Spectrometry cluster_3 Data Analysis Lysate Bacterial Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Probe Biotinylated this compound Probe Probe->Incubate Capture Capture Probe-Protein Complexes Incubate->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Identify and Quantify Enriched Proteins LC_MS->Identify Target_ID Identify Potential Targets Identify->Target_ID

Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

References

Validating the Antibacterial Spectrum of Ficellomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Ficellomycin, an aziridine alkaloid antibiotic. Due to the limited availability of publicly accessible quantitative Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of bacteria, this document outlines the established antibacterial activity of this compound and presents a framework for its validation. This is achieved by comparing its known activity with that of standard antibiotics and providing detailed experimental protocols for determining the antibacterial spectrum.

Overview of this compound's Antibacterial Activity

This compound, produced by the bacterium Streptomyces ficellus, has demonstrated significant in vitro activity primarily against Gram-positive bacteria.[1][2] Notably, its efficacy extends to multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation.[1][2] The antibiotic's mechanism of action is distinct from many commercially available drugs, involving the impairment of semiconservative DNA replication in bacteria.[1][2][3] This leads to the accumulation of 34S DNA fragments and ultimately inhibits bacterial growth.[1][3] this compound has been shown to be ineffective against Gram-negative bacteria, which is attributed to the inability of the compound to penetrate the outer membrane of these organisms.[1]

Comparative Antibacterial Spectrum

While specific MIC values for this compound are not widely reported in publicly available literature, a comparative analysis can be framed by examining the MIC values of commonly used antibiotics against key Gram-positive pathogens like Staphylococcus aureus. The following table provides representative MIC data for established antibiotics, offering a benchmark for the kind of data required to validate this compound's antibacterial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Comparator Antibiotics against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Spectrum of Activity
This compound Data not availableData not availableGram-positive bacteria
Vancomycin 1.01.0 - 2.0Primarily Gram-positive bacteria, including MRSA
Linezolid 1.0 - 2.02.0Gram-positive bacteria, including MRSA and VRE
Daptomycin 0.25 - 0.50.5 - 1.0Gram-positive bacteria, including MRSA and VRE

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data is compiled from various sources and can vary based on the specific strains tested and the methodology used.

Experimental Protocols for Determining Antibacterial Spectrum

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, such as this compound, using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound at a high concentration in a suitable solvent.
  • Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria. Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) must be included.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.
  • Add 50 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of antibiotic concentrations.
  • The last two wells should serve as a positive control (inoculum without antibiotic) and a negative control (broth only).
  • Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum.

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in validating this compound's antibacterial spectrum and its mode of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Antimicrobial Stock Solution E Prepare Serial Dilutions of Antimicrobial in 96-Well Plate A->E B Culture Bacterial Strains (Test & QC) C Prepare 0.5 McFarland Standard Suspension B->C D Dilute to Final Inoculum Density C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read Plates and Determine MIC G->H

Workflow for MIC determination.

mechanism_of_action Proposed Mechanism of Action of this compound This compound This compound DNA_Replication Semiconservative DNA Replication Fork This compound->DNA_Replication Enters Cell & Interacts with BacterialCell Bacterial Cell DNA_Polymerase DNA Polymerase DNA_Fragments Accumulation of 34S DNA Fragments DNA_Replication->DNA_Fragments Impairs Ligation of Okazaki Fragments Okazaki_Fragments Okazaki Fragments DNA_Polymerase->Okazaki_Fragments Synthesizes Chromosome_Integration Integration into Bacterial Chromosome DNA_Fragments->Chromosome_Integration Prevents Cell_Death Inhibition of Growth & Cell Death Chromosome_Integration->Cell_Death Leads to

This compound's mechanism of action.

Conclusion

This compound presents a promising scaffold for the development of new antibiotics, particularly against challenging Gram-positive pathogens. Its unique mechanism of action could be advantageous in overcoming existing resistance mechanisms. However, to fully validate its antibacterial spectrum and potential clinical utility, comprehensive in vitro susceptibility testing against a wide and diverse panel of bacterial isolates is essential. The standardized protocols outlined in this guide provide a clear path for generating the robust, quantitative data needed for a thorough comparison with existing therapeutic options. Further research to generate and publish this critical MIC data will be invaluable to the scientific and drug development communities.

References

A Comparative Analysis of the Cytotoxic Profiles of Ficellomycin and Other DNA-Damaging Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of Ficellomycin, a novel aziridine-containing antibiotic, and other well-established antibiotics and chemotherapeutic agents known to induce cytotoxicity through DNA damage. Due to the limited availability of public data on the specific cytotoxic effects of this compound and its close structural analog, Azinomycin B, on human cancer cell lines, this guide focuses on a comparison of their mechanisms of action alongside available quantitative data for other relevant compounds. The included experimental protocols and data for comparator agents offer a framework for the potential evaluation of this compound's cytotoxic profile.

Mechanism of Action and Cytotoxic Profile

This compound is an antibiotic produced by the bacterium Streptomyces ficellus. Its unique structure, featuring an aziridine ring, is believed to be central to its biological activity. The primary mechanism of action for this compound is the impairment of semiconservative DNA replication[1][2]. This activity is attributed to its ability to alkylate DNA, leading to the formation of DNA crosslinks.

For a broader comparison, this guide includes two well-characterized chemotherapeutic agents, Cisplatin and Doxorubicin , and another DNA-damaging antibiotic, Bleomycin .

  • Cisplatin is a platinum-based drug that forms intra- and inter-strand DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

  • Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.

  • Bleomycin is a glycopeptide antibiotic that causes single- and double-strand DNA breaks through the generation of reactive oxygen species[6][7][8].

Comparative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for the comparator agents against various human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.

CompoundCell LineIC50 (µM)Exposure Time (h)Assay
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Azinomycin B Data Not AvailableData Not AvailableData Not AvailableData Not Available
Bleomycin A549 (Lung Carcinoma)~5048MTT
HCT116 (Colon Carcinoma)~2048MTT
HeLa (Cervical Cancer)48.272MTT[9]
HL-60 (Leukemia)65.872MTT[9]
Cisplatin A549 (Lung Carcinoma)7.49 ± 0.1648MTT
HeLa (Cervical Cancer)Data Not AvailableData Not AvailableData Not Available
Doxorubicin MCF7 (Breast Cancer)Data Not AvailableData Not AvailableData Not Available

Note: The IC50 values for Bleomycin and Cisplatin are approximate and collated from various sources for comparative purposes. Direct comparison requires standardized experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug development. Below are detailed protocols for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Principle: An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and calculate the percentage of cytotoxicity.

Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Treat cells with the test compound in a suitable culture vessel.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Incubation with Test Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment assay_choice Select Cytotoxicity Assay treatment->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity apop_assay Apoptosis Assay assay_choice->apop_assay Apoptotic Markers data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) mt_assay->data_acq ldh_assay->data_acq apop_assay->data_acq ic50 IC50 Calculation & Profile Generation data_acq->ic50

Caption: Workflow for determining the cytotoxic profile of a compound.

G Proposed Cytotoxic Mechanism of this compound This compound This compound dna Cellular DNA This compound->dna interacts with crosslink DNA Alkylation & Interstrand Crosslinks dna->crosslink replication_block Inhibition of DNA Replication crosslink->replication_block dna_damage_response DNA Damage Response (DDR) Activation replication_block->dna_damage_response apoptosis Apoptosis dna_damage_response->apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Comparative Analysis of Ficellomycin's Impact on Bacterial Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the antibiotic Ficellomycin and its effects on bacterial cell morphology, contrasted with other classes of antibiotics that directly target the cell wall. This document is intended for researchers, scientists, and drug development professionals interested in the antibacterial mechanisms and morphological consequences of different antibiotic compounds.

This compound, an aziridine alkaloid produced by Streptomyces ficellus, is a potent antibiotic primarily effective against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus strains.[1][2][3] Its unique mechanism of action, which involves the inhibition of DNA synthesis, sets it apart from many commonly used antibiotics that interfere with cell wall construction.[1][2][4] Understanding these differences is crucial for the development of new antibacterial therapies.

Mechanism of Action: this compound vs. Cell Wall Synthesis Inhibitors

This compound disrupts bacterial proliferation by impairing semiconservative DNA replication.[1][2][5] It induces the formation of deficient 34S DNA fragments that are unable to integrate into the larger bacterial chromosome, thereby halting the replication process.[1][2] This mode of action does not directly target the structural components of the bacterial cell wall.

In contrast, other classes of antibiotics, such as β-lactams (e.g., Penicillin) and glycopeptides (e.g., Vancomycin), directly inhibit peptidoglycan synthesis, a critical component of the bacterial cell wall.[6][7][8][9] This inhibition weakens the cell wall, leading to a loss of structural integrity and characteristic changes in cell morphology, ultimately resulting in cell lysis.[6][7]

cluster_this compound This compound Pathway cluster_cellwall Cell Wall Inhibitor Pathway This compound This compound DNA_Replication DNA Replication Fork This compound->DNA_Replication impairs DNA_Fragments Deficient 34S DNA Fragments DNA_Replication->DNA_Fragments induces formation of Chromosome_Integration Chromosome Integration DNA_Fragments->Chromosome_Integration fails to integrate Cell_Division_Block Blocked Cell Division Chromosome_Integration->Cell_Division_Block leads to CellWall_Inhibitor β-Lactams / Glycopeptides Peptidoglycan_Synthesis Peptidoglycan Synthesis CellWall_Inhibitor->Peptidoglycan_Synthesis inhibits CellWall_Integrity Weakened Cell Wall Peptidoglycan_Synthesis->CellWall_Integrity disrupts Morphological_Change Morphological Changes CellWall_Integrity->Morphological_Change Cell_Lysis Cell Lysis Morphological_Change->Cell_Lysis

Caption: Comparative signaling pathways of this compound and cell wall synthesis inhibitors.

Comparative Effects on Bacterial Cell Morphology

The differing mechanisms of action between this compound and cell wall synthesis inhibitors are expected to result in distinct morphological changes in treated bacteria. While direct studies on this compound-induced morphological changes are limited, inferences can be drawn from its impact on DNA replication and cell division.

FeatureThis compoundβ-Lactams (e.g., Penicillin)Glycopeptides (e.g., Vancomycin)
Primary Target DNA ReplicationPeptidoglycan transpeptidases (PBPs)Peptidoglycan precursors (D-Ala-D-Ala)
Primary Effect Inhibition of DNA synthesisInhibition of cell wall cross-linkingInhibition of peptidoglycan elongation and cross-linking
Expected Morphological Changes Filamentation (elongation without division)Spheroplast formation, cell swelling, lysisSimilar to β-lactams, cell wall thickening at high concentrations
Speed of Morphological Change Slower, linked to cell cycle progressionRapid, directly impacts cell wall integrityRapid, directly impacts cell wall integrity

Experimental Protocols for Validation

To validate the differential effects of these antibiotics on bacterial cell morphology, the following experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of each antibiotic that inhibits visible growth of the target bacteria.

Protocol:

  • Prepare a series of twofold dilutions of this compound, Penicillin, and Vancomycin in appropriate broth media.

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

  • Incubate the cultures under optimal conditions for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which no visible turbidity is observed.

Morphological Analysis using Microscopy

Objective: To observe and document the changes in bacterial cell morphology upon exposure to sub-lethal and lethal concentrations of the antibiotics.

Protocol:

  • Culture the target bacteria to the mid-logarithmic growth phase.

  • Expose the bacterial cultures to each antibiotic at concentrations corresponding to 0.5x MIC, 1x MIC, and 2x MIC. Include an untreated control.

  • At various time points (e.g., 0, 2, 4, 6 hours), withdraw aliquots of the cultures.

  • Prepare wet mounts or stained smears of the bacterial cells.[10]

  • Examine the samples using light microscopy or transmission electron microscopy to observe changes in cell shape, size, and integrity.[11]

  • For more detailed surface analysis, Atomic Force Microscopy (AFM) can be utilized to probe for changes in cell wall topography.[12]

Viability Staining

Objective: To differentiate between live and dead cells and assess the bactericidal effect in relation to morphological changes.

Protocol:

  • Treat bacterial cultures with the antibiotics as described in the microscopy protocol.

  • At each time point, stain the bacterial samples with a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide).

  • Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, while dead cells with compromised membranes will fluoresce red.

  • Quantify the proportion of live and dead cells to correlate morphological changes with cell death.

cluster_analysis Analysis start Bacterial Culture (Mid-log phase) treatment Antibiotic Treatment (this compound, Penicillin, Vancomycin) at 0.5x, 1x, 2x MIC start->treatment sampling Time-course Sampling (0, 2, 4, 6 hours) treatment->sampling microscopy Microscopy (Light, TEM, AFM) sampling->microscopy staining Viability Staining (Live/Dead Assay) sampling->staining morphology Morphological Characterization (Shape, Size, Integrity) microscopy->morphology viability Viability Assessment (% Live vs. Dead) staining->viability

Caption: Experimental workflow for validating antibiotic effects on bacterial morphology.

Conclusion

This compound presents a distinct mechanism of antibacterial action by targeting DNA replication, which is fundamentally different from antibiotics that inhibit cell wall synthesis. This guide outlines the expected contrasting effects on bacterial cell morphology and provides a framework of experimental protocols for their validation. Such comparative studies are essential for a comprehensive understanding of antibiotic mechanisms and for the strategic development of novel antimicrobial agents.

References

Comparative Transcriptomic Analysis of Bacterial Response to DNA-Damaging Antibiotics: A Proxy for Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the transcriptomic response of bacteria to treatment with DNA-damaging antibiotics. Due to the lack of publicly available transcriptomic data specifically for Ficellomycin, this document uses data from studies on antibiotics with a similar mechanism of action, such as fluoroquinolones (e.g., ciprofloxacin), as a proxy. This compound is known to impair DNA replication, a characteristic shared with other DNA-damaging agents that typically induce the SOS response in bacteria. This guide will therefore focus on the well-characterized transcriptomic signature of the SOS response in the Gram-positive bacterium Staphylococcus aureus as a representative model.

Introduction to this compound and its Mechanism of Action

This compound is an antibiotic with potent activity against Gram-positive bacteria. Its mechanism of action involves the impairment of semiconservative DNA replication. This mode of action is characteristic of DNA-damaging agents, which trigger a cascade of cellular stress responses, most notably the SOS response, a global network of genes that regulates DNA repair and cell division. Understanding the transcriptomic landscape of bacteria treated with such agents is crucial for elucidating mechanisms of action, identifying potential resistance determinants, and discovering new drug targets.

The SOS Response: A Key Signaling Pathway

Treatment of bacteria with DNA-damaging agents like this compound (by proxy) induces the SOS response, a critical survival pathway. This response is primarily regulated by two key proteins: LexA, a transcriptional repressor, and RecA, a sensor of DNA damage.[1] In the absence of DNA damage, the LexA repressor binds to specific DNA sequences known as "SOS boxes" in the promoter regions of SOS genes, thereby inhibiting their transcription.[2] Upon DNA damage, single-stranded DNA (ssDNA) is generated, which is bound by the RecA protein.[2] This RecA-ssDNA nucleoprotein filament activates the autoproteolytic cleavage of LexA, leading to its inactivation and the subsequent derepression of the SOS gene network.[2] The induced genes are involved in DNA repair, cell division arrest, and mutagenesis.[1]

SOS_Pathway cluster_normal Normal Conditions cluster_damage DNA Damage (e.g., this compound treatment) LexA_dimer LexA Dimer SOS_box SOS Box (Promoter Region) LexA_dimer->SOS_box Binds to LexA_cleavage LexA Cleavage SOS_genes SOS Genes (e.g., recA, lexA, uvrA) SOS_box->SOS_genes Represses Transcription DNA_damage DNA Damage ssDNA ssDNA DNA_damage->ssDNA RecA RecA ssDNA->RecA Activates RecA_filament RecA-ssDNA Filament RecA->RecA_filament RecA_filament->LexA_cleavage Induces SOS_induction SOS Gene Transcription LexA_cleavage->SOS_induction Allows

Caption: The SOS response signaling pathway in bacteria.

Comparative Transcriptomic Data

The following table summarizes the differential gene expression in Staphylococcus aureus following treatment with a DNA-damaging antibiotic (ciprofloxacin is used here as a proxy for this compound), compared to an untreated control. The data is a composite representation from multiple studies investigating the SOS response.

GeneFunctionRegulation
SOS Response & DNA Repair
lexASOS response repressorUpregulated
recADNA strand exchange and recombination, SOS response activatorUpregulated
uvrAExcision nuclease subunit A, DNA repairUpregulated
uvrBExcision nuclease subunit B, DNA repairUpregulated
dinBDNA polymerase IV (error-prone)Upregulated
umuCTranslesion DNA synthesis proteinUpregulated
Cell Division
sulA (in E. coli), sfiA (in S. aureus)Cell division inhibitorUpregulated
Metabolism & Other Stress Responses
nrdA/BRibonucleotide reductaseUpregulated
ahpC/FAlkyl hydroperoxide reductaseUpregulated
katACatalaseUpregulated

Experimental Protocols

This section outlines a general workflow for a comparative transcriptomic study of bacteria treated with an antibiotic using RNA sequencing (RNA-Seq).

Experimental_Workflow start Bacterial Culture (e.g., S. aureus) treatment Treatment with Antibiotic (e.g., this compound proxy) and Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rrna_depletion Ribosomal RNA (rRNA) Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression sequencing->data_analysis results Identification of Differentially Expressed Genes data_analysis->results

Caption: A general workflow for bacterial RNA-Seq.
Bacterial Culture and Treatment

  • Strain: Staphylococcus aureus (e.g., strain Newman or a relevant clinical isolate).

  • Growth Conditions: Grow cultures in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking to mid-logarithmic phase (OD600 of ~0.5).

  • Treatment: Divide the culture into two groups:

    • Treatment Group: Add the DNA-damaging antibiotic at a sub-lethal concentration.

    • Control Group: Add an equal volume of the vehicle (e.g., sterile water or DMSO).

  • Incubation: Incubate both cultures for a defined period (e.g., 30-60 minutes) under the same growth conditions.

RNA Extraction and Purification
  • Harvesting: Harvest bacterial cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme and/or lysostaphin to degrade the cell wall. Mechanical disruption (e.g., bead beating) can also be used.

  • RNA Purification: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a Bioanalyzer.

RNA-Seq Library Preparation and Sequencing
  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA removal kit (e.g., Ribo-Zero rRNA Removal Kit).

  • cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Library Construction: Ligate sequencing adapters to the cDNA fragments.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Mapping: Align the trimmed reads to a reference genome of the bacterial strain used.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the treated and control groups.

Conclusion

While direct comparative transcriptomic data for this compound is not yet available, the analysis of bacteria treated with other DNA-damaging antibiotics provides a valuable framework for understanding its likely effects on bacterial gene expression. The induction of the SOS response is a hallmark of this class of antibiotics, leading to the upregulation of genes involved in DNA repair, cell cycle control, and mutagenesis. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and interpret transcriptomic studies aimed at further characterizing the mechanism of action of this compound and other novel DNA-damaging antimicrobial agents.

References

Confirming the Role of the Ficellomycin Gene Cluster in Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed experimental evidence to confirm the role of the ficellomycin gene cluster in the biosynthesis of the antibiotic this compound. This compound, a peptide-like antibiotic produced by Streptomyces ficellus, exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique structure, featuring a 1-azabicyclo[3.1.0]hexane ring, is believed to be responsible for its DNA cross-linking abilities and cytotoxicity.[4] Understanding its biosynthetic pathway is crucial for potential bioengineering and the development of novel antibiotics.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces ficellus was identified, cloned, and sequenced, revealing a contiguous 30 kb DNA segment containing 26 open reading frames (ORFs).[1][5] These genes are involved in various functions, including the assembly of the peptide structure, regulation, resistance, and the biosynthesis of the precursor 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (2-GAHG).[1][5]

Table 1: Genes Identified in the this compound Biosynthetic Gene Cluster and Their Putative Functions
Gene (ORF)Putative Function
fic11ABC transporter permease
fic12AtrA protein
fic16Ornithine-oxo-acid transaminase
fic23Transketolase
fic24Transketolase
fic25Glutamine-scyllo-inositol aminotransferase
fic30N-acetyl-ornithine/N-acetyl-lysine deacetylase
fic31Non-ribosomal peptide synthase (NRPS)
fic36Scyllo-inosamine-4-phosphate gene

Source: Adapted from Liu et al., 2017.[1][6]

Experimental Confirmation of the Gene Cluster's Role

The definitive role of this gene cluster in this compound biosynthesis was confirmed through targeted gene disruption experiments. The inactivation of key genes within the cluster led to the abolishment of this compound production, which was subsequently restored through complementation experiments.

Table 2: Comparison of this compound Production in Wild-Type and Mutant S. ficellus Strains
StrainGenotypeThis compound Production
S. ficellus WTWild-Type+
S. ficellus Δfic31fic31 (NRPS gene) knockout-
S. ficellus Δfic31::fic31Complemented fic31 knockout+

'+' indicates production, '-' indicates no production. Data synthesized from the findings of Liu et al., 2017.[1][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the function of the this compound gene cluster.

Gene Disruption (Knockout) Protocol

Gene disruption was performed using a PCR-targeting-based method to inactivate specific genes within the this compound cluster in S. ficellus.

  • Vector Construction: A disruption cassette containing an apramycin resistance gene (apr) flanked by FRT (FLP recognition target) sites was amplified by PCR. The primers used also contained extensions homologous to the regions flanking the target gene.

  • Transformation: The amplified disruption cassette was introduced into E. coli BW25141/pIJ790, which carries the λ Red recombinase system, to construct the disruption plasmid. This plasmid was then introduced into S. ficellus via conjugation from E. coli ET12567/pUZ8002.

  • Selection and Verification: Exconjugants were selected on apramycin-containing media. The correct double-crossover mutants were verified by PCR analysis and sequencing to confirm the replacement of the target gene with the resistance cassette.

Complementation of Mutant Strains

To confirm that the loss of this compound production was due to the specific gene knockout, a complementation experiment was performed.

  • Vector Construction: The wild-type copy of the disrupted gene (e.g., fic31) under the control of a constitutive promoter was cloned into an integrative plasmid vector.

  • Transformation: The complementation plasmid was introduced into the corresponding mutant strain (S. ficellus Δfic31) via conjugation.

  • Verification: Successful integration of the complementation plasmid was confirmed by PCR.

Analysis of this compound Production

The production of this compound in wild-type, mutant, and complemented strains was analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Strains were cultivated in a suitable production medium. The fermentation broth was harvested, and the supernatant was extracted with an appropriate organic solvent (e.g., butanol). The organic phase was then evaporated to dryness and the residue was redissolved in methanol for analysis.

  • HPLC Analysis: The extracts were analyzed by reverse-phase HPLC. The production of this compound was monitored by comparing the chromatograms of the wild-type and mutant strains at a specific wavelength. The disappearance of the peak corresponding to this compound in the mutant strain and its reappearance in the complemented strain confirmed the gene's role.

  • LC-MS Analysis: The identity of the this compound peak was confirmed by LC-MS, which provides both the retention time and the mass-to-charge ratio (m/z) of the compound, matching it to a this compound standard.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow used to confirm the gene cluster's function.

Ficellomycin_Biosynthesis cluster_precursor Precursor Biosynthesis (2-GAHG) cluster_assembly Peptide Assembly Glutamate Glutamate Intermediates Multiple Enzymatic Steps (Fic16, Fic23, Fic24, Fic25, Fic30, Fic36) Glutamate->Intermediates GAHG 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (2-GAHG) Intermediates->GAHG GAHG_input Valine Valine NRPS NRPS-mediated assembly (Fic31) Valine->NRPS Amino Acid This compound This compound NRPS->this compound GAHG_input->NRPS Precursor

Caption: Proposed biosynthetic pathway of this compound.

Gene_Cluster_Confirmation_Workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation cluster_analysis Production Analysis Genomic_Library Genomic Library Construction of S. ficellus Screening PCR Screening for NRPS Genes Genomic_Library->Screening Sequencing Chromosome Walking & Sequencing Screening->Sequencing Knockout Targeted Gene Knockout (e.g., Δfic31) Sequencing->Knockout Identified Cluster Complementation Gene Complementation (Δfic31::fic31) Knockout->Complementation Fermentation Fermentation of Strains (WT, Mutant, Complemented) Knockout->Fermentation Complementation->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Result Comparison of This compound Production Analysis->Result

Caption: Experimental workflow for confirming the role of the this compound gene cluster.

Comparison with a Structurally Related Compound: Azinomycin

This compound shares a key structural feature, the 1-azabicyclo[3.1.0]hexane ring, with another class of natural products called azinomycins.[4] A comparison of their respective gene clusters reveals some similarities in the genes responsible for the biosynthesis of this unique moiety, suggesting a conserved evolutionary strategy for constructing this pharmacophore. However, significant differences in other genes within the clusters account for the structural diversity between this compound and azinomycins.[7]

Conclusion

The combination of gene cluster identification, targeted gene disruption, and complementation experiments provides unequivocal evidence for the role of the identified 26-gene cluster in the biosynthesis of this compound. The data clearly demonstrates that the inactivation of key genes, such as the non-ribosomal peptide synthetase fic31, completely abolishes the production of the antibiotic. These findings are foundational for future synthetic biology efforts aimed at engineering the biosynthetic pathway to produce novel this compound analogs with potentially improved therapeutic properties.

References

A Comparative Guide to the Efficacy of Ficellomycin in Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the efficacy of Ficellomycin specifically against Vancomycin-Intermediate Staphylococcus aureus (VISA) is not currently available in peer-reviewed literature. This guide provides a framework for evaluating its potential efficacy based on its known mechanism of action and general activity against multidrug-resistant S. aureus. It further details the necessary experimental protocols for a comprehensive comparative analysis.

Introduction

This compound is an aziridine alkaloid antibiotic produced by the bacterium Streptomyces ficellus. It has demonstrated notable in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus[1][2]. The emergence of vancomycin-intermediate S. aureus (VISA), defined by a vancomycin minimum inhibitory concentration (MIC) of 4-8 µg/mL, presents a significant clinical challenge, necessitating the exploration of novel therapeutic agents[3]. This compound's unique mechanism of action, distinct from cell wall synthesis inhibitors like vancomycin, makes it a candidate of interest for overcoming vancomycin resistance.

Mechanism of Action of this compound

This compound exhibits a unique mechanism of action by impairing semiconservative DNA replication in bacteria[1][4]. It induces the formation of deficient 34S DNA fragments that are unable to be integrated into the larger bacterial chromosome[1][4]. This disruption of DNA synthesis ultimately leads to bacterial cell death. The key to this activity is the 1-azabicyclo[3.1.0]hexane ring moiety within its structure, which is believed to be responsible for DNA alkylation or cross-linking[2][5][6].

Ficellomycin_Mechanism Proposed Mechanism of Action of this compound This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell DNA_Replication_Fork DNA Replication Fork This compound->DNA_Replication_Fork Impairs semiconservative replication Bacterial_Cell->DNA_Replication_Fork Interacts with DNA_Polymerase DNA Polymerase DNA_Replication_Fork->DNA_Polymerase Okazaki_Fragments Okazaki Fragments (34S DNA) DNA_Replication_Fork->Okazaki_Fragments Induces formation of deficient fragments Incomplete_Chromosome Incomplete Chromosome Okazaki_Fragments->Incomplete_Chromosome Failure to integrate Cell_Death Bacterial Cell Death Incomplete_Chromosome->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Comparative Efficacy Data

As of the latest literature review, no specific Minimum Inhibitory Concentration (MIC) values for this compound against VISA strains have been published. The table below presents a hypothetical comparison of this compound with vancomycin and daptomycin, two antibiotics used in the treatment of VISA infections. The MIC values for this compound are placeholders and would need to be determined experimentally.

FeatureThis compoundVancomycinDaptomycin
Class Aziridine AlkaloidGlycopeptideLipopeptide
Mechanism of Action Impairs DNA replication[1][4]Inhibits cell wall synthesisDisrupts cell membrane function
Reported MIC90 against S. aureus Data not available1-2 µg/mL (for susceptible strains)0.5-1 µg/mL
Hypothetical MIC90 against VISA To be determined4-8 µg/mLOften remains susceptible, but resistance can develop
In Vivo Efficacy (S. aureus) CD50 of 7.6 mg/kg in a mouse model[2][7]Efficacious, but treatment failures are common with VISAGenerally effective, but dependent on dosing and strain

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of this compound against VISA, a series of standardized in vitro and in vivo experiments are required.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture a VISA strain (e.g., ATCC 700699) on a suitable agar plate (e.g., Brain Heart Infusion agar) overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare a logarithmic-phase culture of the VISA strain in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotic:

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

    • Include a growth control without any antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Infection Model

Animal models are crucial for evaluating the in vivo efficacy of a novel antibiotic. A murine model of skin and soft tissue infection or a systemic infection model can be used.

Protocol: Murine Skin Infection Model

  • Animal Preparation:

    • Use immunocompetent or immunocompromised mice (e.g., BALB/c).

    • Anesthetize the mice and create a superficial skin abrasion or a subcutaneous pocket.

  • Infection:

    • Inject a standardized inoculum of a VISA strain into the prepared site.

  • Treatment:

    • After a set period to allow the infection to establish, administer this compound via a clinically relevant route (e.g., subcutaneous, intravenous).

    • Administer a vehicle control to another group of infected mice.

  • Evaluation of Efficacy:

    • At various time points post-treatment, euthanize the mice.

    • Excise the infected tissue, homogenize it, and perform serial dilutions for CFU counting to determine the bacterial burden.

    • Compare the bacterial load in the this compound-treated group to the control group.

Experimental_Workflow Experimental Workflow for Evaluating this compound Efficacy cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC_Determination MIC Determination (Broth Microdilution) Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Provides concentration for Animal_Model Murine Infection Model (e.g., Skin Infection) Time_Kill_Assay->Animal_Model Informs dosing for Treatment_Regimen This compound Administration Animal_Model->Treatment_Regimen Infection followed by Efficacy_Assessment Bacterial Burden (CFU/g tissue) Treatment_Regimen->Efficacy_Assessment Leads to Conclusion Conclusion on Efficacy Efficacy_Assessment->Conclusion Data for Comparative Analysis Start Start Start->MIC_Determination

Caption: A typical experimental workflow.

Conclusion

This compound presents a promising profile as a potential therapeutic agent against resistant Gram-positive pathogens due to its distinct mechanism of action targeting DNA replication. However, a significant gap in the current scientific literature exists regarding its specific efficacy against vancomycin-intermediate S. aureus. The experimental framework provided in this guide outlines the necessary steps to rigorously evaluate this compound's potential. Should such studies demonstrate potent activity, this compound could emerge as a valuable alternative or adjunctive therapy for challenging VISA infections. Further research is imperative to elucidate its full therapeutic potential.

References

Unveiling the Post-Antibiotic Effect: A Comparative Analysis of Ficellomycin and Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of antimicrobial research, understanding the pharmacodynamics of novel antibiotics is paramount. This guide offers a comparative analysis of the post-antibiotic effect (PAE) of the unique aziridine alkaloid, Ficellomycin, with established antibiotic classes, including aminoglycosides, fluoroquinolones, and beta-lactams. While direct experimental data on the PAE of this compound is not yet available, its distinct mechanism of action provides a basis for theoretical comparison.

This compound, produced by Streptomyces ficellus, exhibits potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus[1]. Its unique mechanism involves the impairment of semiconservative DNA replication, leading to the formation of deficient DNA fragments that cannot integrate into the bacterial chromosome[1][2]. This mode of action, targeting DNA synthesis, suggests a potential for a significant post-antibiotic effect, as the damage induced may require substantial time for cellular repair before growth can resume.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the known in vitro PAE of various antibiotic classes against different bacterial species. The PAE is defined as the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent[3].

Antibiotic ClassDrug(s)Target Organism(s)PAE Duration (hours)
Aminoglycosides Amikacin, Gentamicin, TobramycinEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus3 - 10[3][4][5]
Fluoroquinolones Ciprofloxacin, Levofloxacin, MoxifloxacinBacillus anthracis, Staphylococcus aureus2 - 5[6][7][8]
Beta-lactams Penicillin G, Amoxicillin, Ceftriaxone, ImipenemBacillus anthracis, Escherichia coli, Gram-negative bacteriaGenerally short (<1 to 5)[6][9][10]
This compound This compoundGram-positive bacteria (e.g., S. aureus)Data not available; hypothesized to be significant based on mechanism

Experimental Protocols for PAE Determination

The determination of the post-antibiotic effect is crucial for optimizing dosing regimens. A generalized experimental workflow for in vitro PAE determination is outlined below.

Standard Viable Count Method
  • Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Exposure: The bacterial culture is exposed to a specific concentration of the antibiotic (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours) at 37°C. A control culture without the antibiotic is run in parallel.

  • Antibiotic Removal: The antibiotic is removed from the culture. This is typically achieved by a significant dilution (e.g., 10-3 or 10-4) of the culture in fresh, pre-warmed antibiotic-free medium[3][4][10]. Centrifugation and resuspension of the bacterial pellet in fresh medium is another method[11].

  • Monitoring Bacterial Regrowth: The viable counts (Colony Forming Units, CFU/mL) of both the antibiotic-exposed and control cultures are monitored at regular intervals (e.g., hourly) by plating serial dilutions on agar plates.

  • PAE Calculation: The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture to increase by 1 log10 CFU/mL compared to the time required for the control culture to increase by the same amount[12]. The formula is: PAE = T - C , where T is the time for the treated culture and C is the time for the control culture[12].

PAE_Workflow cluster_prep Preparation cluster_removal Removal cluster_monitoring Monitoring & Calculation start Log-phase bacterial culture exposure Expose to antibiotic (1-2h) start->exposure control Control culture (no antibiotic) start->control removal Remove antibiotic (dilution/centrifugation) exposure->removal monitor_control Monitor viable count (Control) control->monitor_control monitor_treated Monitor viable count (Treated) removal->monitor_treated calculate Calculate PAE (T-C) monitor_treated->calculate monitor_control->calculate

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Signaling Pathways and Mechanisms of Action

The duration of the PAE is closely linked to the antibiotic's mechanism of action.

This compound's Proposed Mechanism of Action

This compound acts as a DNA synthesis inhibitor. It is believed to cause the formation of abnormal 34S DNA fragments that are unable to be integrated into the main bacterial chromosome during replication[1][2]. This disruption of a fundamental cellular process likely requires significant time for repair, suggesting a prolonged PAE.

Ficellomycin_Pathway This compound This compound dna_rep DNA Replication Fork This compound->dna_rep interferes with synthesis Semiconservative DNA Synthesis dna_rep->synthesis fragments Formation of deficient 34S DNA fragments synthesis->fragments leads to integration Integration into chromosome fragments->integration prevents chromosome Complete Bacterial Chromosome integration->chromosome growth_arrest Bacterial Growth Arrest integration->growth_arrest

Caption: Proposed mechanism of action for this compound.

Aminoglycoside Mechanism of Action

Aminoglycosides, such as gentamicin and tobramycin, bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and the production of dysfunctional proteins[13]. This irreversible binding contributes to a long PAE, as the cell must synthesize new ribosomes to resume normal function[3][14].

Aminoglycoside_Pathway aminoglycoside Aminoglycoside ribosome 30S Ribosomal Subunit aminoglycoside->ribosome binding Irreversible Binding ribosome->binding protein_synthesis Protein Synthesis binding->protein_synthesis inhibits misreading mRNA Misreading binding->misreading causes bacterial_death Bactericidal Effect protein_synthesis->bacterial_death dysfunctional_proteins Dysfunctional Proteins misreading->dysfunctional_proteins dysfunctional_proteins->bacterial_death

Caption: Mechanism of action for Aminoglycoside antibiotics.

Conclusion

While further research is needed to experimentally determine the post-antibiotic effect of this compound, its unique mechanism of targeting DNA replication suggests the potential for a prolonged PAE. A significant PAE would be a highly desirable characteristic, potentially allowing for less frequent dosing intervals and improved therapeutic outcomes. Comparative studies employing standardized PAE determination protocols are essential to fully characterize the pharmacodynamic profile of this promising antibiotic candidate and position it within the existing antimicrobial armamentarium.

References

Ficellomycin's Biofilm Activity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A review of currently available scientific literature did not yield specific experimental data on the anti-biofilm activity of Ficellomycin. This compound is an aziridine antibiotic known to be produced by Streptomyces ficellus. It exhibits potent in vitro activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), by impairing DNA replication. However, its efficacy in preventing or eradicating bacterial biofilms has not been documented in published studies.

To fulfill the structural and content requirements of a comparative guide for drug development professionals, this document will use Hamamelitannin , a well-researched quorum sensing inhibitor, as an illustrative example to demonstrate how this compound's performance could be validated and compared against other agents in biofilm models.

Comparative Efficacy in S. aureus Biofilm Eradication

This section compares the efficacy of a test compound (exemplified by Hamamelitannin) against established Staphylococcus aureus biofilms, both alone and in synergy with conventional antibiotics. The data presented is derived from studies on Hamamelitannin and serves as a template for evaluating a novel agent like this compound. Efficacy is measured by the percentage of biofilm cell eradication.

Table 1: Comparative Biofilm Eradication Efficacy against Staphylococcus aureus

Compound/CombinationConcentrationBiofilm Eradication (%)Data Source
Control (Untreated) N/A0%Baseline
Hamamelitannin (HAM) alone 250 µM~10%Brackman et al., 2016[1]
Vancomycin (VAN) alone 30 µg/mL~25%Brackman et al., 2016[1]
HAM + Vancomycin 250 µM + 30 µg/mL~60% Brackman et al., 2016[1]
Cefazolin alone 60 µg/mL~20%Brackman et al., 2016[1]
HAM + Cefazolin 250 µM + 60 µg/mL>90% Brackman et al., 2016[1]
Tobramycin alone 125 µg/mL~25%Brackman et al., 2016[1]
HAM + Tobramycin 250 µM + 125 µg/mL>90% Brackman et al., 2016[1]
Fusidic Acid alone 1 µg/mL~20%Brackman et al., 2016[1]
HAM + Fusidic Acid 250 µM + 1 µg/mL>90% Brackman et al., 2016[1]

Note: The data illustrates that while Hamamelitannin alone has modest anti-biofilm activity, it significantly potentiates the effect of several classes of antibiotics, leading to a synergistic increase in biofilm eradication.[1][2] A similar synergistic evaluation would be critical for validating this compound.

Experimental Protocols

A standardized methodology is crucial for the validation and comparison of anti-biofilm agents. Below is a typical protocol for quantifying biofilm inhibition and eradication.

Protocol: Crystal Violet Assay for Biofilm Quantification

This method assesses the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms by staining the adherent biomass with crystal violet.

I. Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compound (e.g., this compound, Hamamelitannin) and control antibiotics

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid or 95% Ethanol for solubilization

  • Microplate reader (absorbance at 570-595 nm)

II. Procedure for Biofilm Inhibition Assay:

  • Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB. Dilute the culture 1:100 in fresh TSB.[3]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the final desired concentration) to the appropriate wells. Include positive controls (bacteria with antibiotic) and negative controls (bacteria with medium only).

  • Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.[3]

  • Washing: Carefully discard the liquid content from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic (non-adherent) cells.[3]

  • Fixation: Dry the plate, for example by incubating at 60°C for 1 hour, to fix the biofilms.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

  • Final Wash: Discard the stain and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 160 µL of 33% acetic acid to each well to dissolve the bound stain.[4]

  • Quantification: Measure the absorbance of the solubilized stain at OD 595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

(Procedure for Biofilm Eradication is similar, but the test compound is added after the initial 24-hour biofilm formation period.)

Visualized Mechanisms and Workflows

Potential Signaling Pathway Target

Many anti-biofilm compounds function by disrupting cell-to-cell communication, or quorum sensing (QS). In S. aureus, the Accessory Gene Regulator (agr) system is the primary QS pathway controlling biofilm maturation and virulence factor expression.[5][6] An effective agent might inhibit this pathway.

agr_pathway S. aureus Agr Quorum Sensing Pathway cluster_cell S. aureus Cell P2 P2 Promoter AgrD AgrD (Pro-peptide) P2->AgrD encodes AgrB AgrB (Transporter) P2->AgrB encodes AgrC AgrC (Receptor) P2->AgrC encodes AgrA AgrA (Regulator) P2->AgrA encodes P3 P3 Promoter RNAIII RNAIII P3->RNAIII transcribes AgrD->AgrB processed by AIP AIP (Autoinducing Peptide) AgrB->AIP exports AgrC->AgrA phosphorylates AgrA->P2 activates AgrA->P3 activates Virulence Toxins & Virulence Factors RNAIII->Virulence upregulates AIP->AgrC binds & activates

Caption: The S. aureus agr quorum sensing circuit.

Experimental Workflow

The process of screening and quantifying the anti-biofilm potential of a novel compound like this compound follows a structured workflow.

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_quant Quantification prep_culture 1. Prepare Overnight Bacterial Culture prep_compound 2. Prepare Serial Dilutions of Test Compound inoculate 3. Inoculate 96-well Plate & Add Compound prep_compound->inoculate incubate 4. Incubate (24h, 37°C) for Biofilm Growth wash 5. Wash Plate to Remove Planktonic Cells stain 6. Stain with Crystal Violet wash->stain solubilize 7. Wash & Solubilize Stain read 8. Read Absorbance (OD 595 nm) analyze 9. Analyze Data & Compare to Controls read->analyze

Caption: Workflow for biofilm inhibition screening.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific disposal guidelines for Ficellomycin from regulatory bodies have not been established. The following procedures are based on established best practices for the handling and disposal of hazardous chemical and antibiotic waste, particularly for compounds containing an aziridine group, which are often classified as toxic and potentially mutagenic. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1][2]

This compound, an aziridine antibiotic, requires careful handling and disposal to mitigate risks to personnel and the environment.[3] Improper disposal of antibiotics can contribute to the development of antimicrobial resistance.[1][4] All this compound waste, including pure compounds, solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][5]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][6]

2. Segregation of Waste: Properly segregate this compound waste at the point of generation:

  • Solid Waste: This includes unused or expired pure this compound, contaminated gloves, bench paper, pipette tips, and other lab supplies.[7]

    • Collect in a designated, robust, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: This includes stock solutions, used cell culture media containing this compound, and solvent rinses from cleaning contaminated glassware.[1][2]

    • Collect in a dedicated, leak-proof, and compatible liquid hazardous waste container.[6][7] Do not dispose of liquid antibiotic waste down the drain.[1][8]

3. Waste Container Management:

  • Compatibility: Use containers made of materials compatible with the chemical nature of the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6][9] If it is a mixture, list all components and their approximate percentages.[6]

  • Closure: Keep waste containers securely closed except when adding waste.[5][7]

4. Storage:

  • Store this compound waste in a designated and secure satellite accumulation area.[6]

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[7]

  • Segregate this compound waste from other incompatible chemicals.[6][9]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[9]

  • Follow all institutional procedures for waste collection requests.[7]

This compound: Chemical and Physical Properties

PropertyValue
Chemical Formula C13H24N6O3
Molecular Weight 312.37 g/mol
Appearance Solid (form not specified)
CAS Number 59458-27-4
Chemical Class Aziridine antibiotic, Dipeptide

(Data sourced from PubChem and other chemical suppliers)

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is to manage it as hazardous chemical waste according to institutional and regulatory guidelines.

This compound Disposal Workflow

Ficellomycin_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal by EHS ehs_contact->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Ficellomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Ficellomycin. Given that this compound is an aziridine-containing antibiotic that functions by impairing DNA replication, it should be handled as a potentially hazardous compound with cytotoxic, mutagenic, and teratogenic properties. All procedures should be conducted with strict adherence to safety guidelines to minimize exposure risk.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to ensure the safety of laboratory personnel handling this compound. The following table summarizes the recommended PPE based on the general guidelines for handling cytotoxic and hazardous drugs.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[1][2]The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff to provide a robust barrier against skin contact.[2] Change outer gloves regularly or immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.[3][4]Protects eyes from splashes and aerosols. A face shield offers broader protection to the entire face.[2]
Lab Coat/Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Prevents contamination of personal clothing and skin. The material should be resistant to chemical permeation.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder form or when there is a risk of aerosol generation.[2][5]Minimizes the risk of inhaling hazardous particles or aerosols. Work in a certified chemical fume hood is the primary engineering control.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

II. Operational Plan and Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

A. Designated Handling Area:

  • All work with this compound, especially handling of the pure compound or preparing stock solutions, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to control for aerosol generation.

  • The designated area should be clearly marked with warning signs indicating the presence of a hazardous compound.

B. Preparation of Solutions:

  • Before starting, ensure all necessary PPE is donned correctly.

  • Cover the work surface of the fume hood with a disposable, absorbent, plastic-backed liner to contain any potential spills.

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.

  • When weighing the solid compound, do so carefully to avoid creating dust.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • All containers with this compound solutions must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.

C. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection if the spill involves powder.

  • For small spills, use a spill kit for cytotoxic drugs to absorb the material.

  • Clean the spill area with a suitable decontaminating agent (e.g., a solution of sodium hypochlorite, followed by a rinse with water and then 70% ethanol), working from the outer edge of the spill towards the center.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[6]

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Liquid Waste (Stock solutions, contaminated media) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
Contaminated Labware (e.g., pipette tips, tubes, flasks) Place in a designated hazardous waste container for solids. Sharps should be placed in a puncture-resistant sharps container labeled as hazardous waste.
Contaminated PPE (Gloves, gowns, shoe covers) Place in a designated hazardous waste bag immediately after use.

All hazardous waste must be handled and disposed of in accordance with institutional and local environmental regulations.

IV. Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for ensuring safety when planning and executing experiments involving this compound.

Ficellomycin_Safety_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase start Start: Plan Experiment with this compound risk_assessment Conduct Risk Assessment (Review SDS/Hazard Data) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Gown, Eye Protection) risk_assessment->ppe_selection handling_area Designate Handling Area (Fume Hood/BSC) ppe_selection->handling_area spill_kit Ensure Spill Kit is Available handling_area->spill_kit don_ppe Don Correct PPE spill_kit->don_ppe prepare_solutions Prepare this compound Solutions in Designated Area don_ppe->prepare_solutions conduct_experiment Conduct Experiment prepare_solutions->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of All Waste as Hazardous doff_ppe->waste_disposal documentation Document Experiment and any Incidents waste_disposal->documentation end End documentation->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.